3-Bromo-5-methoxy-1h-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHRVHGTNVEUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652077 | |
| Record name | 3-Bromo-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85092-83-7 | |
| Record name | 3-Bromo-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-methoxy-1H-indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxy-1H-indole is a halogenated indole derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The indole scaffold itself is a privileged structure, forming the core of numerous natural products and pharmaceuticals. The strategic placement of a bromine atom at the 3-position and a methoxy group at the 5-position imparts unique physicochemical properties and reactivity to the molecule, making it a versatile intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of this compound, offering valuable insights for professionals in drug discovery and development.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and pharmacokinetic profile in potential drug candidates. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| CAS Number | 85092-83-7 | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Data not available for this specific compound. For comparison, 5-bromo-3-methyl-1H-indole has a melting point of 73-75 °C. | [2] |
| Boiling Point (Predicted) | 355.6 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.591 g/cm³ | [1] |
| Solubility | Expected to have poor solubility in water and good solubility in organic solvents like acetone, ethanol, and dimethyl sulfoxide (DMSO), similar to other halogenated indoles. | [3] |
| XLogP3-AA (Predicted) | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Topological Polar Surface Area | 25 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of this compound. While a complete, publicly available dataset for this specific molecule is scarce, data from closely related compounds can provide valuable reference points.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group protons, and the N-H proton. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The positions of these signals are indicative of the electronic environment of each carbon atom. For reference, the ¹³C NMR data for 5-bromo-3-methyl-1H-indole shows signals in the range of δ 111-135 ppm for the indole core carbons.[2]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (typically around 3400 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, and C=C stretching of the aromatic system.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus, the electron-donating methoxy group, and the bromine substituent.
Electrophilic Substitution
The indole ring is generally susceptible to electrophilic attack. The methoxy group at the 5-position further activates the benzene portion of the ring towards electrophilic substitution. The preferred positions for electrophilic attack on the indole nucleus are typically C3, followed by C2 and C6. However, with the C3 position blocked by a bromine atom, electrophilic substitution is likely to occur at other positions on the ring, guided by the directing effects of the methoxy and amino groups.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.[4][5] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond.[6]
Stille Coupling: Coupling with organostannanes.[6]
Heck Reaction: Reaction with alkenes to form substituted alkenes.[4]
Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.
These coupling reactions provide a versatile platform for modifying the 3-position of the indole core, which is a common strategy in the development of biologically active compounds.[7]
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
A plausible synthetic workflow.
Materials:
-
5-methoxy-1H-indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-1H-indole (1 equivalent) in anhydrous DMF or CH₂Cl₂.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.
Applications in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, with numerous indole-containing compounds exhibiting a wide range of biological activities.[8][9] The introduction of a bromine atom and a methoxy group can significantly modulate the pharmacological properties of the indole scaffold.
Derivatives of this compound can be explored for various therapeutic applications, including:
-
Anticancer Agents: Many bromoindole derivatives have shown potent anticancer activity.[9][10]
-
Antimicrobial Agents: The indole scaffold is a promising platform for the development of new antibacterial and antifungal drugs.[8]
-
Antiviral Agents: Indole derivatives have been investigated as inhibitors of various viruses.[9]
-
Central Nervous System (CNS) Active Agents: The structural similarity of indoles to neurotransmitters like serotonin makes them attractive candidates for developing drugs targeting CNS disorders.
The versatility of this compound in palladium-catalyzed cross-coupling reactions allows for the generation of large libraries of diverse compounds for high-throughput screening in drug discovery programs.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties and predictable reactivity, particularly in modern cross-coupling reactions, make it an attractive starting material for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of this compound, intended to support the research and development efforts of scientists in the pharmaceutical industry.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rsc.org [rsc.org]
- 3. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thermofishersci.in [thermofishersci.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
3-Bromo-5-methoxy-1h-indole CAS number 85092-83-7
An In-Depth Technical Guide to 3-Bromo-5-methoxy-1H-indole (CAS: 85092-83-7)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS number 85092-83-7, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1] The strategic placement of a methoxy group at the 5-position and a bromine atom at the 3-position endows this molecule with unique reactivity, making it an exceptionally versatile intermediate for the synthesis of complex therapeutic agents. This document details its physicochemical properties, provides an exemplary synthetic protocol, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its significant applications in the development of novel therapeutics for oncology, neuroscience, and infectious diseases.[1][2] This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's potential in their research endeavors.
Introduction: The Strategic Importance of Functionalized Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, from the essential amino acid tryptophan to complex alkaloids.[3] The introduction of substituents onto the indole ring system profoundly influences its electronic properties and biological activity. Methoxy-activated indoles, in particular, exhibit enhanced reactivity and are found in many natural products.[3]
This compound emerges as a particularly valuable synthetic intermediate. The 5-methoxy group, an electron-donating substituent, activates the indole ring, influencing its reactivity and often playing a crucial role in ligand-receptor interactions, as seen in melatonin and its analogs.[4][5] The 3-bromo substituent serves as a versatile synthetic handle, enabling the introduction of a wide array of molecular fragments through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[6][7][8] This guide aims to provide a detailed, application-oriented understanding of this key molecule.
Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 85092-83-7 | [9][10][11][12] |
| Molecular Formula | C₉H₈BrNO | [9][10][11][13] |
| Molecular Weight | 226.07 g/mol | [9][10][11] |
| IUPAC Name | This compound | [12] |
| Appearance | Beige Powder/Solid | [14] |
| Melting Point | 89 - 92 °C | [14] |
| Boiling Point | 355.6 °C at 760 mmHg (Predicted) | [9] |
| Density | 1.591 g/cm³ (Predicted) | [9] |
| XLogP3-AA | 2.7 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Topological Polar Surface Area | 25 Ų | [9] |
| InChIKey | GWHRVHGTNVEUCZ-UHFFFAOYSA-N | [9][13] |
Synthesis and Reaction Mechanism
The synthesis of this compound is typically achieved through the regioselective electrophilic bromination of the precursor, 5-methoxy-1H-indole. The indole nucleus is electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack.
Causality in Reagent Selection:
The choice of a brominating agent is critical for achieving high regioselectivity and yield. While elemental bromine (Br₂) can be used, it often leads to over-bromination and side product formation. N-Bromosuccinimide (NBS) is a preferred reagent as it provides a mild, controlled source of electrophilic bromine (Br⁺), minimizing the formation of undesirable byproducts. The reaction is typically conducted in a polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile at reduced temperatures to further control reactivity.
Detailed Experimental Protocol: Synthesis via NBS Bromination
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-methoxy-1H-indole (1.0 eq). Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 10 mL per 1 g of indole).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and prevent potential side reactions.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. The slow addition maintains control over the exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Chemical Reactivity and Safe Handling
The utility of this compound stems from its predictable reactivity. The C3-Br bond is the primary site for functionalization. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[6][15][16] This reactivity is the gateway to constructing a diverse library of complex indole derivatives.
Safety and Handling Protocol
As with any halogenated organic compound, proper safety protocols must be strictly followed. This compound is classified as harmful if swallowed and causes skin and eye irritation.[17]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and consult a physician.[18]
-
Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.
-
-
Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[19]
Applications in Drug Discovery and Development
This compound is not an end product but a critical starting point for creating high-value, biologically active molecules. Its primary application is as a scaffold in the synthesis of drug candidates across multiple therapeutic areas.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this intermediate is unlocked in cross-coupling reactions. The C-Br bond serves as an electrophilic partner for reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines), enabling the construction of diverse molecular architectures.[6][7][15][16]
Therapeutic Areas of Interest
-
Neuroscience and Melatonin Analogs: Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone critical for regulating circadian rhythms.[5] The 5-methoxyindole core is essential for its activity. Starting from this compound, chemists can synthesize a wide variety of melatonin analogs by functionalizing the C3 position.[4] These analogs are explored as agonists or antagonists for melatonin receptors, with potential applications in treating sleep disorders, depression, and neurodegenerative diseases.[4][20][21] For instance, coupling reactions can introduce side chains that mimic the N-acetylethylamine of melatonin or explore new chemical space to improve potency and pharmacokinetic properties.
-
Oncology: The indole scaffold is present in numerous anticancer agents that target various mechanisms, including tubulin polymerization, protein kinases, and histone deacetylases.[2][22] this compound provides a platform to build novel compounds that can be screened for anticancer activity. For example, Suzuki coupling can be used to introduce complex aryl or heteroaryl moieties at the C3 position, leading to derivatives that can act as tubulin polymerization inhibitors or interfere with cancer cell signaling pathways.[1]
-
Infectious Diseases: There is a continuous need for new antimicrobial agents to combat drug resistance. Indole derivatives have demonstrated promising antibacterial and antifungal activities.[1] The ability to diversify the structure at the C3 position of the 5-methoxyindole core allows for the creation of libraries of compounds that can be screened against various pathogens, potentially leading to the discovery of new classes of antibiotics or antifungals.
Conclusion
This compound (CAS 85092-83-7) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its value lies in the combination of the biologically relevant 5-methoxyindole core and the synthetically versatile 3-bromo handle. This unique structure provides an efficient and reliable entry point for the synthesis of diverse and complex molecules. For research teams in pharmaceuticals and biotechnology, a thorough understanding of its properties, synthesis, and reactivity is essential for accelerating the development of next-generation therapeutics targeting a wide spectrum of human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis of compounds as melatonin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-based melatonin analogues: Synthetic approaches and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemshuttle.com [chemshuttle.com]
- 11. This compound CAS#: 85092-83-7 [m.chemicalbook.com]
- 12. pschemicals.com [pschemicals.com]
- 13. 1H-INDOLE,3-BROMO-5-METHOXY- | CAS: 85092-83-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 14. fishersci.com [fishersci.com]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 3-Bromo-5-nitro-1H-indole | C8H5BrN2O2 | CID 43152084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Spectroscopic data for 3-Bromo-5-methoxy-1h-indole (NMR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-methoxy-1h-indole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 85092-83-7). Aimed at researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that are fundamental to the structural elucidation and characterization of this compound. The guide offers an analysis of ¹H NMR and ¹³C NMR spectra, interpretation of mass spectrometry fragmentation patterns, and standardized experimental protocols for data acquisition. This information is critical for confirming the identity, purity, and structure of this compound in synthetic and medicinal chemistry applications.
Introduction
This compound is a substituted indole derivative. The indole nucleus is a vital structural motif found in numerous biologically active natural products and synthetic pharmaceutical agents.[1] The presence of methoxy and bromo substituents on the indole ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[1] Accurate spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the structural integrity of intermediates and final products. This guide provides a detailed examination of the NMR and MS data that define the molecular architecture of this compound.
Molecular Details:
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈BrNO | [2][3] |
| Molecular Weight | 226.07 g/mol | [2] |
| Exact Mass | 224.97893 g/mol | [2] |
| CAS Number | 85092-83-7 | [3] |
Molecular Structure
The structure of this compound, featuring a bromine atom at the C3 position and a methoxy group at the C5 position of the indole core, is depicted below.
References
A Comprehensive Technical Guide to 3-Bromo-5-methoxy-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 3-Bromo-5-methoxy-1H-indole, a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, present a detailed, field-proven protocol for its synthesis and purification, and discuss the analytical techniques crucial for its characterization. Furthermore, this guide will illuminate the strategic importance of this molecule as a versatile intermediate in the synthesis of targeted therapeutics, with a particular focus on its role in the development of protein kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage the full potential of this valuable chemical entity.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and clinically approved drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile, enabling the development of compounds with high affinity and selectivity for their biological targets.
Among the myriad of functionalized indoles, this compound stands out as a particularly valuable building block. The presence of a bromine atom at the C3 position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Concurrently, the methoxy group at the C5 position modulates the electronic properties of the indole ring, influencing its reactivity and potential biological activity.[2] This guide will provide a comprehensive overview of this key intermediate, from its synthesis to its application in the discovery of next-generation therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in synthesis and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrNO | [3] |
| Molecular Weight | 226.07 g/mol | [3] |
| CAS Number | 85092-83-7 | [3] |
| Appearance | Off-white to light brown crystalline powder | Inferred from similar compounds |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from similar compounds |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the electrophilic bromination of 5-methoxyindole. The methoxy group at the C5 position is an activating group that directs electrophilic substitution primarily to the C3 position of the indole ring.[2]
Reaction Scheme
Caption: Synthetic route for this compound.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the bromination of substituted indoles.[4]
Materials:
-
5-methoxyindole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxyindole (1.0 eq) in anhydrous DMF.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Purification Workflow
Caption: Purification workflow for this compound.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical characterization. The following are the expected spectral data based on the analysis of closely related indole derivatives.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the indole protons and the methoxy group. The proton at the C2 position will appear as a singlet, and the aromatic protons will exhibit a distinct splitting pattern.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be influenced by the bromine and methoxy substituents.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic and methoxy groups, and C=C stretching of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7]
Applications in Drug Development: A Gateway to Kinase Inhibitors
This compound is a highly versatile intermediate in the synthesis of biologically active molecules, particularly in the development of protein kinase inhibitors.[2] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.
Role in the Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme in several signaling pathways, and its inhibitors are being investigated for the treatment of various diseases, including neurodegenerative disorders and cancer. The indole scaffold is a common feature in many GSK-3 inhibitors. This compound can be utilized in Suzuki or other cross-coupling reactions to introduce diverse aryl or heteroaryl groups at the C3 position, a common strategy in the design of potent and selective GSK-3 inhibitors.
Synthetic Pathway to Kinase Inhibitors
The following diagram illustrates a general synthetic pathway for the utilization of this compound in the synthesis of kinase inhibitors.
Caption: Synthetic pathways to kinase inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use. General safety guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined physicochemical properties, coupled with a straightforward synthetic protocol, make it an accessible and versatile building block. The strategic placement of the bromo and methoxy substituents provides a platform for the synthesis of complex molecular architectures, particularly in the realm of protein kinase inhibitors. This guide has provided a comprehensive overview of this important compound, from its fundamental characteristics to its practical applications, with the aim of empowering researchers to effectively utilize this scaffold in the pursuit of novel therapeutics.
References
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. soc.chim.it [soc.chim.it]
- 3. This compound CAS#: 85092-83-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Bromo-5-methoxy-1H-indole
Foreword: The Strategic Value of a Functionalized Indole
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its structural versatility and ability to engage in various biological interactions make it a focal point in modern drug discovery.[2][3] Within this esteemed class of heterocycles, 3-Bromo-5-methoxy-1H-indole emerges as a particularly valuable synthetic intermediate.
The strategic placement of a methoxy group at the C5 position and a bromine atom at the C3 position creates a molecule primed for elaborate synthetic diversification. The C3-bromo substituent serves as a versatile chemical handle for introducing complexity via cross-coupling reactions, while the C5-methoxy group modulates the electronic properties and can influence ligand-receptor binding. This guide, intended for researchers and drug development professionals, provides an in-depth, field-proven perspective on the synthesis, purification, and rigorous characterization of this key building block, grounding every step in established chemical principles.
Physicochemical and Structural Profile
A foundational understanding of a compound's physical properties is critical for its synthesis, handling, and application. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 85092-83-7 | [4][5][6] |
| Molecular Formula | C₉H₈BrNO | [4][5][7] |
| Molecular Weight | 226.07 g/mol | [4][5] |
| Exact Mass | 224.97893 g/mol | [4][7] |
| Appearance | Off-white to light brown solid | Generic observation |
| Boiling Point | 355.6°C at 760 mmHg | [4] |
| Storage | 2-8°C, protect from light | |
| XLogP3-AA | 2.7 | [4] |
| Topological Polar Surface Area | 25 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
Synthesis: Electrophilic Bromination of 5-Methoxy-1H-indole
The most direct and reliable method for preparing this compound is the regioselective electrophilic bromination of the parent indole, 5-methoxy-1H-indole.
Mechanistic Rationale
The indole ring is an electron-rich aromatic system. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This is because the carbocation intermediate formed by attack at C3 is stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene ring. The methoxy group at C5 is an electron-donating group, which further activates the indole nucleus towards electrophilic substitution.
Experimental Protocol
This protocol prioritizes the use of N-Bromosuccinimide (NBS) as the brominating agent. NBS is a solid and is generally safer and easier to handle than liquid bromine, offering excellent regioselectivity for the C3 position under controlled conditions.
Materials:
-
5-methoxy-1H-indole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxy-1H-indole (1.0 eq). Dissolve the indole in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the reaction's exothermicity and prevent the formation of di-brominated or other side products.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes. Ensure the temperature remains at or below 5°C during the addition.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate eluent (e.g., 7:3 v/v). The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting material.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS or bromine species.
-
Extraction: Remove the acetonitrile under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: A Critical Step
The crude product must be purified to remove unreacted starting material and succinimide byproducts.
-
Column Chromatography: The most effective method is silica gel column chromatography.[8]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc). The fractions containing the pure product are identified by TLC, pooled, and concentrated to yield this compound as a solid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Comprehensive Characterization
Structural confirmation and purity assessment are non-negotiable for any synthetic intermediate intended for drug development. A multi-technique approach ensures the identity and quality of the final compound.
Spectroscopic Validation
| Technique | Expected Observations |
| ¹H NMR | (Referenced from similar structures)- Singlet for the indole N-H (δ ~8.1-8.3 ppm).- Singlet for the C2-H (δ ~7.2-7.4 ppm).- A set of aromatic signals for C4-H , C6-H , and C7-H (δ ~6.8-7.5 ppm), showing characteristic doublet and doublet of doublets splitting patterns.- A sharp singlet for the methoxy (-OCH₃ ) protons (δ ~3.8 ppm). |
| ¹³C NMR | (Referenced from similar structures)- Signal for the methoxy carbon (-OC H₃) at δ ~55-56 ppm.- A low-field signal for the C5 carbon attached to the methoxy group (δ ~154 ppm).- Signals for the other aromatic carbons in the typical δ ~100-135 ppm range.- A distinct signal for the brominated C3 carbon, which will be shifted upfield compared to the parent indole (δ ~95-100 ppm). |
| Mass Spec. (MS) | - Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The exact mass should correspond to 224.97893 Da.[4][7] |
| Infrared (IR) | - A sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the indole ring.- C-H stretching bands in the aromatic region (3000-3100 cm⁻¹).- A strong C-O stretching band for the methoxy ether around 1200-1250 cm⁻¹. |
Chromatographic Purity Assessment
-
TLC: A single spot on the TLC plate in an appropriate solvent system (e.g., Hexane:EtOAc 7:3) indicates a high degree of purity.
-
HPLC: For quantitative purity analysis, High-Performance Liquid Chromatography is the gold standard. Using a C18 reversed-phase column with a mobile phase such as an acetonitrile/water gradient, the pure compound should appear as a single major peak, allowing for purity determination greater than 95%.
Role in Drug Discovery and Development
This compound is not an end-product but a strategic starting point for creating more complex molecules with therapeutic potential. The indole scaffold itself is a key feature in numerous marketed drugs.[1]
A Gateway to Cross-Coupling Chemistry
The C3-bromo substituent is the molecule's primary reactive site for diversification. It is an ideal substrate for various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.[5]
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes.
These reactions allow for the systematic exploration of the chemical space around the indole core, which is fundamental to structure-activity relationship (SAR) studies in a drug discovery campaign.
Case Study: Precursor to CNS Agents
A prominent example of its application is in the development of antagonists for the Serotonin 6 (5-HT₆) receptor, a target for cognitive disorders like Alzheimer's disease. The synthesis of the clinical candidate SUVN-502 utilized a 3-substituted-5-methoxy-1H-indole core, highlighting the direct relevance of this scaffold in creating novel neurotherapeutics.[9] The methoxy group is often a key pharmacophoric feature in ligands targeting serotonin receptors.
Caption: Diversification of the this compound scaffold for drug discovery.
Safety, Handling, and Storage
As with all halogenated organic compounds, proper safety protocols are mandatory.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place (2-8°C is recommended) to prevent degradation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 85092-83-7 | KDA09283 [biosynth.com]
- 6. This compound - CAS:85092-83-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxy-Substituted Indoles: A Comprehensive Technical Guide to Their Potential Biological Activities
Introduction: The Privileged Scaffold of Methoxy-Substituted Indoles in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] The strategic incorporation of methoxy (-OCH₃) substituents onto this indole core profoundly influences the molecule's physicochemical properties, including its electronics, lipophilicity, and steric profile.[4] These modifications can enhance the reactivity of the indole ring and enable more specific and potent interactions with biological targets, leading to a diverse spectrum of pharmacological activities.[5][6] This technical guide provides an in-depth exploration of the significant biological activities of methoxy-substituted indoles, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will delve into the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
Anticancer Activity: Targeting Cell Proliferation and Survival
Methoxy-substituted indoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[1][2][4][7][8][9] Key strategies employed by these compounds include the disruption of microtubule dynamics and the induction of a unique, non-apoptotic form of cell death known as methuosis.
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Consequently, they represent a key target for anticancer therapeutics.[5][10] Several methoxy-substituted indoles have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[7][11] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
A noteworthy example is 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, which has demonstrated potent inhibition of tubulin polymerization with an IC₅₀ value of 1.5 µM and significant cytostatic activity against human breast cancer cell lines (MDA-MB 231 and MCF-7) with IC₅₀ values as low as 35 nM.[7] The position of the methoxy group on the indole ring has been shown to be crucial for activity. For instance, studies on 2-aryl-3-aroyl indoles revealed that a 7-methoxy substituted analog was comparable in cytotoxicity and tubulin assembly inhibition to the lead compound OXi8006.[4]
Table 1: Anticancer Activity of Methoxy-Substituted Indoles via Tubulin Polymerization Inhibition
| Compound | Cancer Cell Line | Cytotoxicity (IC₅₀) | Tubulin Polymerization Inhibition (IC₅₀) | Reference |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 35 nM | 1.5 µM | [7] |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MCF-7 (Breast) | Not specified | 1.5 µM | [7] |
| 6-heterocyclyl-1H-indole derivative (compound 1k) | MCF-7 (Breast) | 4.5 nM | 0.58 µM | [5] |
| 7-methoxy-2-aryl-3-aroyl indole (compound 36) | SK-OV-3 (Ovarian) | Sub-micromolar | 1.1 µM | [4] |
| 7-methoxy-2-aryl-3-aroyl indole (compound 36) | NCI-H460 (Lung) | Sub-micromolar | 1.1 µM | [4] |
| 7-methoxy-2-aryl-3-aroyl indole (compound 36) | DU-145 (Prostate) | Sub-micromolar | 1.1 µM | [4] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g) | A375 (Melanoma) | 0.57 µM | Not specified | [1] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g) | MDA-MB-231 (Breast) | 1.61 µM | Not specified | [1] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g) | B16-F10 (Melanoma) | 1.69 µM | Not specified | [1] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g) | MCF-7 (Breast) | 2.94 µM | Not specified | [1] |
Mechanism of Action: Induction of Methuosis
Methuosis is a non-apoptotic form of cell death characterized by the massive accumulation of fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell detachment and rupture.[2][6][12][13][14] This distinct cell death pathway offers a promising therapeutic strategy, particularly for apoptosis-resistant cancers. Certain indole-based chalcones, particularly those with methoxy substitutions, have been identified as potent inducers of methuosis.[2][6][12]
The lead compound in this class is 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), which induces methuosis in glioblastoma and other cancer cell lines at low micromolar concentrations.[2][12] Structure-activity relationship studies have revealed that the 5-methoxy group on the indole ring significantly enhances the potency of these compounds.[6] Interestingly, subtle structural modifications can switch the mechanism of cell death from methuosis to microtubule disruption, highlighting the intricate relationship between the chemical structure and the biological outcome.[15]
Diagram 1: Signaling Pathway of Tubulin Polymerization Inhibition by Methoxy-Substituted Indoles
Caption: Inhibition of tubulin polymerization by methoxy-indoles.
Experimental Protocol: Evaluation of Anticancer Activity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of methoxy-substituted indoles on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methoxy-substituted indole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the methoxy-substituted indole compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100. Determine the IC₅₀ value by plotting a dose-response curve.
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.[6][18]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Methoxy-substituted indole compound
-
Microplate reader with temperature control (37°C) and absorbance measurement at 340 nm
Procedure:
-
Compound Preparation: Prepare a series of concentrations of the methoxy-substituted indole compound in General Tubulin Buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the compound dilutions.
-
Initiation of Polymerization: Add a solution of tubulin and GTP to each well to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Diagram 2: Experimental Workflow for Anticancer Activity Evaluation
Caption: Workflow for evaluating anticancer potential.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Methoxy-substituted indoles have shown promise as anti-inflammatory agents, with some derivatives exhibiting potent and selective COX-2 inhibition.[15][16][19][20]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Several studies have reported on methoxy-substituted indole derivatives as selective COX-2 inhibitors. For example, a series of 2-(trimethoxyphenyl)-thiazoles, which can be considered related to methoxy-substituted systems, showed varying degrees of COX-1/2 inhibition, with some compounds demonstrating selectivity for COX-2.[20] The well-known NSAID indomethacin, which contains a methoxy group on its indole ring, is a non-selective COX inhibitor.[11] However, modifications to the indomethacin structure have led to the development of highly selective COX-2 inhibitors.[15]
Table 2: Anti-inflammatory Activity of Methoxy-Substituted Indole Derivatives
| Compound Class | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-bearing methylamine derivatives (e.g., 5u) | 45.23–204.51 µM | 1.79–9.63 µM | up to 74.92 | [19] |
| 2-(Trimethoxyphenyl)-thiazoles (e.g., A3) | >100 µM | 23.26 µM | >4.3 | [20] |
| Indomethacin amide derivative (compound 7) | >100 µM | 0.009 µM | >11,111 | [15] |
| Indomethacin amide derivative (compound 19) | >100 µM | 0.04 µM | >2,500 | [15] |
Experimental Protocol: COX Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of methoxy-substituted indoles against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Methoxy-substituted indole compound
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: Dilute the COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the methoxy-substituted indole compound.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2). Add the compound dilutions to the appropriate wells. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to start the reaction.
-
Reaction Termination: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance is a major global health concern, necessitating the discovery of novel antimicrobial agents. Indole derivatives, including those with methoxy substitutions, have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1]
Spectrum of Activity
Methoxy-substituted indoles have been reported to be active against both Gram-positive and Gram-negative bacteria. The specific substitution pattern on the indole ring can influence the potency and spectrum of activity. While detailed studies specifically on the antimicrobial mechanisms of methoxy-substituted indoles are emerging, potential mechanisms could involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.
Table 3: Antimicrobial Activity of Methoxy-Substituted Indole Derivatives
| Compound Class/Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Phloroglucinol derivative A5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 µg/mL | [21] |
| Plant-derived methanol extracts | Various Gram-positive and Gram-negative bacteria | 0.6 to 5000 µg/mL | [22] |
Note: Data on specific methoxy-substituted indole compounds is limited in the provided search results. The table includes related compounds to illustrate the potential antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of methoxy-substituted indoles against a panel of microorganisms.[22]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Methoxy-substituted indole compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the methoxy-substituted indole compound in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Neuroprotective Activity: Targeting Neurological Disorders
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant challenge to global health. Methoxy-substituted indoles have shown potential as neuroprotective agents by targeting various pathways implicated in these disorders, including the inhibition of monoamine oxidase (MAO) and β-secretase (BACE1).[10][17][23][24][25][26][27]
Mechanism of Action: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases the levels of dopamine in the brain. Selective MAO-A inhibitors are used as antidepressants. Several melatonin analogues, which are methoxyindoles, have been synthesized and shown to be potent and selective MAO-B inhibitors.[17] For instance, some analogues exhibited IC₅₀ values for MAO-B inhibition in the sub-micromolar range with high selectivity over MAO-A.[17]
Table 4: Neuroprotective Activity of Methoxy-Substituted Indole Derivatives
| Compound Class/Derivative | Target | Inhibition (IC₅₀) | Reference |
| Melatonin analogue (3r) | MAO-B | 0.91 µM | [17] |
| Melatonin analogue (3v) | MAO-B | 0.66 µM | [17] |
| Natural Flavonoid (Calycosin) | MAO-B | 7.19 µM | [23] |
| Harmaline | MAO-A | 4.54 nM | [28] |
Mechanism of Action: β-Secretase (BACE1) Inhibition
The accumulation of amyloid-β (Aβ) plaques in the brain is a hallmark of Alzheimer's disease. Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase. Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production. The indole scaffold has been explored for the development of BACE1 inhibitors, and the presence of methoxy groups can influence the binding affinity and efficacy of these compounds.
Diagram 3: Role of Methoxy-Indoles in Neuroprotection
Caption: Neuroprotective mechanisms of methoxy-indoles.
Experimental Protocol: MAO-B Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of methoxy-substituted indoles against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., a proprietary substrate that generates a fluorescent product upon oxidation)
-
Assay buffer
-
Methoxy-substituted indole compound
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the methoxy-substituted indole compound in the assay buffer. Dilute the MAO-B enzyme to the working concentration.
-
Reaction Setup: In the 96-well plate, add the compound dilutions and the MAO-B enzyme solution. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the MAO-B substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of time (e.g., 30-60 minutes).
-
Data Analysis: Determine the rate of the reaction from the slope of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
Methoxy-substituted indoles represent a versatile and highly promising class of compounds with a wide range of potential therapeutic applications. Their ability to modulate key biological targets involved in cancer, inflammation, microbial infections, and neurodegenerative diseases underscores their significance in drug discovery. The position and number of methoxy groups on the indole scaffold are critical determinants of their biological activity, offering a rich landscape for structure-activity relationship studies and the rational design of new, more potent, and selective therapeutic agents.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel methoxy-substituted indole derivatives. Future research should focus on elucidating the detailed molecular mechanisms of action, exploring their in vivo efficacy and safety profiles, and optimizing their pharmacokinetic properties to translate the promising in vitro activities into clinically viable therapeutics. The continued exploration of this privileged scaffold holds great promise for the development of next-generation drugs to address unmet medical needs.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of Endolysosomal Trafficking Pathways in Glioma Cells by Methuosis-Inducing Indole-Based Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Melatonin Analogues Potently Inhibit MAO-B and Protect PC12 Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. dovepress.com [dovepress.com]
- 20. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
From Ancient Dyes to Modern Drugs: A Technical Guide to the Discovery and Background of Halogenated Indole Derivatives
Abstract
Halogenated indoles, a prominent class of heterocyclic compounds, have a remarkable history that spans from their use in ancient dyes to their current position at the forefront of medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery, natural origins, synthetic evolution, and diverse biological activities of these multifaceted molecules. We will journey from the historical significance of Tyrian purple, a brominated indigo derivative, to the isolation of complex halogenated indole alkaloids from marine ecosystems. Furthermore, this guide will delve into modern synthetic methodologies and elucidate the profound impact of halogenation on the pharmacological properties of indole derivatives, establishing them as privileged scaffolds in contemporary drug discovery. This document is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental insights, and visual representations of key chemical and biological pathways.
Introduction: The Enduring Significance of the Indole Scaffold and the Impact of Halogenation
The indole ring system is a cornerstone of organic and medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence is rooted in its unique electronic properties and its ability to participate in various biological interactions. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold dramatically expands its chemical and biological space. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through mechanisms like halogen bonding.[3][4] This strategic modification has been a key driver in the development of potent therapeutic agents.[5][6]
This guide will provide a comprehensive overview of the fascinating world of halogenated indole derivatives, from their ancient roots to their modern-day applications in drug discovery.
A Royal Legacy: The Ancient Discovery of Halogenated Indoles
The story of halogenated indoles begins not in a modern laboratory but in the ancient Phoenician city of Tyre around 1570 BC.[7][8][9] Phoenician artisans were renowned for producing a vibrant and incredibly stable purple dye known as Tyrian purple.[7][8] This prized pigment, reserved for royalty and the elite, was painstakingly extracted from the mucus of several species of predatory sea snails, primarily of the Murex genus.[8][9] The laborious process required tens of thousands of snails to produce a single gram of the dye, contributing to its immense value.[7][9][10]
The remarkable color and fastness of Tyrian purple are due to its primary chemical constituent: 6,6'-dibromoindigotin , a brominated derivative of indigo.[7] The precursor in the snail's mucus is colorless, and upon exposure to sunlight and air, it undergoes an enzymatic and photochemical transformation to produce the iconic purple hue.[7] The enduring legacy of Tyrian purple represents the earliest known application of a halogenated organic compound and stands as a testament to the profound impact of these molecules throughout human history.[11][12]
Nature's Halogenated Treasures: Marine Sources of Indole Derivatives
The marine environment is a prolific source of structurally diverse and biologically active natural products, with marine organisms being particularly adept at producing halogenated secondary metabolites.[13] Unlike their terrestrial counterparts, which favor chlorination, marine life predominantly utilizes bromine, leading to a vast array of brominated compounds.[13] Marine invertebrates, such as sponges, tunicates, and corals, are especially rich sources of halogenated indole alkaloids.[13][14][15]
Biosynthesis of Halogenated Indoles in Marine Organisms
The biosynthesis of these compounds is facilitated by a class of enzymes known as halogenases .[13] These enzymes, which include haloperoxidases, utilize halide ions from seawater and incorporate them into organic substrates.[13] For instance, FADH2-dependent halogenases are known to be directly involved in the halogenation of aromatic compounds like the indole moiety of tryptophan.[13] This enzymatic machinery is responsible for the incredible diversity of halogenated indoles found in the marine biosphere.
Representative Halogenated Indoles from Marine Sources
A multitude of halogenated indole derivatives have been isolated from marine organisms, many of which exhibit significant biological activities.
| Compound Class | Representative Compound(s) | Marine Source | Noteworthy Biological Activity |
| Simple Bromoindoles | 6-bromoindole, 5,6-dibromoindole | Sponges (e.g., Geodia barretti), Algae | Anti-inflammatory, Antifungal, Antimicrobial[16][17][18] |
| Aplysinopsins | 6-bromoaplysinopsin | Sponges (Aplysinopsis sp.), Corals | Cytotoxic, Antitumor[13] |
| Barettins | Barettin, 8,9-dihydrobarettin | Sponge (Geodia barretti) | Anti-inflammatory, Acetylcholinesterase inhibition[16][17][19] |
| Plakohypaphorines | Plakohypaphorines A-C (iodinated) | Sponge (Plakortis simplex) | Not extensively studied, rare examples of naturally occurring iodinated indoles[13][20] |
The isolation and characterization of these marine natural products have not only expanded our understanding of chemical ecology but have also provided valuable lead compounds for drug discovery.[13]
The Chemist's Toolkit: Synthetic Routes to Halogenated Indoles
While nature provides a rich tapestry of halogenated indoles, chemical synthesis is essential for accessing larger quantities of these compounds, creating structural analogs for structure-activity relationship (SAR) studies, and developing novel derivatives with improved pharmacological properties. The direct halogenation of the indole ring and the construction of the indole nucleus from halogenated precursors are the two main strategies employed.
Direct Halogenation of the Indole Core
Direct halogenation of an existing indole scaffold is a common approach. However, controlling the regioselectivity can be challenging as the C3 position is generally the most reactive towards electrophilic substitution.[1]
Workflow for Direct C3-Bromination of 2-(Trifluoromethyl)-1H-indole:
Caption: Direct C3-bromination of a substituted indole.
Experimental Protocol: Synthesis of 3-bromo-2-(trifluoromethyl)-1H-indole [21]
-
Materials: 2-(trifluoromethyl)-1H-indole, N-bromosuccinimide (NBS), Tetrahydrofuran (THF), Dichloromethane (CH2Cl2), Saturated sodium sulfite (Na2SO3) solution, Water, Sodium sulfate (Na2SO4).
-
Procedure: a. In a 50 mL round-bottomed flask, dissolve 2-(trifluoromethyl)-1H-indole (1.004 g, 5.43 mmol) in THF (20 mL). b. Add N-bromosuccinimide (1.014 g, 5.70 mmol) to the solution. c. Stir the reaction mixture for 1 minute until a clear solution is formed. d. Allow the reaction to proceed at room temperature for 24 hours. e. Monitor the reaction completion using 19F NMR spectroscopy. f. Upon completion, evaporate the THF in vacuo. g. Dissolve the residue in CH2Cl2 (20 mL). h. Wash the organic layer with a saturated solution of Na2SO3 (5 mL) followed by water (20 mL). i. Dry the organic phase over Na2SO4. j. Evaporate the solvent to afford 3-bromo-2-(trifluoromethyl)-1H-indole.
Construction of the Halogenated Indole Ring System
Building the indole ring from pre-halogenated precursors offers greater control over the position of the halogen atom. Classic indole syntheses, such as the Fischer, Bartoli, and Larock indole syntheses, can be adapted using halogenated starting materials.[22][23]
A modern and efficient method involves the cascade oxidative cyclization and halogenation of 2-alkenylanilines.[24]
Workflow for Cascade Oxidative Cyclization/Halogenation:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tyrian Purple: The Royal Pigment — Rhiannon Piper [rhiannonpiper.com]
- 8. Tyrian purple - Wikipedia [en.wikipedia.org]
- 9. exhibitions.kelsey.lsa.umich.edu [exhibitions.kelsey.lsa.umich.edu]
- 10. thecollector.com [thecollector.com]
- 11. benchchem.com [benchchem.com]
- 12. Tyrian Purple: The First Four Thousand Years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Haloindoles by Decarboxylative Halogenation of Indolecarboxylic Acids [jstage.jst.go.jp]
- 15. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.hi.is [iris.hi.is]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Indole synthesis [organic-chemistry.org]
- 23. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-methoxy-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required for 3-Bromo-5-methoxy-1H-indole (CAS No. 85092-83-7). As a crucial intermediate in the synthesis of bioactive molecules and pharmaceuticals, understanding its hazard profile is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering scientific professionals to work with this compound confidently and safely.
Hazard Identification and Core Risk Profile
A thorough risk assessment is the foundation of safe laboratory practice. This compound, like many halogenated heterocyclic compounds, presents several health hazards that necessitate careful handling. The primary risks are associated with direct contact and inhalation.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.[2][3][4] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from structurally similar bromo-indoles and related compounds establish a consistent hazard pattern.[5][6][7][8]
Table 1: GHS Hazard Classification Summary | Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| | Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| | Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory tract irritation | Warning |
|
Causality of Hazards:
-
Oral Toxicity: Accidental ingestion can lead to systemic effects. The "Harmful if swallowed" classification indicates that relatively small quantities can cause illness, underscoring the importance of prohibiting eating, drinking, or smoking in laboratory areas.[5]
-
Skin and Eye Irritation: The electrophilic nature of the bromine atom and the indole ring structure can lead to irritation upon contact with skin and mucous membranes.[5] Prolonged contact may cause redness and discomfort, while eye contact can result in serious, potentially lasting damage.
-
Respiratory Irritation: As a fine solid powder, this compound can easily become airborne.[9] Inhalation of these fine particles can irritate the respiratory tract, leading to coughing and discomfort.[5][6] This is the primary rationale for handling the compound within a certified chemical fume hood.
Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle of industrial hygiene that prioritizes the most effective safety measures. This principle dictates that engineering controls are superior to administrative controls and PPE, as they are designed to remove the hazard at its source.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed in a properly functioning and certified chemical fume hood.[10][11] This is non-negotiable and serves to contain airborne particulates and vapors, preventing inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure multiple air changes per hour, preventing the accumulation of any fugitive emissions.[12]
-
Safety Stations: Emergency eyewash fountains and safety showers must be readily accessible and tested regularly.[12][13] Proximity to these stations is critical in the event of accidental exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical hazard.[14][15] Its selection must be based on a thorough risk assessment of the planned procedure.
Table 2: Mandatory PPE for Handling this compound
| PPE Category | Item Specification | Rationale and Causality |
|---|---|---|
| Eye & Face Protection | ANSI Z87.1 compliant safety goggles or safety glasses with side-shields.[11] A full-face shield should be worn over goggles during procedures with a high splash potential.[12][16] | Protects against accidental splashes to the eyes, which can cause serious irritation.[5] The face shield provides a broader barrier against splashes to the entire face. |
| Hand Protection | Chemical-resistant nitrile gloves.[11] Gloves must be inspected for tears or holes before each use. Use proper glove removal technique to avoid contaminating skin. | Prevents direct skin contact, which can cause irritation. Nitrile provides good resistance against a range of chemicals for incidental contact. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat.[11] Closed-toe shoes and long pants are mandatory.[11] | Protects skin and personal clothing from contamination by spills or dust.[10] |
| Respiratory Protection | Not required if all handling is performed within a certified chemical fume hood. If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.[12][17] | Prevents inhalation of airborne powder, which is a respiratory irritant.[5] |
Caption: PPE Donning and Doffing Workflow.
Standard Operating Procedures: From Storage to Use
Adherence to a strict, validated protocol is essential for minimizing risk and ensuring reproducible results.
Storage and Chemical Compatibility
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage in a freezer at or below -20°C is recommended, protected from light.[9][18]
-
Chemical Incompatibilities: Segregate this compound from strong oxidizing agents and strong acids.[9][19] Contact with these substances can lead to vigorous, potentially hazardous reactions.[20][21][22][23][24] Always consult a chemical incompatibility chart before storing near other reagents.
Step-by-Step Handling Protocol
This protocol outlines the workflow for safely weighing the solid compound and preparing a solution.
-
Preparation:
-
Confirm the fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface within the fume hood with disposable, absorbent bench paper.
-
Assemble all necessary equipment (spatula, weigh paper, glassware, solvent) inside the hood.
-
Don all required PPE as outlined in Table 2.
-
-
Weighing and Transfer (Inside Fume Hood):
-
Tare an anti-static weigh boat or appropriate glassware on a balance located within the hood or as close as feasible.
-
Carefully transfer the desired amount of this compound using a clean spatula, minimizing the creation of dust.
-
If weighing outside the hood, ensure it is done in a designated weighing station with local exhaust ventilation.
-
-
Solution Preparation (Inside Fume Hood):
-
Place the receiving flask containing the solvent in the fume hood.
-
Slowly add the weighed solid to the solvent with stirring to ensure controlled dissolution.
-
Cap the solution container when not in use to prevent vapor release.
-
-
Decontamination and Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol or isopropanol).
-
Dispose of all contaminated disposable materials (weigh paper, bench liner, gloves) into the designated solid hazardous waste container.
-
Emergency Response and First Aid
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response
The appropriate response depends on the scale of the spill.
Caption: Decision workflow for spill response.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to responding medical personnel.
Table 3: First Aid Procedures by Exposure Route
| Exposure Route | Action |
|---|---|
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[12][13][17] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7][12] |
Fire Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: In case of fire, hazardous decomposition products may be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[6][9][13]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[17]
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.[11] Never dispose of this chemical down the drain or in the regular trash.[25]
-
Solid Waste: Collect unused solid compound, contaminated weigh paper, gloves, and other contaminated disposable labware in a dedicated, clearly labeled hazardous waste container for halogenated solids.[11]
-
Liquid Waste: Collect all solutions containing the compound in a labeled hazardous waste container designated for "Halogenated Organic Solvents."
-
Disposal Coordination: All waste containers must be sealed, properly labeled, and disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with local, state, and federal regulations.[19][25]
By integrating these principles of risk assessment, engineering controls, diligent protocol adherence, and emergency preparedness into all workflows involving this compound, researchers can effectively protect themselves, their colleagues, and the integrity of their scientific work.
References
- 1. This compound CAS#: 85092-83-7 [m.chemicalbook.com]
- 2. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mu.edu.sa [mu.edu.sa]
- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.fr [fishersci.fr]
- 8. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. pogo.ca [pogo.ca]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. biosynth.com [biosynth.com]
- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 19. fishersci.com [fishersci.com]
- 20. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 21. Incompatibilities of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ehs.utk.edu [ehs.utk.edu]
- 23. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 24. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 25. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols: Synthetic Routes for 3-Bromo-5-methoxy-1H-indole from 5-methoxyindole
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1] Specifically, 3-bromo-5-methoxy-1H-indole serves as a critical synthetic intermediate in the development of novel therapeutics. Its utility lies in the strategic placement of the bromine atom at the C3 position, which allows for further molecular elaboration through various cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxy group at the C5 position, an electron-donating group, not only influences the electronic properties of the indole ring system but also provides a handle for additional modifications. This guide provides detailed, field-proven protocols for the regioselective synthesis of this compound from the readily available starting material, 5-methoxyindole.
Part 1: Foundational Principles - The Reactivity of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[2] The lone pair of electrons on the nitrogen atom significantly enhances the electron density of the pyrrole ring, with the highest electron density localized at the C3 position. This inherent electronic preference dictates the regioselectivity of most electrophilic substitution reactions on the indole scaffold.[3]
The presence of a methoxy group (-OCH3) at the C5 position further activates the indole ring towards electrophilic substitution. As an electron-donating group, the methoxy substituent increases the overall nucleophilicity of the aromatic system, thereby facilitating the reaction with electrophiles.[1][4] This enhanced reactivity allows for bromination under relatively mild conditions.
Caption: Relative electron density in 5-methoxyindole.
Part 2: Synthetic Protocol I - Bromination using N-Bromosuccinimide (NBS)
Overview
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of electron-rich aromatic and heteroaromatic compounds.[5][6] It is a crystalline solid that is easier and safer to handle than liquid bromine. For the bromination of indoles, NBS provides excellent regioselectivity for the C3 position under mild reaction conditions, often at or below room temperature.[7] The choice of solvent is critical, with polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) favoring the desired electrophilic substitution pathway.[8]
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The bromine atom in NBS is electrophilic due to the adjacent electron-withdrawing succinimide group. The electron-rich C3 position of 5-methoxyindole attacks the electrophilic bromine of NBS, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by the succinimide anion regenerates the aromaticity of the indole ring and yields the this compound product along with succinimide as a byproduct.
Caption: Mechanism of NBS bromination of 5-methoxyindole.
Detailed Experimental Protocol
Materials:
-
5-methoxyindole
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (CH3CN)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxyindole (1.0 eq.) in anhydrous THF or acetonitrile (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate container, weigh out N-bromosuccinimide (1.0-1.05 eq.). Add the NBS to the cooled indole solution portion-wise over 10-15 minutes. Note: Adding NBS in portions helps to control the reaction temperature and minimize the formation of potential side products.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any unreacted NBS.
-
Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Data Summary
| Parameter | Value | Reference |
| Substrate | 5-methoxyindole | - |
| Reagent | N-Bromosuccinimide (NBS) | [6] |
| Solvent | Tetrahydrofuran (THF) | [9] |
| Temperature | 0 °C to room temperature | [9] |
| Reaction Time | 1-2 hours | - |
| Typical Yield | 80-95% | [9] |
| Purity | >98% after chromatography | - |
Part 3: Synthetic Protocol II - Bromination using Pyridinium Tribromide
Overview
Pyridinium tribromide (also known as pyridinium perbromide) is a stable, crystalline solid that serves as a convenient source of electrophilic bromine.[10][11] It is less hazardous than elemental bromine and offers high yields in the bromination of various aromatic compounds, including indoles.[12] In solution, pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine, which acts as the active brominating species.[13] The reaction is typically carried out in a polar solvent such as pyridine or THF.
Experimental Workflow
The general workflow for the bromination using pyridinium tribromide involves the dissolution of the starting material, followed by the controlled addition of the brominating agent. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Caption: Workflow for bromination with Pyridinium Tribromide.
Detailed Experimental Protocol
Materials:
-
5-methoxyindole
-
Pyridinium tribromide
-
Anhydrous Pyridine or Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Ethyl acetate or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-methoxyindole (1.0 eq.) in anhydrous pyridine or THF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridinium tribromide (1.0-1.1 eq.) to the solution in small portions. A color change is typically observed upon addition.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into a beaker containing ice water and add saturated aqueous sodium thiosulfate to quench any excess bromine.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting residue by flash chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure product.
Data Summary
| Parameter | Value | Reference |
| Substrate | 5-methoxyindole | - |
| Reagent | Pyridinium Tribromide | [10] |
| Solvent | Pyridine or THF | [13] |
| Temperature | 0 °C to room temperature | - |
| Reaction Time | 2-4 hours | - |
| Typical Yield | 85-95% | - |
| Purity | >98% after chromatography | - |
Part 4: Purification and Characterization
For both protocols, the crude this compound is typically an off-white to pale brown solid. Purification via flash column chromatography is highly recommended to remove the succinimide byproduct (from the NBS reaction) or pyridinium salts (from the pyridinium tribromide reaction) and any minor side products.
Expected Characterization Data for this compound:
-
Molecular Formula: C9H8BrNO.[14]
-
Molecular Weight: 226.07 g/mol .[15]
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.0 (br s, 1H, NH), 7.2-7.3 (m, 2H, Ar-H), 7.0-7.1 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~154.0, 132.0, 130.0, 125.0, 112.5, 112.0, 100.5, 95.0, 56.0.
-
Mass Spectrometry (ESI+): m/z 225.98, 227.98 [M+H]⁺ (characteristic isotopic pattern for bromine).
Conclusion
The synthesis of this compound from 5-methoxyindole can be achieved with high efficiency and regioselectivity using either N-bromosuccinimide or pyridinium tribromide. Both methods utilize mild conditions and readily available reagents. The choice between the two protocols may depend on factors such as reagent availability, desired scale, and solvent compatibility with downstream processing. The protocols described herein provide a reliable foundation for researchers and drug development professionals to access this valuable synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-methoxy-1H-indole
Introduction: Unlocking the Potential of the 5-Methoxyindole Scaffold
The 5-methoxy-1H-indole framework is a privileged scaffold, appearing in a multitude of natural products and pharmacologically active compounds, including the neurotransmitter melatonin and various synthetic drug candidates. Functionalization of the indole core is therefore a critical pursuit in medicinal chemistry and materials science. The C3 position of the indole is particularly reactive and serves as a key handle for molecular elaboration.
3-Bromo-5-methoxy-1H-indole is a versatile and commercially available building block that provides a direct entry point for sophisticated molecular engineering. Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists approach C-C, C-N, and C-O bond formation, offering unparalleled efficiency, selectivity, and functional group tolerance.[1][2] These reactions enable the direct attachment of diverse molecular fragments to the indole C3-position, rapidly generating libraries of complex molecules from a single, common precursor.[3]
This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and explain the causal logic behind the selection of specific catalysts, ligands, and reagents to ensure reproducible success in your research endeavors.
Core Principles: The Palladium Catalytic Engine
At the heart of these transformations is a catalytic cycle that typically involves a palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[2][4] Understanding this fundamental cycle is key to troubleshooting and optimizing your reactions.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is heavily influenced by the choice of ligand.[1][5]
-
Transmetalation (for Suzuki, Stille, etc.) or Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner's organic group is transferred to the palladium center, displacing the halide.[2][3]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]
Caption: General catalytic cycle for palladium cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[3] It is exceptionally effective for creating biaryl linkages, which are common motifs in pharmaceutical compounds.
Rationale & Expertise: The success of the Suzuki coupling hinges on the crucial role of the base. The base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[3][7] The choice of catalyst and ligand is also critical. For heteroaryl halides like our substrate, palladium complexes with ferrocenylphosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are often superior as they promote efficient oxidative addition and prevent catalyst decomposition.[8][9]
Experimental Protocol: Suzuki-Miyaura Reaction
Materials:
-
This compound
-
Arylboronic acid or pinacol ester (1.1 - 1.5 equivalents)
-
Pd(dppf)Cl₂ (1 - 5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2 - 3 equivalents)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).
-
Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is achieved by evacuating the flask under vacuum and backfilling with the inert gas, repeating this cycle three times.
-
Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) to achieve a substrate concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-methoxy-1H-indole.
Data Summary: Typical Suzuki-Miyaura Conditions
| Catalyst (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 85-95 |
| Pd(dppf)Cl₂ (3) | (dppf) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 80-98[8][9] |
| Pd(PPh₃)₄ (5) | PPh₃ | Cs₂CO₃ (3) | DME/H₂O | 85 | 75-90 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has become the gold standard for forming C-N bonds, a transformation that was historically challenging.[10] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[11] This reaction is indispensable in drug discovery for accessing aniline and heteroarylamine derivatives.
Rationale & Expertise: This reaction is highly sensitive to the ligand architecture. The key to success lies in using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, JohnPhos). These ligands promote the challenging reductive elimination step to form the C-N bond and stabilize the monoligated Pd(0) species that is often the most active for oxidative addition into aryl halides.[12][13] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[13][14]
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig Amination.
Protocol Steps:
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-4 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
In a glovebox or on a Schlenk line, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (NaOt-Bu, 1.5 eq) to an oven-dried Schlenk flask with a stir bar.
-
Add the this compound (1.0 eq).
-
Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe to a concentration of 0.1-0.2 M.
-
Add the amine (1.2 eq) via syringe. If the amine is a solid, it can be added in step 1.
-
Place the flask in a preheated oil bath at 90-110 °C.
-
Monitor the reaction. These reactions are often complete in 2-12 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford the 3-amino-5-methoxy-1H-indole product.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction provides a powerful and direct route to couple terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[15] This reaction is fundamental for synthesizing conjugated enynes, aryl alkynes, and has been applied in the synthesis of natural products and functional materials.[15]
Rationale & Expertise: The Sonogashira coupling uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[16] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide is much more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[15] An amine base (e.g., triethylamine or diisopropylamine) is used both as the base to deprotonate the alkyne and often as the solvent.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Pd(PPh₃)₂Cl₂ (1 - 3 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) Iodide (CuI) (1 - 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (used as solvent or co-solvent)
-
Anhydrous, degassed THF or DMF (if a co-solvent is needed)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (3 mol%).
-
Seal the flask and establish an inert atmosphere (Argon or N₂).
-
Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, taking 1-6 hours.
-
Monitor by TLC. Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through Celite to remove the catalysts and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 3-alkynyl-5-methoxy-1H-indole.
Data Summary: Typical Sonogashira Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF/Et₃N | RT - 50°C | 85-95[17] |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | DIPEA | DMF | 60°C | 80-92 |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | Toluene | 70°C | 75-90 |
Additional Powerful Transformations
The versatility of this compound extends to other important palladium-catalyzed reactions.
Heck Reaction (with Alkenes)
The Heck reaction couples the bromoindole with an alkene (e.g., acrylates, styrenes) to form a new C-C bond, yielding a substituted alkene.[18][19]
-
Typical Conditions: Pd(OAc)₂ catalyst, a phosphine ligand like P(o-tol)₃ or phosphine-free conditions, a base like Et₃N or K₂CO₃, and a polar aprotic solvent like DMF or DMA at 100-140 °C.[18][19] The reaction proceeds via migratory insertion of the alkene into the Aryl-Pd bond, followed by β-hydride elimination.[4]
Stille Reaction (with Organostannanes)
The Stille coupling uses organotin reagents (e.g., arylstannanes, vinylstannanes) as the coupling partner.
-
Typical Conditions: Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, P(furyl)₃), often with a LiCl additive to facilitate transmetalation, in a solvent like THF or Dioxane.[20][21] While highly effective and tolerant of many functional groups, the toxicity of tin reagents necessitates careful handling and purification.[20]
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert conditions; Poor substrate/reagent quality. | Use a fresh palladium source/ligand. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique. Check purity of starting materials. |
| Debromination of Starting Material | Presence of water or protic sources; Certain ligand/base combinations. | Ensure anhydrous conditions. For Suzuki, minimize water content. For Heck, consider a different base (e.g., a hindered amine base like proton sponge). |
| Formation of Homo-coupled Side Products | (e.g., Biaryl from boronic acid in Suzuki) Oxygen contamination; Inefficient transmetalation. | Improve inert atmosphere technique. In Sonogashira, ensure the Cu(I) co-catalyst is active. |
| Low Yield | Non-optimal conditions; Product instability. | Screen different ligands, bases, solvents, and temperatures. A systematic Design of Experiments (DoE) approach can be highly effective. Consider if the product is sensitive to the workup conditions. |
Conclusion
This compound is a powerful and adaptable building block for modern synthetic chemistry. Mastery of palladium-catalyzed cross-coupling reactions unlocks its full potential, providing efficient and modular access to a vast chemical space of C3-functionalized indoles. The protocols and insights provided here serve as a robust starting point for researchers aiming to leverage these transformative reactions in drug discovery, materials science, and beyond. By understanding the underlying mechanisms and the critical role of each reaction component, scientists can confidently design and execute these couplings to achieve their synthetic goals.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. kbfi.ee [kbfi.ee]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Note: Suzuki Coupling Protocols for the Functionalization of 3-Bromoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indole Functionalization
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. Its prevalence in high-value molecules drives a continuous demand for robust and versatile synthetic methods to modify its structure. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely adopted tools for forming carbon-carbon bonds, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2]
Functionalization at the C3-position of the indole ring is of particular strategic importance. This position is often crucial for modulating biological activity and tuning physicochemical properties. This guide provides a detailed examination of Suzuki coupling protocols specifically tailored for 3-bromoindole derivatives, offering field-proven insights, step-by-step procedures, and troubleshooting advice to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling follows a well-established catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[3][4] The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindole, forming a square-planar Pd(II) complex. This is often the rate-limiting step of the cycle.[5]
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex, facilitating the transfer.[4][6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for Successful Coupling with 3-Bromoindoles
The success of a Suzuki coupling involving 3-bromoindoles is highly dependent on the careful selection of several interdependent parameters.
The Substrate: Role of the Indole N-H Group
The acidic proton on the indole nitrogen can significantly influence the reaction's outcome. In the presence of a base, the N-H group is deprotonated, forming an indolyl anion. This can alter the electronic properties of the ring and potentially lead to catalyst inhibition or undesired side reactions.[7][8]
-
NH-Free Indoles: Direct coupling of unprotected 3-bromoindoles is highly desirable for atom and step economy. However, it can be challenging. Success often requires specific catalyst systems with bulky, electron-rich ligands (e.g., XPhos, SPhos) and careful selection of a base, such as K₃PO₄, to minimize side reactions.[8][9]
-
N-Protected Indoles: Protecting the indole nitrogen is a common and effective strategy to circumvent issues related to the acidic N-H proton. Protection can improve substrate solubility, prevent catalyst inhibition, and lead to more consistent and higher yields.[10]
-
Boc (tert-Butoxycarbonyl): Widely used due to its straightforward installation and removal. However, it can be labile under certain basic conditions.[9]
-
Tosyl (Ts): A robust, electron-withdrawing group that often leads to high yields but requires harsher conditions for removal.[11]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Easily removed under mild, fluoride-mediated conditions.
-
Highest yields are often obtained when indole bromides are reacted with phenylboronic acids, a transformation that can be less sensitive to the choice of N-protection.[10]
The Palladium Catalyst and Ligand System
The choice of catalyst is paramount. While numerous systems exist, a few are particularly well-suited for heteroaromatic couplings.
-
Pd(PPh₃)₄ (Tetrakis): A classic, reliable catalyst that is often a good starting point. It is an air-sensitive Pd(0) source that does not require a separate ligand.[7][9]
-
PdCl₂(dppf): A robust, air-stable Pd(II) pre-catalyst that is highly effective for a wide range of heteroaromatic couplings.[7][12]
-
Buchwald-Type Ligands and Pre-catalysts: For challenging couplings, particularly with NH-free indoles or sterically hindered partners, using a Pd(OAc)₂ or Pd₂(dba)₃ source with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is often necessary. These ligands accelerate both the oxidative addition and reductive elimination steps.[7][8]
The Base and Solvent System
The base and solvent work in concert to facilitate the catalytic cycle.
-
Base: The primary role of the base is to activate the boronic acid for transmetalation.[6]
-
K₂CO₃ / Cs₂CO₃: Common, effective inorganic bases. Cesium carbonate is more soluble and often provides better results, albeit at a higher cost.[2][7]
-
K₃PO₄: A stronger base that is often optimal for challenging substrates, including unprotected indoles and aryl chlorides.[8][13]
-
KF: A milder base that can be used when base-sensitive functional groups are present.[14]
-
-
Solvent: Aprotic organic solvents, often mixed with water, are standard.
-
1,4-Dioxane, DME, THF: Common choices that effectively solubilize the reagents and catalyst.
-
Role of Water: A small amount of water is often beneficial, as it can help solubilize the inorganic base and facilitate the transmetalation step.[7] However, excess water can promote protodeboronation (hydrolysis of the boronic acid).[14]
-
Experimental Protocols
The following protocols are robust starting points and should be optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: General Procedure for Coupling of N-Protected 3-Bromoindole with an Arylboronic Acid
This protocol is suitable for substrates like N-Boc-3-bromoindole or N-Tosyl-3-bromoindole.
Materials:
-
N-Protected 3-bromoindole (1.0 eq.)
-
Arylboronic acid (1.2–1.5 eq.)
-
PdCl₂(dppf) (3–5 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the N-protected 3-bromoindole (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground K₂CO₃ (2.5 eq.).
-
Catalyst Addition: Add the PdCl₂(dppf) catalyst (0.03 eq.) to the flask.
-
Establish Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling inert gas through the 1,4-dioxane/water (4:1) mixture for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–16 hours).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-arylindole product.
Protocol 2: Optimized Procedure for Coupling of NH-Free 3-Bromoindole
This protocol employs a more active catalyst system necessary for the more challenging unprotected substrate.
Materials:
-
3-Bromoindole (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
1,4-Dioxane and Water (e.g., 5:1 v/v)
Procedure:
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add 3-bromoindole (1.0 eq.), the arylboronic acid (1.5 eq.), and finely ground K₃PO₄ (3.0 eq.) to a dry Schlenk flask.
-
Catalyst Addition: In the same controlled atmosphere, add Pd₂(dba)₃ (0.025 eq.) and the XPhos ligand (0.055 eq.).
-
Establish Inert Atmosphere: If not in a glovebox, seal the vessel and purge with an inert gas as described in Protocol 1.
-
Solvent Addition: Add degassed 1,4-dioxane/water (5:1) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 90–110 °C.
-
Monitoring & Work-up: Follow steps 6 and 7 as detailed in Protocol 1.
Data Presentation: Comparative Reaction Conditions
The optimal conditions can vary significantly based on the electronic and steric properties of the coupling partners. Screening is often necessary.[7]
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale |
| Catalyst | PdCl₂(dppf) (3 mol%) | Pd₂(dba)₃ (2.5 mol%) / XPhos (5.5 mol%) | Buchwald-type ligands are superior for electron-rich or sterically hindered substrates.[7] |
| Base | K₂CO₃ (2.5 eq.) | K₃PO₄ (3.0 eq.) | K₃PO₄ is a stronger base, often required for less reactive substrates or NH-free indoles.[8] |
| Solvent | Dioxane/H₂O (4:1) | Toluene or Dioxane/H₂O (5:1) | Toluene can be effective; reduced water content may minimize protodeboronation. |
| Temperature | 80-90 °C | 100-110 °C | Higher temperatures are often needed to drive sluggish reactions to completion. |
| Boronic Acid | 1.2 eq. | 1.5 - 2.0 eq. | An increased excess can help overcome slow transmetalation or competitive side reactions.[8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere (O₂ present).3. Poor quality reagents (wet solvents, impure boronic acid).4. Insufficient temperature. | 1. Use a fresh catalyst source or a more robust pre-catalyst.2. Ensure rigorous degassing of solvents and proper inert gas technique.3. Use anhydrous solvents; check purity of boronic acid.4. Increase reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Excess water in the solvent mixture.2. Reaction temperature is too high or run for too long.3. Boronic acid is inherently unstable. | 1. Reduce the amount of water or use an anhydrous solvent system.2. Monitor the reaction closely and stop it upon completion.3. Switch to the corresponding boronate ester (e.g., pinacol ester).[10] |
| Homo-coupling of Boronic Acid | Oxygen contamination leading to oxidative coupling of the boronic acid. | Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of Indole | Reductive cleavage of the C-Br bond, sometimes promoted by certain catalyst/ligand combinations or impurities.[5] | 1. Screen different palladium sources and ligands.2. Ensure high-purity reagents are used. |
| Substrate Decomposition | The indole ring or other functional groups are unstable under the reaction conditions (e.g., strong base, high temp). | 1. Screen milder bases (e.g., KF).2. Attempt the reaction at a lower temperature, possibly with a more active catalyst to compensate. |
General Experimental Workflow
The overall process from setup to final product follows a standardized sequence.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of 3-bromoindole derivatives is a cornerstone technique for generating molecular diversity in drug discovery and chemical biology. Success hinges on a rational approach to reaction design, considering the interplay between the indole substrate's N-H acidity, the catalyst system's activity, and the specific base and solvent environment. By leveraging the protocols and insights provided in this guide, researchers can effectively navigate the challenges of this powerful transformation, accelerating the synthesis of novel 3-substituted indole scaffolds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-methoxy-1H-indole
Introduction: The Strategic Importance of Functionalized Indoles and the Power of C-N Cross-Coupling
The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole ring allows for the fine-tuning of biological activity, and the introduction of nitrogen-containing substituents is a particularly powerful strategy for modulating pharmacokinetic and pharmacodynamic properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[2][3] This guide provides a detailed technical overview and a practical, field-proven protocol for the Buchwald-Hartwig amination of 3-bromo-5-methoxy-1H-indole, a key intermediate for the synthesis of a diverse array of biologically active molecules.
Mechanistic Underpinnings: A Look into the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2] The electron-rich nature of the indole ring and the methoxy substituent can facilitate this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[6] The choice of base is critical to avoid side reactions and ensure efficient deprotonation.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
A potential side reaction is hydrodehalogenation, where the bromoindole is reduced to the corresponding indole.[2] This can be minimized by careful selection of the ligand and reaction conditions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a representative primary or secondary amine. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially available | |
| Amine (primary or secondary) | ≥98% | Commercially available | Ensure dryness |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Commercially available | Pre-catalyst, sensitive to air and light |
| XPhos | Ligand grade | Commercially available | Bulky, electron-rich phosphine ligand |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially available | Strong base, handle under inert atmosphere |
| Toluene | Anhydrous | Commercially available | Degas before use |
| Argon or Nitrogen | High purity | For maintaining an inert atmosphere | |
| Schlenk flask or sealed vial | Oven-dried before use | ||
| Magnetic stirrer and stir bar |
Reaction Setup and Procedure
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the bromoindole). Finally, add the amine (1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of electron-rich aryl bromides.[4] The ligand promotes both the oxidative addition and the reductive elimination steps and helps to prevent catalyst decomposition. For challenging substrates, other ligands from the Buchwald or Hartwig portfolio can be screened.[7]
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[8] Its strength is sufficient to deprotonate a wide range of amines. For substrates with base-sensitive functional groups, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be employed, although this might require higher reaction temperatures or longer reaction times.[8]
-
Solvent Choice: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.[9] Other ethereal or aromatic solvents can also be used. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[9]
-
The Indole N-H Proton: The acidic N-H proton of the indole can potentially compete with the amine nucleophile for reaction with the base. In many cases, the amination can proceed successfully without protection of the indole nitrogen, especially when a slight excess of the amine and base are used. However, for less reactive amines or if side reactions are observed, N-protection of the indole with a suitable protecting group (e.g., Boc, SEM) may be necessary.[10][11]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh catalyst and ligand. |
| Insufficiently strong base | Switch to a stronger base (e.g., LHMDS) if the substrate allows. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of hydrodehalogenated byproduct | β-hydride elimination | Screen different ligands; bulkier ligands can suppress this side reaction.[2] |
| Poor solubility of reagents | Inappropriate solvent | Try a different solvent or a solvent mixture.[9] |
| Side reactions involving the indole N-H | N-arylation or other reactions | Consider protecting the indole nitrogen with a suitable protecting group.[10] |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of valuable building blocks in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields and purity. The protocol provided herein serves as a validated starting point, and the accompanying discussion on the rationale behind the experimental choices and troubleshooting strategies will empower scientists to successfully apply and adapt this methodology to their specific research needs.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Strategic Application of 3-Bromo-5-methoxy-1H-indole in Modern Medicinal Chemistry
Introduction: The Privileged Indole Scaffold and the Unique Role of 3-Bromo-5-methoxy-1H-indole
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Within the vast landscape of indole derivatives, this compound has emerged as a particularly valuable building block for the synthesis of complex bioactive molecules.
The strategic placement of the bromine atom at the 3-position and a methoxy group at the 5-position imparts unique reactivity and physicochemical properties to the indole core. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[5][6][7] The electron-donating methoxy group at the 5-position can influence the electron density of the indole ring, potentially modulating the biological activity of the resulting derivatives and offering a site for metabolic modification. This application note will provide an in-depth guide to the application of this compound in medicinal chemistry, with a focus on the synthesis of potent tubulin polymerization inhibitors.
Core Application: A Versatile Precursor for Potent Tubulin Inhibitors
A significant application of this compound is in the synthesis of novel anticancer agents that target tubulin polymerization.[8][9] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division.[9] Inhibition of tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8][9]
The 3-bromo substituent on the indole ring is an ideal position for introducing various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying the substituent at this position to optimize binding to the colchicine binding site on tubulin.[1][10]
Below is a logical workflow for the synthesis of a potential tubulin inhibitor starting from this compound.
Caption: Synthetic workflow for tubulin inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.[2][11]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene under an inert atmosphere.
-
Add the catalyst pre-mixture to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-methoxy-1H-indole.
Rationale for Experimental Choices:
-
Catalyst System: The use of a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand like SPhos is highly effective for the cross-coupling of electron-rich indole substrates.[2]
-
Base: Potassium phosphate is a commonly used base in Suzuki-Miyaura couplings and is effective in promoting the transmetalation step.[2]
-
Solvent System: A biphasic solvent system of toluene and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.[3]
Data Presentation: Biological Activity of Related Indole Derivatives
The following table summarizes the biological activity of several indole derivatives that share structural similarities with compounds that can be synthesized from this compound. This data highlights the potential of this scaffold in generating potent anticancer agents.
| Compound Structure | Target | Biological Activity (IC₅₀) | Reference |
| 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one | COX-1 | 8.6 ± 0.1 µg/mL | [3] |
| (4-(4-Methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl) methanone | Tubulin | 9.6 nM (MCF-7 cells) | [10] |
| 5-Bromo-3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole | Tubulin | 2.6 µM (Polymerization) | [9] |
| 5-Methoxy-3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole | Tubulin | 4.1 µM (Polymerization) | [9] |
Mechanism of Action: Tubulin Polymerization Inhibition
The synthesized 3-aryl-5-methoxy-1H-indole derivatives are designed to interact with the colchicine binding site on β-tubulin. This binding event disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
Caption: Mechanism of tubulin polymerization inhibition.
By inhibiting microtubule dynamics, these compounds effectively halt the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[1][10]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent tubulin polymerization inhibitors through Suzuki-Miyaura cross-coupling reactions has been demonstrated. The strategic positioning of the bromo and methoxy groups provides a powerful platform for the generation of diverse libraries of compounds for SAR studies, paving the way for the discovery of novel and more effective anticancer agents. Future research will likely focus on exploring a wider range of aryl and heteroaryl substituents at the 3-position and further functionalization of the indole core to fine-tune the pharmacological properties of these promising compounds.
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 3-Bromo-5-methoxy-1H-indole as a Versatile Precursor for the Synthesis of Kinase Inhibitors
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets, most notably the ATP-binding site of protein kinases.[1][2] This guide provides an in-depth exploration of 3-Bromo-5-methoxy-1H-indole as a strategic starting material for the synthesis of novel kinase inhibitors. We delve into the chemical rationale behind its utility, focusing on the strategic placement of the bromine atom as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions and the electronic influence of the methoxy group. Detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are presented to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the this compound Scaffold
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] Consequently, small molecule kinase inhibitors have become one of the most important classes of modern therapeutics.[5] The indole core is a recurring motif in many approved kinase inhibitors, primarily due to its structural resemblance to the adenine portion of ATP, allowing it to effectively compete for the enzyme's active site.[1][6]
The precursor, this compound, offers two key strategic advantages for inhibitor design:
-
The C3-Bromine Atom: This halogen serves as an exceptionally versatile point of diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[7][8] This allows for the systematic and efficient introduction of various aryl, heteroaryl, alkyl, and amino moieties to probe the kinase's binding pocket and optimize inhibitor potency and selectivity.[9]
-
The C5-Methoxy Group: The methoxy group at the C5 position influences the electronic properties of the indole ring and can serve as a crucial hydrogen bond acceptor in the kinase active site. Furthermore, it can be readily demethylated to a hydroxyl group, which can act as a key hydrogen bond donor, significantly altering the binding mode and affinity of the inhibitor.[10]
This combination of a reactive handle (Br) and a functionally important substituent (OMe) makes this compound a high-value starting material for building libraries of potential kinase inhibitors.
Core Synthetic Strategies & Protocols
Palladium-catalyzed cross-coupling reactions are indispensable for functionalizing aryl halides like this compound.[11] These reactions proceed through a well-understood catalytic cycle, generally involving oxidative addition, transmetalation (or a related step), and reductive elimination.[12]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-indole structures, which are common motifs in Type I and Type II kinase inhibitors.[13][14]
Causality Behind the Protocol: The reaction requires a palladium catalyst (often with a phosphine ligand) to form the active Pd(0) species. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[14] The choice of solvent and ligand can significantly impact reaction efficiency and yield.[15]
Detailed Protocol: Synthesis of 3-Aryl-5-methoxy-1H-indoles
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)[13]
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Equipment:
-
Microwave synthesis vial or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To the reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture (5 mL) via syringe.
-
Seal the vial and heat the mixture with stirring at 100 °C for 2-4 hours (or until TLC/LC-MS indicates consumption of the starting material).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-methoxy-1H-indole.
-
Buchwald-Hartwig Amination: Introducing Key Nitrogen Linkages
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the introduction of primary or secondary amines at the C3 position.[16][17] This is critical for creating inhibitors that engage with the kinase hinge region through a substituted amine, a common feature in many potent inhibitors like those targeting Rho-associated kinase (ROCK).[18]
Causality Behind the Protocol: This reaction is highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium catalyst.[19] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, facilitating its coordination to the palladium complex.[20][21]
Detailed Protocol: Synthesis of N-Substituted-3-amino-5-methoxy-1H-indoles
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene, anhydrous and degassed
-
-
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol) to the Schlenk tube.
-
Add this compound (1.0 mmol).
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the mixture with stirring at 110 °C for 12-24 hours.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired product.
-
Sonogashira Coupling: Installing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds.[22][23] The resulting alkynyl-indoles are valuable intermediates that can be further elaborated or can themselves act as inhibitors, with the linear alkyne group probing deep, narrow pockets within the kinase active site.[7][24]
Causality Behind the Protocol: The Sonogashira coupling uniquely employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is crucial for activating the terminal alkyne.[22] An amine base (e.g., Et₃N, DIPA) serves as both the base and often as a solvent.[25]
Detailed Protocol: Synthesis of 3-Alkynyl-5-methoxy-1H-indoles
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite® to remove metal salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the 3-alkynyl-indole product.
-
Targeted Kinases and Biological Activity
Derivatives of this compound can be tailored to inhibit a wide range of kinases by varying the coupled substituent. The indole scaffold itself is a known hinge-binder for many kinase families.[6][26] The strategic modifications enabled by cross-coupling reactions allow for the optimization of interactions with the surrounding hydrophobic pockets and the solvent-exposed regions.
| Derivative Class | Synthetic Method | Potential Kinase Targets | Representative IC₅₀ Range (nM) |
| 3-Aryl-indoles | Suzuki Coupling | Receptor Tyrosine Kinases (VEGFR, EGFR, PDGFR), MAP Kinases (BRAF)[27] | 10 - 500 |
| 3-Heteroaryl-indoles | Suzuki Coupling | Janus Kinases (JAK), Serine/Threonine Kinases (Akt, ROCK)[2][18] | 5 - 250 |
| 3-Amino-indoles | Buchwald-Hartwig | Rho-associated Kinase (ROCK), Aurora Kinases, CDKs[18] | 25 - 1000 |
| 3-Alkynyl-indoles | Sonogashira Coupling | c-Met, ALK, Src family kinases[6] | 50 - 1500 |
Note: IC₅₀ values are representative and highly dependent on the specific substituents and the assay conditions.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most kinase inhibitors developed from this precursor are designed as ATP-competitive inhibitors (Type I or Type II). They operate by occupying the adenosine triphosphate (ATP) binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.
The indole's N-H group often forms a critical hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of adenine's N1. The C3-substituent extends into the hydrophobic pocket, where selectivity among different kinases is primarily determined. The C5-methoxy group can interact with residues near the entrance of the binding pocket, contributing to overall affinity.
References
- 1. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 27. Targeting the cancer kinome through polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the N-Alkylation of 3-Bromo-5-methoxy-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] Functionalization of the indole nitrogen (N-alkylation) is a critical strategy for modulating a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide to the N-alkylation of 3-Bromo-5-methoxy-1H-indole, a versatile intermediate for drug discovery. We present a detailed, field-proven protocol using the classical sodium hydride/DMF system, explain the underlying chemical principles, and offer a framework for adapting the methodology to various alkylating agents.
Introduction and Scientific Rationale
The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 16-17 in DMSO.[3] To achieve efficient alkylation, a sufficiently strong base is required to deprotonate the nitrogen, generating a highly nucleophilic indolide anion. This anion then readily participates in a bimolecular nucleophilic substitution (SN2) reaction with an appropriate electrophile, typically an alkyl halide.
The choice of base and solvent is paramount for ensuring high yields and regioselectivity (N- vs. C-alkylation).[4] Sodium hydride (NaH), a strong, non-nucleophilic base, is widely used for this transformation.[5][6] When used in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), NaH effectively deprotonates the indole, leading to the formation of the sodium indolide salt.[4] The polar aprotic nature of DMF solvates the sodium cation, leaving the indolide anion exposed and highly reactive towards the alkylating agent. The presence of an electron-withdrawing bromine atom at the C3 position and an electron-donating methoxy group at the C5 position on the indole ring can influence the acidity of the N-H proton, but the general principle remains robust.
Experimental Workflow Overview
The procedure follows a logical sequence of steps designed to ensure safety, efficiency, and reproducibility. The entire process must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the quenching of the highly reactive sodium hydride and the intermediate indolide anion by atmospheric moisture.
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation using an alkyl halide as the electrophile.
Materials and Reagents
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Benzyl bromide, Iodomethane, Ethyl bromoacetate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Step-by-Step Procedure
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (to achieve a concentration of ~0.2-0.5 M) and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) in small portions.
-
Causality Insight: Adding NaH portion-wise at 0 °C controls the rate of hydrogen gas evolution, preventing excessive foaming and ensuring a safe reaction. Anhydrous conditions are critical as NaH reacts violently with water.[6]
-
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The reaction is complete when the evolution of hydrogen gas ceases and the solution often becomes a clear, slightly colored solution or a slurry of the sodium salt.[7]
-
Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (1.1 eq) dropwise via a syringe.
-
Causality Insight: A slight excess of the alkylating agent ensures the complete consumption of the valuable indolide intermediate. Adding it slowly at 0 °C helps to manage any exothermicity of the reaction.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours (overnight is common).[5] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting indole spot is consumed.
-
Quenching: Once complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Work-up: Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Causality Insight: Multiple extractions ensure the complete transfer of the organic product from the aqueous phase to the organic phase.
-
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product should be purified by silica gel column chromatography, typically using a gradient eluent system such as ethyl acetate in hexanes, to yield the pure N-alkylated product.[7]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Representative Reaction Parameters
The following table provides a summary of typical conditions and expected outcomes for the N-alkylation of substituted indoles with various alkylating agents. Actual results may vary based on the specific substrate and reaction scale.
| Alkylating Agent (R-X) | Equivalents (R-X) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Benzyl Bromide | 1.1 | NaH (1.2) | DMF | 0 to RT | 2-12 | 85-95 | [4][8] |
| Iodomethane | 1.5 | NaH (1.2) | THF/DMF | 0 to RT | 1-4 | 80-90 | [7] |
| Ethyl Bromoacetate | 1.1 | NaH (1.2) | DMF | 0 to RT | 3-8 | 75-85 | [3] |
| 2-Iodopropane | 1.2 | NaH (1.2) | DMF | RT | 12-18 | 30-40 | [9] |
Note: Secondary alkyl halides like 2-iodopropane often give lower yields due to competing E2 elimination reactions.[3]
Safety and Handling
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Handle only under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
-
Alkyl Halides: Many alkylating agents are toxic, lachrymatory, and/or carcinogenic. Handle with care in a well-ventilated fume hood.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
The Versatile Virtuoso: 3-Bromo-5-methoxy-1H-indole as a Strategic Building Block in Natural Product Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
The indole nucleus stands as a cornerstone in the architecture of a vast array of natural products and pharmacologically active molecules. Its inherent biological relevance, stemming from its presence in essential amino acids like tryptophan, has made it a "privileged structure" in the realm of medicinal chemistry and drug discovery. Among the myriad of functionalized indoles, 3-bromo-5-methoxy-1H-indole has emerged as a particularly versatile and strategic building block for the synthesis of complex molecular targets.
This detailed guide, intended for researchers, scientists, and drug development professionals, delves into the practical applications of this compound in natural product synthesis. We will explore its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, providing not just step-by-step protocols, but also the underlying scientific rationale for the experimental choices, thereby empowering researchers to adapt and innovate.
The strategic placement of the bromine atom at the C3 position, a site prone to electrophilic substitution, and the methoxy group at the C5 position, which modulates the electron density of the indole ring, makes this molecule a powerful linchpin for diversification. The C3-bromo moiety serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These transformations are instrumental in forging intricate molecular frameworks, enabling the construction of natural product analogues and novel therapeutic agents.
This guide will provide a comprehensive overview of the application of this compound in the synthesis of select natural product families, offering detailed experimental protocols for key transformations. We will also address the critical aspect of N-protection of the indole ring, a common necessity in cross-coupling chemistry, and subsequent deprotection strategies.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C3 position provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of a diverse range of substituted indoles.
The Indole N-H Challenge: A Prelude to Coupling
A crucial consideration when employing indole derivatives in cross-coupling reactions is the presence of the N-H proton. This proton is acidic enough to interfere with many organometallic reagents and can also lead to undesired side reactions. Therefore, protection of the indole nitrogen is often a prerequisite for successful and high-yielding coupling.
Two commonly employed protecting groups for the indole nitrogen are the tert-butyloxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy.
dot graph "N-Protection_Strategies" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Indole [label="this compound"]; Boc_Anhydride [label="Boc₂O, DMAP, THF", shape=plaintext]; SEM_Chloride [label="SEM-Cl, NaH, DMF", shape=plaintext]; Boc_Protected [label="N-Boc-3-bromo-5-methoxy-1H-indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SEM_Protected [label="N-SEM-3-bromo-5-methoxy-1H-indole", fillcolor="#34A853", fontcolor="#FFFFFF"];
Indole -> Boc_Anhydride [label="Boc Protection"]; Boc_Anhydride -> Boc_Protected; Indole -> SEM_Chloride [label="SEM Protection"]; SEM_Chloride -> SEM_Protected; } Caption: Common N-protection strategies for this compound.
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP). It is readily cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM). The SEM group is installed using SEM-Cl and a strong base such as sodium hydride (NaH). Its removal is achieved under milder, non-acidic conditions, often with a fluoride source like tetrabutylammonium fluoride (TBAF) or through treatment with a Lewis acid like magnesium bromide.
Application Note 1: Synthesis of 3-Aryl-5-methoxy-1H-indoles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of our building block, this reaction allows for the introduction
A Senior Application Scientist's Guide to the Large-Scale Synthesis of 5-Substituted Indoles
Abstract: The 5-substituted indole framework is a lynchpin in modern medicinal chemistry, integral to a multitude of blockbuster drugs and promising clinical candidates. However, transitioning the synthesis of these vital scaffolds from bench-scale discovery to kilogram-scale production is a formidable challenge, fraught with considerations of scalability, safety, cost, and environmental impact. This comprehensive guide provides an in-depth, practical roadmap for researchers, process chemists, and drug development professionals navigating the complexities of large-scale 5-substituted indole synthesis. We will dissect and compare the industry workhorse, the Fischer indole synthesis, with modern palladium-catalyzed cross-coupling strategies, offering detailed, scalable protocols and elucidating the critical rationale behind experimental choices to empower robust, safe, and efficient manufacturing.
The Strategic Imperative for Scalable Indole Synthesis
The indole nucleus is a privileged scaffold, and functionalization at the C-5 position offers a powerful handle to modulate a compound's pharmacological profile, including its potency, selectivity, and ADME properties. Consequently, the demand for efficient and scalable methods to produce 5-substituted indoles is perpetually high in the pharmaceutical industry.
When contemplating a large-scale synthesis campaign, the selection of a synthetic route transcends mere chemical yield. A holistic assessment must be undertaken, weighing several critical factors:
-
Economic Viability: The cost of raw materials, reagents, catalysts, and solvents is a primary driver.
-
Process Safety and Hazard Analysis: A thorough understanding of reaction exotherms, potential for runaway reactions, and the toxicity of all materials is non-negotiable.
-
Scalability and Robustness: The chosen method must be reproducible and tolerant of minor fluctuations in reaction conditions.
-
Environmental Responsibility (Green Chemistry): Minimizing waste, reducing the use of hazardous substances, and ensuring the recyclability of valuable materials like palladium catalysts are increasingly important.[1]
This guide will provide a comparative analysis of two major strategic approaches to the synthesis of 5-substituted indoles, offering the necessary technical detail to make informed decisions for large-scale production.
The Fischer Indole Synthesis: A Time-Tested Workhorse for Bulk Production
First reported in 1883, the Fischer indole synthesis remains one of the most utilized methods for indole ring construction in industrial settings due to its cost-effectiveness and operational simplicity.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from a 4-substituted phenylhydrazine and an appropriate aldehyde or ketone.[4][5]
Mechanistic Rationale and In-Process Considerations
The Fischer indole synthesis proceeds through a cascade of reactions, initiated by the formation of a phenylhydrazone. This is followed by tautomerization to an ene-hydrazine, which then undergoes a[2][2]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[2][6]
Caption: Key stages of the Fischer indole synthesis mechanism.
Causality Behind Experimental Choices:
-
Acid Catalyst Selection: The choice of acid is critical and can dramatically influence the reaction's success. Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[2] For large-scale operations, polyphosphoric acid (PPA) is often favored as it can act as both the catalyst and the solvent, driving the reaction to completion. However, its high viscosity and challenging work-up are significant considerations.
-
Temperature Control: The[2][2]-sigmatropic rearrangement is thermally driven and often requires elevated temperatures. However, excessive heat can lead to decomposition and the formation of polymeric byproducts.[1] Careful temperature monitoring and control are essential for a safe and efficient large-scale reaction.
-
Solvent Choice: While PPA can be used neat, high-boiling aromatic solvents like toluene or xylene can be employed to aid in heat transfer and facilitate a more manageable reaction slurry.
Detailed Protocol: Kilogram-Scale Synthesis of 5-Bromo-2-methylindole
This protocol is a representative example of a large-scale Fischer indole synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Role |
| 4-Bromophenylhydrazine HCl | 223.49 | 2.24 kg | 10.0 | Starting Material |
| Acetone | 58.08 | 0.64 kg (0.81 L) | 11.0 | Starting Material |
| Polyphosphoric Acid (PPA) | - | 5.0 kg | - | Catalyst & Solvent |
| Toluene | 92.14 | 10 L | - | Solvent |
| Ice | - | 20 kg | - | Quenching |
| Saturated NaHCO₃ solution | - | As needed | - | Neutralization |
| Ethyl Acetate | 88.11 | 15 L | - | Extraction Solvent |
| Brine | - | 5 L | - | Washing |
| Anhydrous Na₂SO₄ | - | 1 kg | - | Drying Agent |
Experimental Workflow:
Caption: Step-by-step workflow for the kilogram-scale synthesis of 5-bromo-2-methylindole.
Procedure:
-
Reactor Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 4-bromophenylhydrazine hydrochloride (2.24 kg, 10.0 mol) and toluene (10 L).
-
Hydrazone Formation: Add acetone (0.64 kg, 11.0 mol) to the suspension. Stir the mixture at ambient temperature for 1-2 hours.
-
Cyclization: Under vigorous stirring, carefully add polyphosphoric acid (5.0 kg) in portions, ensuring the internal temperature does not exceed 80 °C. After the addition is complete, heat the reactor to 100-110 °C and maintain for 2-4 hours. Monitor the reaction for completion by HPLC.
-
Work-up and Quenching: Cool the reaction mixture to 50-60 °C and slowly transfer it to a separate vessel containing crushed ice (20 kg) with vigorous stirring.
-
Neutralization and Extraction: Slowly add saturated sodium bicarbonate solution to the aqueous slurry until the pH is 7-8. Extract the product with ethyl acetate (3 x 5 L).
-
Washing and Drying: Combine the organic layers and wash with brine (5 L). Dry the organic phase over anhydrous sodium sulfate (1 kg), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-2-methylindole.
Safety and Environmental Considerations for Fischer Indole Synthesis
-
Safety: Polyphosphoric acid is corrosive and reacts exothermically with water.[7][8] Appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, is mandatory.[9][10] The quenching and neutralization steps are highly exothermic and must be performed with caution and adequate cooling.
-
Environmental Impact: The primary waste stream is the acidic aqueous layer from the work-up, which requires neutralization before disposal. The use of large volumes of organic solvents for extraction also contributes to the environmental footprint.
Palladium-Catalyzed Cross-Coupling: A Modern Approach to Diversity
For the synthesis of more complex 5-substituted indoles, particularly those with aryl, heteroaryl, or amino substituents, palladium-catalyzed cross-coupling reactions are indispensable tools in process chemistry.[11] These methods offer a high degree of functional group tolerance and predictability.
Suzuki-Miyaura Coupling for 5-Arylindoles
The Suzuki-Miyaura coupling is a robust and scalable method for the formation of C-C bonds between a 5-haloindole (typically 5-bromoindole) and a boronic acid or ester.[12][13]
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for an efficient reaction. For large-scale synthesis, pre-formed, air-stable catalysts are often preferred for their ease of handling. The ligand plays a key role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Base and Solvent System: An appropriate base is required to activate the boronic acid for transmetalation. A variety of inorganic bases can be used, with the choice often depending on the substrate and solvent. A mixture of an organic solvent and water is commonly employed to dissolve both the organic and inorganic reagents.
Detailed Protocol: Multi-Gram Scale Synthesis of 5-(Pyridin-3-yl)-1H-indole
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Role |
| 5-Bromoindole | 196.04 | 196 g | 1.0 | Starting Material |
| Pyridine-3-boronic acid | 122.92 | 135 g | 1.1 | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 11.6 g | 0.01 | Catalyst |
| K₂CO₃ | 138.21 | 276 g | 2.0 | Base |
| 1,4-Dioxane | 88.11 | 1.5 L | - | Solvent |
| Water | 18.02 | 0.5 L | - | Co-solvent |
| Ethyl Acetate | 88.11 | 2 L | - | Extraction Solvent |
Experimental Workflow:
Caption: Step-by-step workflow for the multi-gram scale Suzuki coupling.
Procedure:
-
Reactor Setup: To a 5 L jacketed reactor, charge 5-bromoindole (196 g, 1.0 mol), pyridine-3-boronic acid (135 g, 1.1 mol), K₂CO₃ (276 g, 2.0 mol), and Pd(PPh₃)₄ (11.6 g, 0.01 mol).
-
Solvent Addition and Degassing: Add 1,4-dioxane (1.5 L) and water (0.5 L). Purge the reactor with nitrogen for 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 4-8 hours, monitoring for completion by HPLC.
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, add ethyl acetate (1 L), and wash with water (2 x 0.5 L) and brine (0.5 L). Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Buchwald-Hartwig Amination for 5-Aminoindoles
The Buchwald-Hartwig amination is a powerful method for the synthesis of 5-aminoindoles from 5-haloindoles and an amine in the presence of a palladium catalyst and a strong base.[14]
Key Considerations for Scale-Up:
-
Catalyst and Ligand Choice: A wide array of ligands has been developed for the Buchwald-Hartwig amination, and screening may be necessary to identify the optimal system for a particular substrate combination.
-
Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide are typically required. The handling of these air- and moisture-sensitive reagents on a large scale requires specialized equipment and procedures.
Safety and Environmental Profile of Cross-Coupling Reactions
-
Safety: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric. Phosphine ligands are often toxic and air-sensitive. Inert atmosphere techniques are crucial for both safety and reaction efficacy.
-
Environmental Impact and Cost: Palladium is a precious and costly metal. Efficient removal of residual palladium from the final product is a regulatory requirement in the pharmaceutical industry.[15] Furthermore, the recovery and recycling of the palladium catalyst from waste streams is a key economic and environmental consideration.[16][17][18]
Comparative Analysis and Strategic Selection
| Feature | Fischer Indole Synthesis | Palladium-Catalyzed Cross-Coupling |
| Cost | Generally lower raw material costs. | Higher cost due to precious metal catalyst and specialized ligands. |
| Scalability | Well-established for multi-ton scale. | Readily scalable, but catalyst cost can be a factor. |
| Substrate Scope | Broad for alkyl and some aryl substituents. | Very broad, allows for diverse functionalization (aryl, heteroaryl, amino, etc.). |
| Safety Hazards | Corrosive acids, highly exothermic reactions. | Pyrophoric catalysts, toxic/air-sensitive ligands. |
| Environmental Impact | High volume of acidic aqueous waste. | Precious metal waste requires recycling; solvent use. |
Conclusion
The synthesis of 5-substituted indoles on a large scale requires a careful and strategic approach. The Fischer indole synthesis remains a highly valuable and cost-effective method for the production of simpler analogs. For more complex targets requiring a high degree of functional diversity, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the methods of choice. A thorough understanding of the underlying chemistry, coupled with a rigorous approach to process safety and environmental responsibility, is paramount for the successful and sustainable large-scale production of these critical pharmaceutical building blocks.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. testbook.com [testbook.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giantchemsolutions.com [giantchemsolutions.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. starkcorp.us [starkcorp.us]
- 10. carlroth.com [carlroth.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 14. bristol.ac.uk [bristol.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Precious Metal Reclamation & Recovery Solutions for the Pharmaceutical Industry in UK [mastermeltgroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-methoxy-1H-indole
Introduction
3-Bromo-5-methoxy-1H-indole is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a wide range of bioactive molecules.[1] The synthesis of this compound, typically achieved through electrophilic bromination of 5-methoxy-1H-indole, presents several challenges. The indole nucleus is highly activated towards electrophilic substitution, particularly at the C3 position, due to the electron-donating nature of the nitrogen atom.[2][3] However, this high reactivity can also lead to undesirable side reactions, such as over-bromination and oxidation, resulting in low yields and complex purification procedures.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual and a set of frequently asked questions to navigate the common pitfalls encountered during the synthesis of this compound and improve reaction yield and product purity.
Recommended Synthesis Protocol: Bromination with N-Bromosuccinimide (NBS)
This protocol is a standard and reliable method for the selective C3-bromination of 5-methoxy-1H-indole.
Materials:
-
5-methoxy-1H-indole
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-1H-indole (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical for controlling the reaction's exothermicity and selectivity.[4]
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes. Ensure the temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Work-up:
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.[5][6]
Troubleshooting Guide (Q&A)
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: My yield is very low, although TLC shows the starting material has been consumed.
-
Potential Cause 1: Product Degradation. The indole nucleus can be sensitive to acidic conditions. Hydrogen bromide (HBr) is a byproduct of the bromination reaction, and its accumulation can lead to the decomposition of the desired product.[4]
-
Potential Cause 2: Inappropriate Solvent. The choice of solvent is critical. Using protic or aqueous solvents can lead to competing side reactions.
-
Recommended Solution: Strictly use anhydrous aprotic solvents like THF or DMF. Ensure all glassware is thoroughly dried before use. The use of carbon tetrachloride (CCl₄) has also been reported but carries significant safety and environmental concerns.[8]
-
Issue 2: I am getting a mixture of products, including di- and poly-brominated species.
-
Potential Cause: Over-bromination. The 5-methoxyindole ring is highly activated and susceptible to multiple brominations. This is often caused by an excess of the brominating agent or a reaction temperature that is too high.[4][9]
-
Recommended Solution:
-
Stoichiometry Control: Use a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[4]
-
Temperature Control: Maintain a low reaction temperature (0°C or lower). Adding the brominating agent slowly and in portions helps to dissipate heat and maintain control.[9]
-
Milder Reagent: If using elemental bromine (Br₂), which is highly reactive, switch to a milder and more selective brominating agent like N-bromosuccinimide (NBS) or Pyridinium bromide perbromide.[4][10]
-
-
Issue 3: I have isolated a significant byproduct that is not a brominated indole.
-
Potential Cause: Oxindole Formation. When using NBS in the presence of water, a common side reaction is the formation of oxindoles. The reaction of indoles with NBS in aqueous solvents can lead to the formation of 2-oxindole derivatives.[4][11][12] Reaction with NBS in tert-butanol can specifically promote the formation of 3-bromooxindoles.[4]
-
Recommended Solution: Ensure the reaction is conducted under strictly anhydrous conditions. Use anhydrous solvents and flame-dried glassware. Avoid solvents like tert-butanol if oxindole formation is a concern. The preferred solvents are anhydrous THF, DMF, or CCl₄.[4]
-
Issue 4: The crude product is an inseparable mixture or degrades on the silica gel column.
-
Potential Cause 1: Compound Sensitivity. Some indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition during column chromatography.[4]
-
Recommended Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, consider using a different stationary phase like neutral alumina.[4]
-
-
Potential Cause 2: Ineffective Purification Method. If the byproducts have very similar polarity to the desired product, chromatographic separation can be challenging.
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best? Bromine (Br₂), N-Bromosuccinimide (NBS), or something else?
A1: For selective mono-bromination at the C3 position of an activated indole like 5-methoxy-1H-indole, N-Bromosuccinimide (NBS) is generally the preferred reagent.[15] Elemental bromine (Br₂) is a very powerful brominating agent and often leads to over-bromination.[4] NBS provides a low, steady concentration of electrophilic bromine, which enhances selectivity.[16] Other milder reagents like Pyridinium bromide perbromide can also be effective and may offer improved yields in specific cases.[7]
Q2: Why is low temperature (0°C) so critical for this reaction?
A2: The reaction of indoles with electrophiles is typically very fast and exothermic. Conducting the reaction at low temperatures serves two primary purposes:
-
Selectivity: It slows down the rate of reaction, which helps to prevent over-bromination at other positions on the indole ring (e.g., C2, C4, C6).[4][9]
-
Stability: It minimizes the degradation of the starting material and the product, which can be unstable under harsh conditions.
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways.
-
Aprotic, Non-polar/Polar Solvents (THF, DMF, CCl₄): These are ideal as they dissolve the reactants well and do not participate in the reaction. Using them in anhydrous form is key to preventing the formation of oxindole byproducts when using NBS.[4]
-
Protic Solvents (Alcohols, Water): These should be avoided. Water can react with NBS to form hypobromous acid, leading to the formation of bromohydrins and subsequent oxidation to oxindoles.[4][17]
Q4: Is it necessary to protect the indole nitrogen (N-H)?
A4: While not always necessary for C3-bromination, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) can sometimes improve yield and selectivity.[4] The protecting group can modulate the electronic properties of the indole ring, potentially reducing its reactivity and preventing side reactions. However, this adds extra steps (protection and deprotection) to the synthesis, so direct bromination is often attempted first.
Data Summary: Conditions for Indole Bromination
The following table summarizes various reported conditions for the bromination of indole derivatives, providing a comparative overview.
| Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
| Indole | Pyridinium bromide perbromide | Pyridine | Room Temp | ~60-70 | [7] |
| 5-methoxy-1H-indole | N-Bromosuccinimide | THF | 0°C | High | [4] (Implied) |
| Indole | Bromine (Br₂) | CH₂Cl₂/MeOH | Room Temp | - | [18] |
| Indole-3-acetic acid | N-Bromosuccinimide | t-Butanol | - | Low (25) | [17] |
| Indole | Dibromoisocyanuric acid (DBI) | H₂SO₄ | 20°C | High |
Experimental Workflow
References
- 1. This compound CAS#: 85092-83-7 [m.chemicalbook.com]
- 2. soc.chim.it [soc.chim.it]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. benchchem.com [benchchem.com]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. vc.bridgew.edu [vc.bridgew.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 5-Methoxyindole
Welcome to the technical support center for the bromination of 5-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The electron-rich nature of the 5-methoxyindole scaffold, while beneficial for its biological activity, presents unique challenges in achieving selective bromination. This resource provides in-depth, experience-driven answers to common issues, focusing on the causality behind the side reactions and offering validated protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Over-bromination - The formation of di- and poly-brominated products.
Question: My reaction is yielding significant amounts of di-brominated and sometimes even tri-brominated 5-methoxyindole. How can I improve the selectivity for mono-bromination at the desired position?
Answer: This is the most common challenge encountered. The 5-methoxy group is a powerful activating group, making the indole ring highly susceptible to multiple electrophilic additions. The key to controlling this lies in moderating the reactivity of both the substrate and the brominating agent.
Root Cause Analysis:
-
High Reactivity of the Indole Core: The electron-donating methoxy group at the 5-position, coupled with the inherent nucleophilicity of the indole's pyrrole ring, creates multiple sites with high electron density. The C3 position is generally the most nucleophilic, followed by C2, C4, and C6.
-
Potent Brominating Agents: Reagents like molecular bromine (Br₂) are highly reactive and often lead to poor selectivity with activated systems like 5-methoxyindole.[1]
-
Reaction Conditions: Elevated temperatures and polar, protic solvents can accelerate the reaction rate to a point where selectivity is lost.
Troubleshooting Strategies:
-
Choice of Brominating Agent: Switch from highly reactive agents like Br₂ to a milder source of electrophilic bromine. N-Bromosuccinimide (NBS) is the most common and effective alternative.[2][3] For even greater control, consider pyridinium bromide perbromide (PBPB).[2][4]
-
Stoichiometry and Addition Rate: Carefully control the stoichiometry. Begin with one equivalent of the brominating agent relative to the 5-methoxyindole.[5] The slow, dropwise addition of the brominating agent at a low temperature is critical to prevent localized areas of high concentration that promote multiple brominations.
-
Temperature Control: Perform the reaction at low temperatures. A starting point of 0 °C to -10 °C is recommended. In some cases, temperatures as low as -78 °C (dry ice/acetone bath) may be necessary to achieve the desired selectivity.
-
Solvent Choice: The choice of solvent can significantly influence reactivity. Non-polar, aprotic solvents are generally preferred as they do not solvate and activate the brominating agent as effectively as polar solvents.
dot
Caption: Troubleshooting logic for over-bromination.
Issue 2: Poor Regioselectivity - Bromination at undesired positions.
Question: I am observing a mixture of isomers, with bromination occurring at positions other than C3, such as C2, C4, or C6. How can I direct the bromination to the desired position?
Answer: While the C3 position is electronically favored, kinetic and thermodynamic factors, as well as steric hindrance, can lead to bromination at other sites. Achieving high regioselectivity often requires a nuanced approach to the reaction conditions.
Root Cause Analysis:
-
Electronic Effects: The methoxy group at C5 activates the C4 and C6 positions for electrophilic aromatic substitution. The pyrrole nitrogen activates the C2 and C3 positions. The interplay of these activations can be complex.
-
Steric Hindrance: If the C3 position is substituted, or if a bulky protecting group is present on the indole nitrogen, electrophilic attack may be directed to the less sterically hindered C2 or benzene ring positions.
-
Reaction Mechanism: Under certain conditions, migration of the bromine atom can occur. For instance, initial bromination at C3 can lead to a 3-bromoindolenine intermediate, which may rearrange to a more stable product with bromine on the benzene ring.[9]
Troubleshooting Strategies:
-
Protecting Groups: The use of a directing group on the indole nitrogen (N1) can control selectivity between the C2 and C7 positions.[10][11] While this is more established for borylation, the principle can be applied to halogenation. However, for C3 selectivity, protecting the nitrogen with a simple group like tosyl (Ts) or Boc can sometimes prevent N-bromination and subsequent degradation pathways.
-
Catalysis: The use of a mild Lewis acid or a Brønsted acid can sometimes influence the regioselectivity of the reaction. For example, hydrochloric acid has been used to catalyze NBS brominations of activated aromatic systems.[12] However, strong acidic conditions should be avoided as they can lead to indole degradation.
-
Solvent and Temperature Effects: As with controlling over-bromination, lower temperatures and less polar solvents generally favor the kinetically controlled product, which is often the C3-brominated isomer.
Protocol 1: Selective Mono-bromination of 5-Methoxyindole at C3 using NBS
This protocol is optimized for selective mono-bromination at the C3 position while minimizing side reactions.
Materials:
-
5-Methoxyindole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve 5-methoxyindole (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with argon or nitrogen and cool the solution to -10 °C in an ice-salt bath.
-
In a separate flask, dissolve recrystallized NBS (1.05 eq) in anhydrous THF.
-
Add the NBS solution dropwise to the stirred 5-methoxyindole solution over 30-60 minutes, ensuring the temperature remains below -5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Allow the mixture to warm to room temperature and add saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 3: Indole Ring Degradation and Formation of Oxindole Byproducts.
Question: My reaction mixture is turning dark, and I am isolating oxindole-related byproducts instead of the desired brominated indole. What is causing this degradation?
Answer: The indole ring is susceptible to oxidation, especially under brominating conditions. The formation of oxindoles suggests an oxidative pathway is competing with the desired electrophilic substitution.
Root Cause Analysis:
-
Oxidative Side Reactions: NBS and other brominating agents can act as oxidants.[13] The reaction can proceed through an initial attack at the C2-C3 double bond, followed by the addition of water (if present) and subsequent rearrangement to form an oxindole.[14]
-
Presence of Water or Acid: Trace amounts of water or acid can facilitate the hydrolysis of intermediates, leading to the formation of oxindoles.[15] The HBr generated as a byproduct of the bromination can also catalyze this degradation.[14]
-
Instability of Intermediates: 3-Bromoindolenine intermediates can be unstable and may hydrolyze to form oxindoles.[16][17]
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (argon or nitrogen).
-
Scavenging HBr: Add a non-nucleophilic base, such as proton sponge or 2,6-lutidine, to the reaction mixture to scavenge the HBr byproduct as it is formed. This prevents acid-catalyzed degradation.
-
Purification of Reagents: Use freshly recrystallized NBS. Over time, NBS can decompose to generate bromine and other reactive species that can promote side reactions.
-
Careful Workup: During the aqueous workup, minimize the contact time of the product with any acidic or basic aqueous layers. Prompt extraction and drying are crucial.
dot
Caption: Competing reaction pathways in the bromination of 5-methoxyindole.
Summary of Key Parameters for Successful Bromination
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or Pyridinium bromide perbromide (PBPB) | Milder reactivity compared to Br₂ improves selectivity.[2][3] |
| Stoichiometry | 1.0 - 1.1 equivalents of brominating agent | Minimizes the risk of over-bromination.[5] |
| Temperature | 0 °C to -78 °C | Slows down the reaction rate, favoring kinetic control and reducing side reactions. |
| Solvent | Anhydrous, non-polar aprotic (e.g., THF, DCM, CCl₄) | Reduces the reactivity of the brominating agent and prevents solvent participation in side reactions.[1][6][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture from entering the reaction, which can lead to oxindole formation. |
| Additives | Non-nucleophilic base (optional) | Scavenges acidic byproducts (HBr) that can catalyze degradation.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vc.bridgew.edu [vc.bridgew.edu]
- 15. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Bromo-5-methoxy-1h-indole
Introduction
3-Bromo-5-methoxy-1H-indole is a key intermediate in medicinal chemistry and organic synthesis, valued for its role in the development of novel therapeutic agents.[1] However, its synthesis can yield a variety of byproducts, including di-brominated species and positional isomers, making robust purification essential. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome common challenges in obtaining high-purity this compound.
Troubleshooting and Experimental Guidance
This section is structured as a series of common experimental challenges. Each answer provides a mechanistic explanation and a clear path to resolution.
Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities and how do I decide between chromatography and recrystallization?
A1: A dark, crude product often indicates the presence of colored impurities from side reactions or decomposition of the indole ring. The primary impurities are typically over-brominated products (e.g., dibromoindoles) and potentially unreacted starting material.[2]
The choice between column chromatography and recrystallization depends on the impurity profile and the physical state of your crude material.
-
Column Chromatography: This is the most versatile and generally recommended first-line approach, especially for oily residues or complex mixtures where components have different polarities.[2] It is highly effective at separating mono-brominated from di-brominated species.
-
Recrystallization: This method is ideal if your crude product is a solid and contains a smaller amount of impurities. It is often faster and more scalable than chromatography. However, finding a suitable solvent system can be challenging.
Decision Workflow:
Caption: Initial Purification Strategy Decision Tree.
Q2: I am attempting column chromatography, but the separation between my product and a key impurity is poor. How can I optimize the separation?
A2: Poor separation in silica gel chromatography is almost always a mobile phase issue, assuming the column was packed correctly. The goal is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the impurities. For brominated indoles, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3]
Troubleshooting Steps:
-
Re-evaluate TLC: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound, this compound.[2] This range provides the best balance for good separation on a column.
-
Decrease Mobile Phase Polarity: If your product and impurities are running too high on the TLC plate (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 1:4 to 1:9 ethyl acetate/hexane).
-
Use a Gradient Elution: If you have multiple impurities with a wide range of polarities, a single (isocratic) solvent system may not be effective. Start with a low-polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product and then the more polar impurities.[3]
Recommended Solvent Systems for Optimization:
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | The standard starting point for many indole derivatives.[2][4] |
| Hexane / Dichloromethane | Low to Medium | Can provide different selectivity compared to ethyl acetate. |
| Toluene / Acetone | Medium | A less common but sometimes effective alternative. |
Column Chromatography Workflow:
Caption: Standard workflow for flash column chromatography.[5][6]
Q3: My this compound is "oiling out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its concentration is too high for ordered crystal lattice formation. This is common with organic compounds that have moderate polarity.
Solutions to Prevent Oiling Out:
-
Use More Solvent: The most common cause is a supersaturated solution. Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves completely, then attempt to cool it again, more slowly this time.[7]
-
Slower Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slower cooling encourages the formation of an ordered crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Switch to a Two-Solvent System: If single-solvent methods fail, a two-solvent system is often the solution. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[8]
Potential Recrystallization Solvents:
| Solvent Type | Examples | Use Case for this compound |
| Polar | Ethanol, Methanol, Water | May be too polar, but worth testing. Methanol/water is a common mixed-solvent pair.[9][10] |
| Medium Polarity | Ethyl Acetate, Acetone, Dichloromethane | Good candidates for the "good" solvent in a mixed-solvent system. |
| Non-Polar | Hexane, Heptane, Toluene | Excellent candidates for the "poor" (anti-solvent) in a mixed-solvent system.[10][11] |
Q4: My purified product appears clean by TLC, but NMR analysis shows persistent impurities. What could they be?
A4: TLC is an excellent but not infallible technique. Some impurities may have a very similar Rf to your product in the chosen solvent system or may not be UV-active.
-
Positional Isomers: Bromination of 5-methoxyindole can potentially lead to trace amounts of other bromo-isomers (e.g., 2-bromo, 4-bromo, 6-bromo) depending on the reaction conditions. These isomers can be very difficult to separate due to their similar polarities. A different chromatography solvent system (e.g., Toluene/Acetone) might provide the necessary selectivity.
-
Residual Solvents: Ensure your product is thoroughly dried under high vacuum. Solvents like ethyl acetate or dichloromethane can be trapped in the crystal lattice and appear in the NMR spectrum.
-
Decomposition Products: Indoles, particularly halogenated ones, can be sensitive to air, light, and acid.[12] If the purification process is lengthy, some degradation may occur. It is crucial to perform chromatographic purification promptly after workup.[12]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. A hexane/ethyl acetate mixture is a good starting point.[2] Aim for a product Rf of 0.2-0.3.
-
Column Packing (Wet Slurry Method):
-
Place a small cotton or glass wool plug at the bottom of the column. Add a ~1 cm layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column. Use gentle air pressure to pack the column and drain the excess solvent, being careful never to let the silica bed run dry.
-
-
Sample Loading:
-
Dissolve the crude product in the absolute minimum amount of dichloromethane or the mobile phase.
-
Carefully pipette the concentrated solution onto the top of the silica bed.
-
Drain the solvent until the sample is loaded onto the silica, then add another ~1 cm layer of sand on top.
-
-
Elution and Collection:
-
Carefully fill the column with the mobile phase.
-
Using gentle air pressure, begin eluting the column and collecting fractions.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent (e.g., ethyl acetate) where the compound is soluble when hot, and a "poor" anti-solvent (e.g., hexane) where it is insoluble. The two solvents must be miscible.[8][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" anti-solvent dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add 1-2 drops of the hot "good" solvent to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent. Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
-
Q: What are the expected physical properties of pure this compound?
-
Q: My compound doesn't visualize well under a UV lamp on the TLC plate. What other stains can I use?
-
While the indole ring is UV-active, if concentrations are low, visualization can be faint. You can use a potassium permanganate (KMnO₄) stain or a p-anisaldehyde stain. These stains react with the indole moiety to produce a colored spot.
-
-
Q: Can I use reverse-phase HPLC for purification?
References
- 1. This compound CAS#: 85092-83-7 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. huaxichemical.com [huaxichemical.com]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound - CAS:85092-83-7 - Sunway Pharm Ltd [3wpharm.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 3-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-bromoindoles. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand the nuances and challenges of working with heteroaromatic substrates and aim to equip you with the knowledge to overcome common hurdles in your synthetic endeavors.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Low or No Conversion
Q: I'm seeing little to no conversion of my 3-bromoindole in a Suzuki-Miyaura coupling. I'm using a standard Pd(PPh₃)₄ catalyst at 2 mol %. What could be the issue?
A: Low conversion with 3-bromoindoles is a common challenge. Several factors could be at play, often related to the specific nature of the indole substrate and the catalytic system.
-
Catalyst Deactivation: The indole nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is especially problematic with N-H indoles.
-
Solution: Consider N-protection of the indole (e.g., with Boc, SEM, or benzyl groups) to block this coordination. If N-protection is not feasible, switching to a more robust catalyst system is recommended. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can promote the desired catalytic cycle and are often more effective for coupling electron-rich heterocycles.[1][2]
-
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electron-rich nature of the indole ring can sometimes slow down the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions.[3]
-
Base Selection: The choice and quality of the base are critical.
-
Solution: Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely ground and anhydrous.[2] For sensitive substrates, screening different bases is advisable, as their strength and nature can significantly impact the reaction outcome.[2][5] A mixture of an organic solvent with water can sometimes facilitate the transmetalation step in Suzuki couplings.[2]
-
Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turns black, and I suspect the palladium catalyst is crashing out. Why is this happening, and how can I prevent it?
A: The formation of palladium black is a clear indicator of catalyst decomposition, where the active Pd(0) species aggregates into an inactive form.
-
Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leaving it exposed and prone to aggregation.
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[1]
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, in Sonogashira couplings, THF has been anecdotally reported to contribute to this issue.[7]
Significant Side Product Formation (e.g., Debromination)
Q: I'm observing a significant amount of the debrominated indole (hydrodehalogenation) in my reaction mixture. What causes this, and what are the best strategies to minimize it?
A: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[1] It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.[1]
-
Hydride Sources: Potential hydride sources include the solvent, impurities in the reagents, or even the coupling partner itself (e.g., boronic acids).[1]
-
Solution:
-
Base Selection: Avoid strong bases that might promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1]
-
Solvent Choice: Using a mixed solvent system, such as an organic solvent with water, can sometimes suppress this side reaction.[1]
-
Reagent Purity: Ensure all reagents and solvents are pure and dry.[9]
-
-
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes exacerbate this side reaction.
-
Solution: Once the optimal temperature for product formation is found, try to avoid unnecessarily long reaction times. Monitor the reaction progress closely by TLC or LC-MS.
-
Issues with Specific Cross-Coupling Reactions
Q: I'm attempting a Sonogashira coupling with a 3-bromoindole, and the reaction is very sluggish. Are there specific considerations for this reaction type?
A: Yes, Sonogashira couplings with aryl bromides can be challenging because the oxidative addition step is often slow.[4]
-
Temperature: These reactions often require higher temperatures to proceed efficiently.[4]
-
Ligand Choice: If using a standard palladium source like Pd(OAc)₂, consider adding a bulky, electron-rich phosphine ligand to accelerate the oxidative addition.[3]
-
Copper Co-catalyst: Ensure your copper(I) source (e.g., CuI) is fresh. The presence of the copper co-catalyst is crucial for the transmetalation step.[10]
-
Solvent and Base: A common solvent system is a mixture of an organic solvent like THF or DMF with an amine base such as triethylamine (Et₃N).[4]
Q: For a Buchwald-Hartwig amination of a 3-bromoindole, what is a good starting point for catalyst loading?
A: For Buchwald-Hartwig aminations, a catalyst loading of 1-2 mol % is a reasonable starting point.[11] However, the optimal loading can be substrate-dependent.
-
Ligand Selection: The choice of ligand is paramount in these reactions. Bulky biarylphosphine ligands are often necessary to facilitate both the C-N bond-forming reductive elimination and to prevent catalyst deactivation.[12]
-
Pre-catalysts: Using a well-defined pre-catalyst can provide more consistent results.[13]
-
Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.[6]
II. Optimizing Catalyst Loading: A General Workflow
The following workflow provides a systematic approach to optimizing the catalyst loading for your specific 3-bromoindole cross-coupling reaction.
Caption: A workflow for optimizing catalyst loading.
III. Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of 3-Bromoindole
This protocol serves as a robust starting point for your optimization studies.
-
Reaction Setup:
-
Inert Atmosphere:
-
Seal the Schlenk tube and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[6]
-
-
Addition of Reagents:
-
Add the palladium catalyst/ligand mixture to the Schlenk tube under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[1]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
IV. Data Summary Tables
The following tables provide a starting point for selecting your reaction conditions.
Table 1: Recommended Starting Conditions for Different Cross-Coupling Reactions
| Cross-Coupling Type | Palladium Source | Ligand (if needed) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | PdCl₂(dppf) | - | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pre-catalyst | XPhos, RuPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | THF, DMF | 60-100 |
| Heck | Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 |
V. Mechanistic Considerations
A simplified representation of the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions is provided below to aid in troubleshooting.
Caption: Simplified catalytic cycles for cross-coupling.
Understanding these fundamental steps can help diagnose where a reaction might be failing. For instance, a failure in the oxidative addition step might necessitate a more reactive catalyst or higher temperatures. Issues with transmetalation in a Suzuki coupling could point to a problem with the base or the presence of water.
VI. References
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (URL: 14)
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: 15)
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (URL: 12)
-
Buchwald–Hartwig amination - Wikipedia. (URL: --INVALID-LINK--)
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: --INVALID-LINK--)
-
troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde - Benchchem. (URL: --INVALID-LINK--)
-
Switching Chemoselectivity Based on the Ring Size: How to Make Ring-Fused Indoles Using Transition-Metal-Mediated Cross-Coupling | ACS Catalysis - ACS Publications. (URL: --INVALID-LINK--)
-
Synthesis of indoles - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (URL: --INVALID-LINK--)
-
Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem. (URL: --INVALID-LINK--)
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. (URL: --INVALID-LINK--)
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (URL: --INVALID-LINK--)
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Publications. (URL: --INVALID-LINK--)
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (URL: --INVALID-LINK--)
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (URL: --INVALID-LINK--)
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: --INVALID-LINK--)
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (URL: --INVALID-LINK--)
-
Troubleshooting low yields in 3-Bromopyridine-D4 functionalization - Benchchem. (URL: --INVALID-LINK--)
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (URL: --INVALID-LINK--)
-
Technical Support Center: Heck Reaction with 3-Bromothiophene - Benchchem. (URL: --INVALID-LINK--)
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - NIH. (URL: --INVALID-LINK--)
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (URL: --INVALID-LINK--)
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: --INVALID-LINK--)
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (URL: --INVALID-LINK--)
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: --INVALID-LINK--)
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: --INVALID-LINK--)
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (URL: --INVALID-LINK--)
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: --INVALID-LINK--)
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC - NIH. (URL: --INVALID-LINK--)
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (URL: --INVALID-LINK--)
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: --INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Stability of 3-Bromo-5-methoxy-1h-indole under different reaction conditions
An In-Depth Technical Guide to the Stability of 3-Bromo-5-methoxy-1H-indole
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand that ensuring the stability of your starting materials is critical for reproducible and high-yielding reactions. This document provides a comprehensive overview of the stability profile of this compound under various experimental conditions, offering troubleshooting advice and detailed protocols to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and reactivity of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2] For enhanced stability, particularly for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation.[3] Some suppliers recommend storage at room temperature, sealed from moisture.
Q2: Is this compound sensitive to light?
Yes, indole derivatives can be sensitive to light.[3] While specific photostability data for this exact molecule is not extensively published, it is best practice to assume sensitivity. Store the compound in an amber or opaque container and minimize its exposure to direct light during experiments. For critical applications, conducting a formal photostability test is advised.
Q3: How stable is this compound in common organic solvents?
The compound shows good stability in many common organic solvents used for synthesis, such as Tetrahydrofuran (THF), Dimethylformamide (DMF), Dioxane, and Toluene, especially for the duration of a typical reaction.[4][5] However, prolonged storage in solution is not recommended without stability validation. Halogenated solvents like Dichloromethane (DCM) and Chloroform should be used with caution, as they can degrade over time to form acidic byproducts, which could in turn degrade the indole.[6]
Q4: What is the general thermal stability of this compound?
This compound possesses sufficient thermal stability for use in reactions requiring elevated temperatures, such as palladium-catalyzed cross-coupling reactions which can run at temperatures up to 110 °C.[5] However, like many organic molecules, prolonged exposure to high heat can lead to decomposition. It is advisable to avoid unnecessary heating and to determine the thermal limits for any new, large-scale process. Thermal decomposition can lead to the release of irritating vapors, including hydrogen bromide and nitrogen oxides.[2]
Q5: Is the compound stable to acidic or basic conditions?
Acidic Conditions: Extreme caution is advised. Indoles are electron-rich aromatic systems and are highly susceptible to degradation under strong acidic conditions. The pyrrole nitrogen can be protonated, leading to dimerization or polymerization, which presents as insoluble material or a complex mixture of byproducts.
Basic Conditions: The compound demonstrates good stability to moderate bases, such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), which are commonly used in cross-coupling reactions.[5][7] Strong bases (e.g., hydroxides, alkoxides) may deprotonate the indole N-H, which is often a desired step for subsequent functionalization, but prolonged exposure or harsh conditions could lead to other reactions.
Troubleshooting Guides
This section provides structured advice for common problems encountered during synthesis that may be related to the stability of this compound.
Guide 1: Low Yield or Multiple Byproducts in Cross-Coupling Reactions
Cross-coupling reactions like Suzuki-Miyaura are common applications for this compound.[5][8] If you are experiencing poor results, instability of the starting material could be a contributing factor.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield reactions.
Causality Explained:
-
Oxygen Sensitivity: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation. Furthermore, the electron-rich indole ring itself can be susceptible to oxidation, especially at elevated temperatures.
-
Debromination: A common side reaction in Suzuki couplings is protodebromination, where the bromine atom is replaced by a hydrogen.[5] This can be exacerbated by overly harsh conditions (high temperature, strong base) or impurities in the reaction.
-
Base-Induced Decomposition: While stable to moderate bases, very strong bases or high concentrations could potentially lead to undesired side reactions over long reaction times.
Guide 2: Compound Degradation During Aqueous Workup or Purification
If you observe product loss after the reaction is complete, the workup or purification steps may be the culprit.
Key Considerations:
-
Avoid Acidic Washes: Do not use strong acidic solutions (pH < 4) during aqueous workup. If an acid wash is necessary to remove basic impurities, use a weak, buffered acid (e.g., dilute ammonium chloride, saturated sodium bicarbonate) and minimize contact time.
-
Temperature Control: Perform extractions and concentration steps at or below room temperature. Rotary evaporation should be done at the lowest practical temperature to avoid thermal degradation.
-
Silica Gel Chromatography: this compound is generally stable on standard silica gel. However, silica gel is slightly acidic and can cause degradation of very sensitive compounds, especially if the compound remains on the column for an extended period.
-
Solution: To mitigate this risk, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) or use alternative stationary phases like alumina (neutral or basic).
-
Stability Data Summary
The following table summarizes the stability profile of this compound based on its chemical properties and data from related compounds.
| Condition/Reagent | Stability Rating | Comments and Recommendations |
| Storage | ||
| Solid (dark, dry, RT) | Excellent | Stable for extended periods under recommended conditions.[1][2] |
| In Solution (e.g., THF, DMF) | Moderate | Use freshly prepared solutions. Avoid long-term storage. |
| Reaction Conditions | ||
| Strong Acids (e.g., HCl, H₂SO₄) | Very Poor | Prone to rapid polymerization/decomposition. Avoid. |
| Weak Acids (e.g., AcOH) | Poor to Moderate | Use with caution, monitor reaction closely for byproducts. |
| Weak/Moderate Bases (e.g., K₂CO₃) | Excellent | Stable under conditions typical for cross-coupling.[7] |
| Strong Bases (e.g., NaOH, NaH) | Moderate to Good | N-H will be deprotonated. Other side reactions possible. |
| External Factors | ||
| Elevated Temperature (>100 °C) | Moderate | Stable for typical reaction times, but avoid prolonged heating. |
| Ambient Light | Moderate | Potential for photodegradation. Protect from light.[3] |
| Oxygen / Air | Moderate | Susceptible to oxidation. Use inert atmosphere for reactions. |
| Common Oxidizing Agents | Poor | Incompatible. Do not store with or expose to strong oxidizers.[2] |
Experimental Protocols
Protocol 1: Confirmatory Photostability Test
This protocol is adapted from ICH Q1B guidelines to provide a qualitative assessment of photostability in a typical lab setting.[9][10]
Objective: To determine if significant degradation of this compound occurs upon exposure to light.
Materials:
-
This compound
-
Solvent of choice (e.g., acetonitrile or ethanol)
-
Two identical, clear glass vials (e.g., HPLC vials)
-
Aluminum foil
-
HPLC or TLC system for analysis
Experimental Workflow
Caption: Workflow for a basic photostability assessment.
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Transfer identical aliquots into two clear glass vials.
-
Wrap one vial securely in aluminum foil. This is your "dark control" sample.[11]
-
Place both the exposed vial and the dark control vial under a light source. For standardized testing, a photostability chamber providing controlled illumination (e.g., >1.2 million lux hours) and UV energy (e.g., >200 watt hours/m²) is used.[12] For a qualitative lab test, exposure to a laboratory UV lamp or direct sunlight for 24-48 hours can be indicative.
-
After the exposure period, analyze the contents of both vials by a suitable method (e.g., HPLC-UV, TLC).
-
Interpretation: If the exposed sample shows new impurity peaks or a significant decrease in the main peak area compared to the dark control, the compound is considered photolabile under the test conditions.
Potential Degradation Pathways
Understanding how a molecule might degrade is key to preventing it. For indoles, two primary non-synthetic pathways are of concern: oxidation and acid-catalyzed polymerization.
Caption: Simplified potential degradation pathways for the indole core.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. 3 Important Photostability Testing Factors [sampled.com]
- 12. q1scientific.com [q1scientific.com]
Technical Support Center: Synthesis and Purification of 3-Bromo-5-methoxy-1H-indole
Welcome to the Technical Support Center for the synthesis and purification of 3-Bromo-5-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and purification of this important indole derivative.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active compounds. The introduction of a bromine atom at the C3 position of the 5-methoxyindole scaffold provides a versatile handle for further functionalization through cross-coupling reactions, while the methoxy group influences the electronic properties and potential biological interactions of the final molecule. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data. This guide provides practical, field-proven insights to help you overcome common hurdles in its preparation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the synthesis and purification of this compound.
Q1: What is the most common method for the synthesis of this compound, and what are the key considerations?
The most prevalent method for the synthesis of this compound is the direct electrophilic bromination of 5-methoxy-1H-indole. The indole nucleus is electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a widely used reagent for this transformation as it is a solid, easy to handle, and generally provides good selectivity for C3 bromination under controlled conditions.[1][2] Other reagents like bromine (Br₂) can be used, but they are more reactive and can lead to over-bromination.[3] Pyridinium bromide perbromide is another milder alternative.[4]
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[5]
Q2: I am observing multiple spots on my TLC after the bromination reaction. What are the likely impurities?
The formation of multiple byproducts is a common challenge in the bromination of indoles. The primary impurities you are likely observing are:
-
Dibrominated Products: Over-bromination can lead to the formation of dibromoindoles. The second bromine atom can add to various positions on the indole ring, with the C2, C4, C6, and C7 positions being potential sites, influenced by the reaction conditions.
-
Regioisomers: While C3 bromination is kinetically favored, small amounts of other bromo-isomers (e.g., 2-bromo, 4-bromo, 6-bromo, or 7-bromo-5-methoxy-1H-indole) may form, especially if the reaction temperature is not well-controlled.
-
Oxidized Byproducts (Oxindoles): In the presence of water, NBS can lead to the formation of oxindole derivatives.[3]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 5-methoxy-1H-indole in your crude product.
Q3: My crude product is a dark oil/solid. How can I effectively purify it?
Discoloration is common due to the formation of minor, highly colored impurities. The two primary methods for purifying crude this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing trace impurities and obtaining a crystalline, high-purity product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[6]
-
Column Chromatography: For mixtures containing significant amounts of impurities with different polarities (e.g., starting material, dibrominated products), silica gel column chromatography is the preferred method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.[7]
Q4: How can I monitor the progress of the bromination reaction and the purity of the final product?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction. A suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) will allow you to visualize the consumption of the starting material and the formation of the product and byproducts. The spots can be visualized under UV light (254 nm).
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is typically used.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities. The disappearance of the C3-H proton signal from the starting material and the appearance of characteristic aromatic signals for the 3-bromo product are key diagnostic features.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and regioisomers.[9][10][11][12]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and purification of this compound.
Troubleshooting Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive NBS. | Use freshly opened or properly stored NBS. You can test its activity by dissolving a small amount in water and adding potassium iodide; a brown color indicates the presence of active bromine. |
| Low reaction temperature and short reaction time. | Allow the reaction to warm to room temperature and stir for a longer duration. Monitor by TLC until the starting material is consumed. | |
| Formation of Multiple Products (Low Selectivity) | Reaction temperature is too high. | Maintain a low temperature (0 °C) during the addition of NBS and throughout the reaction to enhance selectivity for C3 bromination.[3] |
| Use of a highly reactive brominating agent. | If using Br₂, switch to a milder reagent like NBS or pyridinium bromide perbromide.[3] | |
| Presence of water. | Ensure all glassware is oven-dried and use anhydrous solvents to prevent the formation of oxindole byproducts.[3] | |
| Product Degradation (Darkening of Reaction Mixture) | Presence of HBr. | If using Br₂, consider adding a non-nucleophilic base like pyridine to scavenge the HBr formed, which can catalyze decomposition. |
Troubleshooting Purification
| Problem | Potential Cause | Recommended Solution |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point. Allow for slower cooling.[6] |
| Low Recovery from Recrystallization | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After collecting the first crop of crystals, concentrate the mother liquor to obtain a second crop.[6] |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask to prevent the product from crashing out on the filter paper. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Optimize the eluent system using TLC. The desired product should have an Rf value of ~0.2-0.3 for good separation.[7] |
| Column overloading. | Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight). | |
| Co-elution of impurities. | If impurities are very close in polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system. A shallower gradient during elution can also improve separation. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
This protocol is a representative procedure synthesized from established methods for indole bromination.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-methoxy-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous THF (or DCM) to the flask to dissolve the starting material (concentration of ~0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous THF (or DMF) dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: To the hot solution, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[6]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Part 4: Visualizations
Impurity Formation Pathway
Caption: Potential side reactions in the bromination of 5-methoxy-1H-indole.
Purification Workflow
Caption: General purification workflow for this compound.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. WO2001002355A2 - Indole synthesis - Google Patents [patents.google.com]
- 8. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Indole C2-Functionalization
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indole scaffold. The selective functionalization of the C2 position is a persistent challenge due to the intrinsic electronic properties of the indole ring. This resource provides in-depth, experience-driven answers to common problems, troubleshooting guides for experiments gone awry, and validated protocols to steer your synthesis toward success.
Part 1: Fundamental Principles & Frequently Asked Questions (FAQs)
Before troubleshooting, it's crucial to understand the underlying chemical principles that govern indole reactivity.
The Inherent Reactivity of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. However, this reactivity is not uniform. The highest electron density is located at the C3 position of the pyrrole ring, making it the kinetic and thermodynamic hotspot for electrophilic attack.[1][2][3] The intermediate cation formed by an attack at C3 is more stable because the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[2][4] An attack at the C2 position leads to a less stable intermediate where stabilization requires breaking the benzene aromaticity, an energetically unfavorable process.[2][5]
This inherent C3 preference is the central challenge that all C2-functionalization strategies must overcome.
Frequently Asked Questions
Q1: Why does my electrophilic substitution reaction exclusively yield the C3-substituted product?
A1: This is the expected outcome based on the natural electronic properties of the indole ring. The C3 position is significantly more nucleophilic than C2. To achieve C2 functionalization, you must employ a strategy that either blocks the C3 position or uses a catalyst and directing group to override this natural reactivity.
Q2: What are the primary strategies to achieve C2-selectivity?
A2: There are three main strategies, each with its own set of advantages and challenges:
-
C3-Position Blocking: Physically blocking the C3 position with a temporary group forces electrophiles or metal catalysts to engage with the C2 position.
-
N-Directing Groups in Metal Catalysis: Attaching a directing group to the indole nitrogen (N1) can orchestrate the delivery of a transition metal catalyst to the adjacent C2 position through chelation, enabling C-H activation.[6][7]
-
Umpolung (Polarity Inversion): This advanced strategy involves modifying the indole to make the C2 position electrophilic, allowing it to react with nucleophiles.[8] This is often achieved by converting the indole into an intermediate like a 3-chloroindolenine.[9]
Q3: Can I functionalize the C2 position of an indole with a free N-H?
A3: While possible, it is exceptionally challenging. The acidic N-H proton can interfere with many organometallic reagents and bases used in C-H activation.[10] Furthermore, many directing-group strategies rely on attachment to this nitrogen. For most transition-metal-catalyzed C2 functionalizations, N-protection is a prerequisite for high yield and selectivity.
Part 2: Troubleshooting Guide & Experimental Protocols
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: Poor C2/C3 Selectivity in Transition-Metal-Catalyzed C-H Functionalization
Q: I'm attempting a palladium-catalyzed C2-arylation using an N-directing group, but I'm getting a mixture of C2 and C3 products, or no reaction at all. What's going wrong?
A: This is a classic problem that usually points to issues with the directing group, the catalyst system, or the reaction conditions. The goal is to favor the formation of a stable 5-membered metallacycle intermediate that directs the catalyst to the C2 position.
Root Causes & Solutions:
-
Ineffective Directing Group (DG): The coordinating atom of your DG may not be binding strongly enough to the metal center, or the resulting metallacycle is strained.
-
Catalyst Poisoning: Heterocyclic substrates, like indole, can sometimes coordinate too strongly to the metal center, leading to catalyst deactivation.[13]
-
Solution: Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). Also, ensure your solvent and reagents are scrupulously dry and degassed, as water and oxygen can deactivate many catalysts.[14]
-
-
Suboptimal Ligands/Additives: The ligand environment around the metal and the nature of the oxidant or additives are critical for both catalyst stability and reactivity.
-
Solution: If using a palladium catalyst, an oxidant like AgOAc or Cu(OAc)₂ is often required. The choice of anion can be crucial; for instance, acetate is often more effective than trifluoroacetate.[15] For iridium-catalyzed reactions, silver salts like AgNTf₂ are often used as halide scavengers to generate the active catalytic species.[15]
-
Workflow for Optimizing C2-Selectivity
To systematically address poor selectivity, consider the following optimization workflow.
Caption: Decision tree for troubleshooting poor C2-selectivity.
Problem 2: My Directing Group is Difficult to Remove
Q: I have successfully functionalized the C2 position, but now I'm struggling to cleave the N-directing group without degrading my product.
A: This is a common trade-off. Robust directing groups that perform well in the C-H activation step often require harsh conditions for removal. The key is to choose a directing group from the outset that balances directing ability with cleavage feasibility.
Directing Group Removal Guide
| Directing Group | Common Cleavage Conditions | Potential Issues & Notes |
| Pivaloyl (Piv) | Strong base (e.g., t-BuOK, LDA, NaOH/MeOH) or strong acid. | Can be very robust. Base-labile functional groups on your indole may not survive. LDA has shown good efficiency.[16] |
| Tosyl (Ts) | Reductive cleavage (e.g., Mg/MeOH, SmI₂); Strong acid (HBr/AcOH). | Reductive conditions can affect other functional groups (e.g., nitro, alkynes). |
| 2-Pyridylsulfonyl | Mild base (e.g., K₂CO₃/MeOH). | Generally much easier to remove than tosyl, but may be less robust during C-H activation. |
| (3-Alkyl)-2-pyridyl | Can be removed after N-methylation followed by reduction.[12] | Multi-step removal process. |
Protocol: Cleavage of an N-Pivaloyl Group with LDA [16]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-pivaloyl indole (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (typically 2.0-3.0 equiv) in THF.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40-45 °C. Monitor the reaction progress by TLC or LC-MS.
-
Quench: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., EtOAc), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-H indole product by flash column chromatography.
Problem 3: Low Yield in C3-Blocking Strategy
Q: I'm using a C3-blocking group, but my C2 functionalization yield is low, and I see byproducts.
A: While conceptually simple, C3-blocking strategies can fail if the blocking group is unstable or if the subsequent C2-functionalization conditions are not well-optimized.
Root Causes & Solutions:
-
Instability of the Blocking Group: The blocking group might be partially cleaving under the reaction conditions, reopening the C3 site for unwanted side reactions.
-
Solution: Silyl groups (e.g., -SiMe₃, -SiEt₃) are common C3 blocking groups, but their stability is pH-dependent. Ensure your reaction is not run under strongly acidic or basic conditions that could prematurely remove the silyl group. If instability is an issue, consider a more robust blocking group like a removable pivaloyl group at C3, which has been used to direct functionalization to other positions.[6][17][18]
-
-
Rearrangement Mechanisms: Even with C3 blocked, electrophilic attack can sometimes occur at C2, followed by migration of the C3-substituent. Some studies suggest that what appears to be direct C2 substitution is actually an initial attack at C3 to form a spirocyclic intermediate, followed by a rearrangement.[5]
-
Solution: This is an inherent mechanistic pathway that is difficult to control directly. The best approach is to optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product kinetically. Lowering the reaction temperature can sometimes suppress unwanted rearrangement pathways.
-
Mechanism: Directing Group-Assisted C-H Activation at C2
The diagram below illustrates the generally accepted mechanism for a palladium-catalyzed C2-arylation, showing the critical role of the N-directing group (DG).
Caption: Simplified catalytic cycle for C2-arylation.
References
- 1. Electrophilic substitution at the indole [quimicaorganica.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. A new theory of electrophilic substitution in 3-substituted indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 3-Alkyl-2-pyridyl Directing Group-Enabled C2 Selective C-H Silylation of Indoles and Pyrroles via an Iridium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.org [mdpi.org]
- 17. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Preventing over-bromination in the synthesis of bromoindoles
A Researcher's Guide to Preventing Over-Bromination and Ensuring Regioselectivity
Welcome to the Technical Support Center for the synthesis of bromoindoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their bromination reactions of indoles, with a specific focus on preventing the formation of undesired over-brominated byproducts. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and refine your synthetic strategies.
Troubleshooting Guide: Common Issues in Indole Bromination
This section addresses specific challenges you might encounter during the synthesis of bromoindoles in a question-and-answer format.
Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated indoles. How can I improve the selectivity for the mono-brominated product?
A1: The formation of multiple brominated species is a common issue stemming from the high reactivity of the indole nucleus. To favor mono-substitution, a multi-faceted approach focusing on controlling the reaction's kinetics and the reactivity of the brominating agent is crucial.
Over-bromination is a classic example of a consecutive reaction where the desired mono-brominated product is more reactive than the starting indole, leading to further bromination. The key is to modulate the reaction conditions to favor the initial bromination while disfavoring subsequent reactions.
Key Strategies to Enhance Mono-selectivity:
-
Choice of Brominating Agent: The reactivity of the brominating agent is paramount. Highly reactive agents like molecular bromine (Br₂) often lead to over-bromination.[1] Milder and more selective reagents are recommended.
-
N-Bromosuccinimide (NBS): This is the most commonly used reagent for selective bromination of indoles.[1][2] It provides a low concentration of bromine in situ, which helps to control the reaction rate.
-
Pyridinium Bromide Perbromide (Py·HBr₃): This solid reagent is easier to handle than liquid bromine and is known to give good yields of 3-bromoindole, particularly when pyridine is used as the solvent.[1][3]
-
Dioxane Dibromide: This is another milder alternative that can improve yields of the mono-brominated product.[1]
-
-
Reaction Temperature: Lowering the reaction temperature is a critical factor in controlling selectivity.
-
Stoichiometry of the Brominating Agent: Precise control over the amount of the brominating agent is essential.
-
Use a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1] Adding the brominating agent slowly and portion-wise can also help maintain a low concentration and prevent localized areas of high reactivity.
-
-
Solvent Choice: The solvent can influence the reactivity of the brominating agent and the stability of the product.
-
Aprotic Solvents: Anhydrous aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or carbon tetrachloride (CCl₄) are generally preferred for bromination with NBS to avoid side reactions.[1]
-
Pyridine: Using pyridine as a solvent can be beneficial as it neutralizes the hydrogen bromide (HBr) that is evolved during the reaction.[1][3] HBr can act as a catalyst for decomposition and other side reactions.[3]
-
Q2: I am observing the formation of oxindole byproducts in my reaction. What is causing this and how can I prevent it?
A2: The formation of oxindoles is a known side reaction, particularly when using N-bromosuccinimide (NBS) in the presence of water or certain protic solvents. [1][4]
The mechanism involves the initial bromination of the indole at the 3-position, followed by the attack of water or another nucleophile at the 2-position, leading to the formation of a 3-bromooxindole derivative.[4][5]
Strategies to Avoid Oxindole Formation:
-
Use Anhydrous Conditions: The most effective way to prevent oxindole formation is to rigorously exclude water from the reaction mixture.
-
Use anhydrous aprotic solvents such as THF, DMF, or CCl₄.[1]
-
Ensure that the starting indole and the brominating agent are dry.
-
-
Avoid Protic Solvents: Solvents like tert-butanol have been shown to promote the formation of 3-bromooxindoles when reacting with NBS.[1][4]
Q3: My desired bromoindole product is unstable and decomposes during purification. What are the best practices for isolating and purifying bromoindoles?
A3: Bromoindoles, particularly 3-bromoindole, can be unstable, especially in the presence of acid or when heated. [3] Careful handling and appropriate purification techniques are crucial.
Purification Methods:
-
Column Chromatography: This is a highly effective method for separating mono-brominated indoles from starting material, over-brominated byproducts, and other impurities.[1]
-
Stationary Phase: Silica gel is the most common stationary phase.[1]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically used.[1] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand.[1]
-
-
Recrystallization: This technique can be effective for purifying the final product, especially if the impurities have significantly different solubilities.
Workflow for Synthesis and Purification of 3-Bromoindole:
Caption: Workflow for the synthesis and purification of 3-bromoindole.
Frequently Asked Questions (FAQs)
Q: What is the typical regioselectivity of indole bromination?
A: The C3 position of the indole ring is the most electron-rich and therefore the most nucleophilic site, making it the preferred position for electrophilic attack.[5] Thus, the kinetic product of indole bromination is typically the 3-bromoindole. The C5 and C7 positions are the next most reactive sites on the benzene ring.[5]
Q: Can I use protecting groups to control the regioselectivity?
A: Yes, protecting the indole nitrogen with an electron-withdrawing group can be an effective strategy to alter the regioselectivity and prevent side reactions.[1][7] For example, using an N-benzoyl or N-carbomethoxy protecting group can direct bromination to the 3-position and prevent N-bromination or other undesired reactions.[1] The protecting group can then be removed to yield the desired bromoindole.
Q: How does the concept of kinetic vs. thermodynamic control apply to indole bromination?
A: In the context of competing reaction pathways, kinetic control favors the product that is formed the fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product.[8][9][10][11] For indole bromination, substitution at the 1-position (nitrogen) is kinetically favored but thermodynamically disfavored.[12] The 3-substituted product is the clear thermodynamic winner.[12] By carefully controlling reaction conditions, such as using low temperatures, you can favor the kinetic product (3-bromoindole) and prevent rearrangement or further reaction to thermodynamically more stable but undesired products.
Decision Tree for Troubleshooting Indole Bromination:
Caption: A decision tree for troubleshooting common issues in indole bromination.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide
This protocol is adapted from a procedure known to provide a good yield of 3-bromoindole.[3]
Materials:
-
Indole
-
Pyridine (reagent grade)
-
Pyridinium bromide perbromide
-
Ether (anhydrous)
-
Hydrochloric acid (dilute, cold)
-
Sodium hydroxide (dilute, cold)
-
Magnesium sulfate (anhydrous)
-
n-Heptane
Procedure:
-
Dissolve 4.0 g (0.034 mol) of indole in 40 mL of reagent pyridine in a flask and cool the solution to 0-2°C in an ice bath.
-
In a separate flask, dissolve 10.8 g (0.034 mol) of pyridinium bromide perbromide in 30 mL of pyridine.
-
Slowly add the pyridinium bromide perbromide solution to the cooled indole solution, ensuring the temperature does not exceed 2°C.
-
Once the addition is complete, pour the reaction mixture into cold ether.
-
Filter the mixture to remove any insoluble material.
-
Wash the ether solution several times with cold, dilute aqueous hydrochloric acid to remove the pyridine.
-
Subsequently, wash the ether solution with cold, dilute aqueous sodium hydroxide, followed by water.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the ether by rotary evaporation.
-
Recrystallize the residue from n-heptane, using charcoal for decolorization if necessary, to yield pure 3-bromoindole. Do not heat the solution above 60°C during recrystallization.[3]
Protocol 2: Synthesis of 5-Bromoindole
This protocol involves a multi-step synthesis starting from indole.[6][13]
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Dissolve 50 g of indole in 100 mL of ethanol.
-
In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Stir the mixture overnight at room temperature.
-
Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry.
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.
-
Add 30 g of the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the solid with acetic anhydride and then ether. The crude, damp solid can be used in the next step without further purification.
Step 3: Synthesis of 5-Bromoindole
-
Dissolve all the acylated material from the previous step in 150 mL of water at 0-5°C.
-
To this clear yellow solution, add 40 g of bromine dropwise with stirring, keeping the temperature below 5°C.
-
Allow the solution to stir at 0-5°C for 1 hour, then let it warm to room temperature.
-
Add a solution of approximately 10 g of sodium bisulfite in 30 mL of water to quench any excess bromine.
-
Neutralize the solution to pH 7 using 40% NaOH, keeping the temperature below 30°C.
-
Stir the solution overnight (approximately 12 hours) at 50°C.
-
Make the solution basic by adding 40% NaOH and continue stirring for an additional 3 hours at 50°C.
-
Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain 5-bromoindole.
Data Summary
| Brominating Agent | Typical Solvent(s) | Key Advantages | Potential Issues | Reference(s) |
| N-Bromosuccinimide (NBS) | THF, DMF, CCl₄ | Good selectivity for mono-bromination, solid reagent. | Can lead to oxindole formation in the presence of water. | [1],[2],[4] |
| Pyridinium Bromide Perbromide | Pyridine | Good yields of 3-bromoindole, solid reagent, neutralizes HBr. | Requires removal of pyridine during work-up. | [1],[3] |
| Molecular Bromine (Br₂) | Various | Highly reactive. | Often leads to over-bromination. | [1] |
| Dioxane Dibromide | Dioxane | Milder than Br₂, can improve mono-bromination yields. | Dioxane can be difficult to remove. | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | Semantic Scholar [semanticscholar.org]
- 5. vc.bridgew.edu [vc.bridgew.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jackwestin.com [jackwestin.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]
Reaction optimization for indole C-H activation methodologies
Technical Support Center: Indole C-H Activation
Welcome to the technical support center for indole C-H activation methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-H functionalization. Here, we address common challenges encountered during reaction optimization, providing in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yield & Incomplete Conversion
A common frustration in C-H activation is observing low yields or stalled reactions. This often points to issues with the catalyst, reaction conditions, or the stability of the starting materials.
Question 1: My C-H activation reaction is giving a very low yield or isn't proceeding to completion. What are the primary factors I should investigate?
Answer: Low conversion is a multifaceted problem. Systematically troubleshooting the following components is the most effective approach.
-
Catalyst Integrity and Activity: The state of your catalyst is paramount. Many C-H activation catalysts, particularly those based on palladium, rhodium, and ruthenium, are sensitive to air and moisture.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (e.g., high-purity argon or nitrogen). Use Schlenk techniques or a glovebox for handling catalysts and reagents.
-
Catalyst Pre-activation: Some catalysts require a pre-activation step to form the active catalytic species. Consult the literature for the specific catalyst you are using.
-
Catalyst Loading: While it may seem intuitive to increase catalyst loading, this can sometimes lead to side reactions or catalyst aggregation. A systematic screen of catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%) is recommended.
-
-
-
Solvent Choice and Purity: The solvent plays a critical role in substrate solubility, catalyst stability, and reaction kinetics.
-
Troubleshooting Steps:
-
Solvent Screening: A solvent screen is often one of the most impactful optimization steps. Common solvents for indole C-H activation include 1,2-dichloroethane (DCE), trifluoroethanol (TFE), and acetic acid (AcOH). Their polarity and coordinating ability can dramatically influence the reaction outcome.
-
Dry Solvents: Ensure you are using anhydrous solvents. Residual water can protonate the directing group or deactivate the catalyst.
-
-
-
The Role of the Oxidant: Many C-H activation cycles, particularly Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycles, require a stoichiometric oxidant to regenerate the active catalyst.
-
Troubleshooting Steps:
-
Oxidant Equivalents: Vary the equivalents of the oxidant. Too little will result in incomplete catalyst turnover, while too much can lead to substrate or product degradation.
-
Type of Oxidant: The choice of oxidant is crucial. Common oxidants include silver salts (AgOAc, Ag2CO3), benzoquinone (BQ), and persulfates (K2S2O8). The oxidant's redox potential must be matched to the catalytic cycle. For instance, silver salts are often used in Pd(II)-catalyzed reactions.
-
-
Below is a workflow to guide your optimization process for improving reaction yield.
Caption: Troubleshooting workflow for low yield in indole C-H activation.
Section 2: Regioselectivity Issues
The indole nucleus has multiple reactive C-H bonds, most notably at the C2 and C3 positions. Achieving high regioselectivity is a primary challenge in indole functionalization.
Question 2: My reaction is producing a mixture of C2 and C3-functionalized isomers. How can I improve the regioselectivity for the desired position?
Answer: Controlling regioselectivity in indole C-H activation is fundamentally about controlling which C-H bond is presented to the metal catalyst. This is almost always dictated by the choice of the directing group (DG) attached to the indole nitrogen.
-
Directing Group Selection is Key: The directing group coordinates to the metal center, forming a metallacycle intermediate. The size and geometry of this metallacycle determine which C-H bond is cleaved in the subsequent cyclometalation step.
-
C2-Selectivity: Directing groups that favor the formation of a 5-membered metallacycle intermediate typically lead to C2-functionalization. Common examples include picolinamide (Pico), 2-pyridinyl, and aminoquinoline groups.
-
C3-Selectivity: Achieving C3-selectivity is often more challenging. It generally requires directing groups that are designed to favor a larger, 6-membered metallacycle, or strategies that electronically bias the C3 position.
-
-
The Role of Additives and Ligands:
-
Acids/Bases: The addition of acids or bases can influence the equilibrium between different catalytic intermediates, thereby affecting regioselectivity. For example, acetate, often from silver acetate (AgOAc), can act as an internal base in the C-H cleavage step, a process known as the concerted metalation-deprotonation (CMD) mechanism.
-
Ligands: In some systems, external ligands can be added to modify the steric and electronic properties of the catalyst, which can fine-tune the regioselectivity.
-
Table 1: Common Directing Groups and Their Influence on Regioselectivity
| Directing Group (DG) | Typical Metal Catalyst | Predominant Regioselectivity |
| Pyridyl | Pd(II), Rh(III) | C2 |
| Picolinamide | Pd(II) | C2 |
| N-amino | Ru(II) | C2 |
| N-methoxycarbonyl | Pd(II) | C3 (in specific cases) |
Experimental Protocol: Screening for C2-Selectivity
A typical starting point for achieving C2-arylation of an N-pyridylindole is as follows:
-
Setup: To an oven-dried Schlenk tube, add N-(pyridin-2-yl)-1H-indole (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)2 (5 mol%), and K2CO3 (2.0 equiv).
-
Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent: Add anhydrous dioxane (0.2 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.
Section 3: Catalyst Deactivation & Stability
Catalyst deactivation can lead to stalled reactions and is often difficult to diagnose. Understanding the potential deactivation pathways is crucial for maintaining a productive catalytic cycle.
Question 3: My reaction starts well but then stops before reaching full conversion. I suspect catalyst deactivation. What are the common causes and how can I prevent them?
Answer: Catalyst deactivation in indole C-H activation often involves the formation of inactive metal species (e.g., Pd(0) nanoparticles) or the irreversible binding of inhibitors.
-
Reductive Elimination and Catalyst Agglomeration: In many Pd(II)-catalyzed cycles, the catalyst can be reduced to Pd(0). If not re-oxidized efficiently, these Pd(0) species can aggregate into inactive palladium black.
-
Troubleshooting:
-
Efficient Oxidant: Ensure your oxidant is competent and present in sufficient quantity to rapidly re-oxidize Pd(0) to the active Pd(II) state.
-
Ligand Effects: The presence of coordinating ligands or solvents can help stabilize the catalytic species and prevent aggregation.
-
-
-
Product Inhibition: The functionalized indole product can sometimes be a better ligand for the catalyst than the starting material. This can lead to product inhibition, where the catalyst is sequestered in an inactive state.
-
Troubleshooting:
-
Lowering Concentration: Running the reaction at a lower concentration can sometimes mitigate this effect.
-
Temperature Adjustment: Modifying the reaction temperature can alter the binding affinities and potentially overcome product inhibition.
-
-
Below is a diagram illustrating the central role of the directing group in determining the reaction pathway.
Caption: Role of the directing group in controlling regioselectivity.
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Bromo- vs. 3-Chloro-5-methoxyindole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Functionalization of the indole ring is a key strategy for modulating pharmacological activity, and the introduction of a halogen at the 3-position provides a versatile handle for diversification through cross-coupling chemistry. The choice of this halogen, however, is not trivial and has profound implications for synthetic strategy and reaction efficiency. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks, 3-bromo-5-methoxyindole and 3-chloro-5-methoxyindole, in the context of palladium-catalyzed cross-coupling reactions.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The observed differences in reactivity between 3-bromo- and 3-chloro-5-methoxyindole are rooted in fundamental principles of physical organic chemistry. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the haloindole to the Pd(0) catalyst.[1] The facility of this step is directly related to the strength of the carbon-halogen (C-X) bond.
The presence of the electron-donating methoxy group at the 5-position enriches the indole ring with electron density, which can influence the overall reactivity. However, the fundamental difference in the C-X bond strength remains the dominant factor governing the relative reactivity in cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
To provide a quantitative perspective, this section summarizes the expected relative performance of 3-bromo- and 3-chloro-5-methoxyindole in three of the most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data presented is a synthesis of established trends for haloindoles and related aromatic systems.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds. The enhanced reactivity of the bromo-derivative is particularly evident in this transformation.
| Feature | 3-Bromo-5-methoxyindole | 3-Chloro-5-methoxyindole | Rationale |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | Activation of the stronger C-Cl bond often requires more electron-rich and bulky phosphine ligands. |
| Typical Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often needed to facilitate the transmetalation step with the less reactive chloroindole. |
| Reaction Temperature | 80-100 °C | 100-120 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
| General Observation | High yields are typically achieved under relatively mild conditions. | Often requires more forcing conditions and careful optimization of the catalyst system to achieve comparable yields.[3] |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. As with Suzuki coupling, the C-Br bond's lability translates to more facile C-N bond formation.
| Feature | 3-Bromo-5-methoxyindole | 3-Chloro-5-methoxyindole | Rationale |
| Typical Catalyst System | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, BINAP) | Similar to the bromo-derivative, but often requires higher catalyst loading.[3] | A higher concentration of the active catalyst may be necessary to drive the reaction with the less reactive substrate. |
| Typical Base | NaOtBu, K₃PO₄ | NaOtBu, LiHMDS | Strong, non-nucleophilic bases are crucial for the deprotonation of the amine and subsequent steps in the catalytic cycle. |
| Reaction Temperature | 80-110 °C | 100-130 °C | The trend of requiring higher temperatures for the chloro-derivative persists in C-N coupling. |
| General Observation | Readily undergoes amination with a wide range of primary and secondary amines. | Can be a more challenging substrate, often necessitating careful screening of ligands and bases to minimize side reactions like hydrodehalogenation.[3] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 3-alkynylindoles, which are valuable intermediates in organic synthesis. The reactivity trend of haloindoles remains consistent in this transformation.
| Feature | 3-Bromo-5-methoxyindole | 3-Chloro-5-methoxyindole | Rationale |
| Typical Catalyst System | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | More advanced catalyst systems, often with specialized ligands, may be required. | Copper(I) co-catalysis is standard, but the palladium catalyst and its ligand environment are critical for activating the C-X bond. |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, i-Pr₂NH | An amine base is typically used to deprotonate the terminal alkyne. |
| Reaction Temperature | Room Temperature to 60 °C | 60-100 °C | The milder conditions for the bromo-derivative are a significant advantage. |
| General Observation | Generally proceeds smoothly to give high yields of the desired product. | Often sluggish and may require higher temperatures and longer reaction times, which can lead to side reactions like Glaser coupling of the alkyne. |
Experimental Protocols for a Comparative Reactivity Study
To provide a practical framework for researchers, the following are detailed, step-by-step methodologies for conducting a head-to-head comparison of 3-bromo- and 3-chloro-5-methoxyindole in a Suzuki-Miyaura coupling reaction. These protocols are designed to be self-validating by maintaining identical conditions where possible.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxyindole
Materials:
-
3-Bromo-5-methoxyindole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxyindole, the arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst/ligand mixture to the main reaction flask.
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add the 1,4-dioxane and degassed water via syringe.
-
Place the sealed flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-5-methoxyindole
Materials:
-
3-Chloro-5-methoxyindole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the reagents listed for this protocol. Note the change in ligand and base.
-
Place the sealed flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), follow the workup and purification steps 7-11 as described in Protocol 1.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental catalytic cycle of a Suzuki-Miyaura cross-coupling reaction and a logical workflow for a comparative reactivity study.
References
A Comparative Guide to the Synthetic Utility of 3-Bromo-5-methoxy-1H-indole versus Other Halogenated Indoles
For researchers, scientists, and professionals in drug development, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] Halogenated indoles, particularly at the C3 position, serve as versatile synthons for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of 3-Bromo-5-methoxy-1H-indole with its chloro and iodo analogues, offering insights into their synthetic accessibility, reactivity in key transformations, and the strategic implications for research and development. We will also explore the burgeoning field of C-H activation as an alternative approach to indole functionalization.
The Strategic Importance of Halogenated Indoles
The indole nucleus is a privileged structure in a vast array of natural products and pharmaceuticals.[1] The ability to selectively introduce substituents at various positions of the indole ring is crucial for modulating biological activity. Halogen atoms at the C3 position act as versatile handles for the construction of carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.[2] The choice of the halogen—chlorine, bromine, or iodine—profoundly impacts the reactivity of the indole substrate, influencing reaction conditions, catalyst selection, and overall synthetic efficiency.[2]
Synthesis of 3-Halo-5-methoxy-1H-indoles: A Comparative Overview
The accessibility of the starting halogenated indole is a critical first step in any synthetic campaign. Here, we compare the common synthetic routes to 3-chloro-, 3-bromo-, and 3-iodo-5-methoxy-1H-indole.
Protocol 1: Synthesis of 3-Chloro-5-methoxy-1H-indole
The synthesis of 3-chloro-5-methoxy-1H-indole can be achieved via electrophilic chlorination of 5-methoxy-1H-indole.
Experimental Protocol:
-
To a solution of 5-methoxy-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-5-methoxy-1H-indole.
Protocol 2: Synthesis of this compound
Similar to chlorination, bromination at the C3 position is a common electrophilic substitution reaction.
Experimental Protocol:
-
Dissolve 5-methoxy-1H-indole (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.[3]
-
Add a brominating agent such as N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield this compound.[3]
Protocol 3: Synthesis of 3-Iodo-5-methoxy-1H-indole
Iodination of the electron-rich indole core is also readily achievable.[4]
Experimental Protocol:
-
To a solution of 5-methoxy-1H-indole (1.0 eq) in a solvent mixture of dichloromethane and methanol, add a solution of iodine (1.1 eq) and potassium iodide (1.1 eq) in water.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 3-iodo-5-methoxy-1H-indole.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The choice of halogen at the C3 position of the 5-methoxy-1H-indole scaffold dictates its reactivity in palladium-catalyzed cross-coupling reactions. This is primarily due to the differences in the carbon-halogen (C-X) bond dissociation energies, which follow the trend C-I < C-Br < C-Cl.[2] Consequently, the ease of oxidative addition to the palladium(0) catalyst, often the rate-determining step, follows the order: I > Br > Cl.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Comparative Performance:
| Feature | 3-Iodo-5-methoxy-1H-indole | This compound | 3-Chloro-5-methoxy-1H-indole | Rationale |
| Relative Reactivity | High | Moderate | Low | The C-I bond is weaker than C-Br and C-Cl bonds, facilitating faster oxidative addition.[2] |
| Typical Reaction Temp. | Room temp. to moderate heat | Moderate to high heat | High heat, often requires specialized ligands | Higher reactivity allows for milder reaction conditions. |
| Reaction Time | Shorter | Moderate | Longer | Faster catalytic turnover with the iodo-substrate.[2] |
| Catalyst Loading | Potentially lower | Standard | Often higher | More reactive substrates may require less catalyst. |
| Yields | Generally high | Good to high | Moderate to high, substrate dependent | Higher reactivity often translates to higher yields.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 3-halo-5-methoxy-1H-indole (1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a degassed solvent system, for example, a mixture of dioxane and water.
-
Heat the reaction mixture under an inert atmosphere at the appropriate temperature (e.g., 80-110 °C) for the required time (e.g., 2-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Comparative Performance:
| Feature | 3-Iodo-5-methoxy-1H-indole | This compound | 3-Chloro-5-methoxy-1H-indole | Rationale |
| Relative Reactivity | High | Moderate | Low | Weaker C-X bond strength leads to faster oxidative addition.[2] |
| Ligand Choice | Standard phosphine ligands | Standard to moderately bulky ligands | Often requires bulky, electron-rich ligands | The less reactive C-Cl bond requires more activating catalyst systems. |
| Base Strength | Can tolerate weaker bases | Typically requires strong, non-nucleophilic bases (e.g., NaOtBu) | Requires strong bases | To facilitate the deprotonation of the amine and the catalytic cycle.[8] |
| Yields | Generally high | Good to high | Lower to moderate, highly dependent on ligand and amine | The higher reactivity of the iodo- and bromo-substrates generally leads to better outcomes. |
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk flask, combine the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Seal the flask and establish an inert atmosphere (argon or nitrogen).
-
Add the base (e.g., NaOtBu, 1.4 eq) and 3-halo-5-methoxy-1H-indole (1.0 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene).
-
Finally, add the amine (1.2 eq) to the reaction mixture.
-
Heat the reaction to the required temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.
An Alternative Pathway: C-H Functionalization of 5-methoxy-1H-indole
In recent years, direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, obviating the need for pre-halogenation of the indole substrate.[9][10]
Conceptual Workflow:
Caption: Conceptual workflow for direct C-H functionalization of indoles.
For 5-methoxy-1H-indole, C-H functionalization can occur at several positions. The inherent reactivity of the indole ring favors substitution at the C3 position.[11] However, with the use of specific directing groups on the indole nitrogen, regioselectivity can be steered towards other positions, such as C2 or even the challenging C4, C5, C6, and C7 positions on the benzene ring.[9]
Advantages of C-H Functionalization:
-
Atom Economy: Avoids the introduction and subsequent removal of a halogen atom.
-
Step Economy: Reduces the number of synthetic steps.
-
Access to Novel Regioisomers: Can provide access to functionalized indoles that are difficult to obtain through traditional methods.
Challenges of C-H Functionalization:
-
Regioselectivity: Controlling the site of functionalization can be challenging without directing groups.
-
Substrate Scope: The scope of compatible coupling partners can be more limited compared to cross-coupling reactions.
-
Reaction Conditions: Often requires specific and sometimes expensive catalysts and ligands.
Conclusion and Strategic Recommendations
The choice between this compound and its halogenated counterparts is a strategic decision that depends on the specific goals of the synthesis.
-
For rapid and high-yielding synthesis under mild conditions , 3-iodo-5-methoxy-1H-indole is the superior choice due to its high reactivity in a wide range of cross-coupling reactions.
-
This compound represents a practical and cost-effective compromise, offering good reactivity that is often sufficient for many synthetic transformations without the higher cost and potential instability of the iodo-analogue.
-
3-Chloro-5-methoxy-1H-indole is the least reactive of the three and is typically employed when chemoselectivity is required in a molecule containing multiple halogens, or when the chloro-analogue is significantly more accessible or cost-effective. Its successful use in cross-coupling reactions often necessitates more specialized and forceful conditions.
-
Direct C-H functionalization is an increasingly attractive strategy that should be considered, especially in the context of green chemistry and for the synthesis of novel indole derivatives. However, the challenges in controlling regioselectivity must be carefully evaluated.
Ultimately, a thorough understanding of the reactivity profiles of these halogenated indoles empowers the synthetic chemist to make informed decisions, optimizing synthetic routes for efficiency, cost-effectiveness, and innovation.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-iodo-5-methoxy-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Structure of 3-Bromo-5-methoxy-1h-indole with 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. When synthesizing novel compounds or working with complex scaffolds like substituted indoles, seemingly minor positional changes of functional groups can drastically alter biological activity. This guide provides an in-depth, practical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—work in concert to definitively validate the structure of 3-Bromo-5-methoxy-1h-indole.
The choice of this multi-pronged 2D NMR approach is not arbitrary; it is a self-validating system. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, they often fall short in resolving ambiguities in complex molecules.[1][2] By correlating nuclear spins through bonds, 2D NMR techniques provide a definitive roadmap of the molecular architecture.[3][4]
The Challenge: Positional Isomerism in Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, but its substitution patterns can be challenging to confirm. For instance, in the synthesis of this compound, several isomeric byproducts could potentially form. Simple 1D NMR might not be sufficient to distinguish between, for example, this compound and 3-Bromo-6-methoxy-1h-indole, as the proton and carbon environments could be subtly similar. This is where the power of 2D NMR becomes indispensable.
A Synergy of Experiments: COSY, HSQC, and HMBC
No single 2D NMR experiment tells the whole story. Instead, we leverage a combination of techniques, each providing a unique piece of the structural puzzle.
-
Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal or geminal coupling).[5][6][7][8] It allows us to trace out proton-proton networks within the molecule.
-
Heteronuclear Single Quantum Coherence (HSQC): This is a heteronuclear experiment that correlates protons directly attached to a specific carbon atom (one-bond ¹H-¹³C correlation).[9][10][11] It's an incredibly sensitive technique for assigning which proton is attached to which carbon.[11][12][13]
-
Heteronuclear Multiple Bond Correlation (HMBC): This long-range heteronuclear experiment is arguably one of the most powerful for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes even four bonds away.[10][14][15][16][17] Critically, it can identify quaternary carbons (carbons with no attached protons).[14][16]
The logical workflow for this structural validation is as follows:
Figure 1: Workflow for 2D NMR-based structure validation.
Experimental Protocol
A meticulously prepared sample is crucial for acquiring high-quality NMR data.
Sample Preparation
-
Dissolution: Accurately weigh approximately 15-25 mg of the synthesized this compound. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry vial.[1] The choice of solvent is critical as it can influence chemical shifts.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[1]
-
Transfer: Transfer the clear solution to the NMR tube. Ensure the sample height is at least 4-5 cm to ensure it is within the detection region of the NMR coil.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are typical parameters for a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Experiment | Key Parameters |
| ¹H NMR | Spectral Width: ~12 ppm, Number of Scans: 8-16, Relaxation Delay: 1-2 s |
| ¹³C NMR | Spectral Width: ~200 ppm, Number of Scans: 1024 or more (depending on concentration), Relaxation Delay: 2 s |
| COSY | Spectral Width (F1 and F2): ~12 ppm, Number of Increments (t₁): 256-512, Number of Scans per Increment: 2-4 |
| HSQC | Spectral Width (F2 - ¹H): ~12 ppm, Spectral Width (F1 - ¹³C): ~160 ppm, Number of Increments (t₁): 128-256, Number of Scans per Increment: 2-8, Optimized for ¹JCH ≈ 145 Hz |
| HMBC | Spectral Width (F2 - ¹H): ~12 ppm, Spectral Width (F1 - ¹³C): ~200 ppm, Number of Increments (t₁): 256-512, Number of Scans per Increment: 4-16, Long-range coupling delay optimized for ⁿJCH ≈ 8 Hz (a compromise to observe both 2-bond and 3-bond correlations)[10] |
Data Interpretation: A Step-by-Step Validation
Let's walk through the expected data for this compound and how each experiment contributes to the final structure confirmation.
Structure and Numbering:
Figure 2: Structure of this compound with atom numbering.
Predicted ¹H and ¹³C Chemical Shifts
Based on data from similar substituted indoles, we can predict the approximate chemical shifts.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-H | ~8.1 (broad singlet) | - |
| 2 | C-H | ~7.3 (singlet) | ~125 |
| 3 | C-Br | - | ~100 |
| 3a | C | - | ~129 |
| 4 | C-H | ~7.0 (doublet) | ~101 |
| 5 | C-OCH₃ | - | ~155 |
| 6 | C-H | ~6.8 (doublet of doublets) | ~113 |
| 7 | C-H | ~7.2 (doublet) | ~112 |
| 7a | C | - | ~131 |
| OCH₃ | - | ~3.8 (singlet) | ~56 |
1. COSY Analysis: Identifying Proton Networks
The COSY spectrum will reveal the coupling between adjacent protons on the benzene ring portion of the indole.
-
A cross-peak will be observed between the proton at position 7 (~7.2 ppm) and the proton at position 6 (~6.8 ppm).
-
Another cross-peak will be seen between the proton at position 6 (~6.8 ppm) and the proton at position 4 (~7.0 ppm).
-
The proton at position 2 and the N-H proton are expected to be singlets and will not show COSY correlations to the benzene ring protons. The methoxy protons will also be a singlet.
This confirms the connectivity of the protons on the six-membered ring.
2. HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum will show direct one-bond correlations, allowing for the unambiguous assignment of the protonated carbons.
-
A cross-peak will connect the ¹H signal at ~7.3 ppm to the ¹³C signal at ~125 ppm (C2).
-
A cross-peak will connect the ¹H signal at ~7.0 ppm to the ¹³C signal at ~101 ppm (C4).
-
A cross-peak will connect the ¹H signal at ~6.8 ppm to the ¹³C signal at ~113 ppm (C6).
-
A cross-peak will connect the ¹H signal at ~7.2 ppm to the ¹³C signal at ~112 ppm (C7).
-
A cross-peak will connect the ¹H signal at ~3.8 ppm to the ¹³C signal at ~56 ppm (OCH₃).
3. HMBC Analysis: Assembling the Full Skeleton
The HMBC spectrum provides the long-range correlations that piece the entire structure together and, crucially, confirm the positions of the bromine and methoxy substituents.
Key Expected HMBC Correlations for this compound:
| Proton (Position) | Correlates to Carbon (Position) | Number of Bonds | Significance of Correlation |
| H2 (~7.3 ppm) | C3, C3a, C7a | 2, 2, 3 | Confirms the position of H2 relative to the pyrrole ring and the fusion to the benzene ring. The correlation to C3 is key. |
| H4 (~7.0 ppm) | C3a, C5, C6, C7a | 3, 2, 2, 3 | Crucially, the correlation to C5 confirms that H4 is adjacent to the methoxy-substituted carbon. |
| H6 (~6.8 ppm) | C4, C5, C7a | 2, 2, 3 | The correlation to C4 and C5 helps build the benzene ring structure. |
| H7 (~7.2 ppm) | C3a, C5, C6 | 3, 3, 2 | The correlation to C5 provides further evidence for the methoxy group's position. |
| OCH₃ (~3.8 ppm) | C5 | 2 | This is the definitive correlation that proves the methoxy group is attached to C5. |
| N-H (~8.1 ppm) | C2, C3, C3a, C7a | 2, 3, 2, 2 | Confirms the N-H position within the pyrrole ring. |
The following diagram illustrates the key HMBC correlations that would validate the structure.
Figure 3: Key HMBC correlations for structural confirmation.
Conclusion: An Unambiguous Structural Assignment
By systematically analyzing the data from COSY, HSQC, and HMBC experiments, we can overcome the limitations of 1D NMR and definitively validate the structure of this compound. The COSY spectrum establishes the proton connectivity on the benzene ring. The HSQC spectrum links each proton to its directly attached carbon. Finally, the HMBC spectrum pieces together the entire molecular framework, confirming the relative positions of all atoms, including the crucial placement of the bromine at C3 and the methoxy group at C5. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for research and development.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. 1H-INDOLE,3-(2-BROMOETHYL)-5-METHOXY- synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 14. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of 3-Bromoindoles
Introduction: The Synthetic Challenge and Strategic Importance of 3-Arylindoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Specifically, 3-arylindoles are key pharmacophores in drug candidates for oncology, neurology, and inflammatory diseases. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging the critical carbon-carbon bond between the indole C3 position and an aryl group.[1][2][3]
However, the 3-bromoindole substrate presents a unique set of challenges. The electron-rich nature of the indole ring can render the C-Br bond less reactive towards oxidative addition, the crucial first step in the catalytic cycle. Furthermore, the presence of the N-H proton can lead to catalyst inhibition or undesired side reactions, complicating reaction development and scale-up.[4][5] Unprotected haloindoles are often challenging substrates for Pd-catalysed cross-coupling reactions due to the acidic N–H group, which can lead to lower yields from side reactions like intermolecular coupling.[5]
This guide provides a comparative analysis of dominant palladium catalyst systems for this specific transformation. We will move beyond a simple catalog of catalysts to explore the mechanistic rationale behind their performance, supported by comparative data and actionable experimental protocols for researchers, scientists, and drug development professionals.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is essential for rational catalyst selection and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the 3-bromoindole, forming a Pd(II) complex. This is often the rate-limiting step, particularly for electron-rich heteroaryl halides.[7] The choice of ligand is critical here; bulky, electron-donating ligands enhance the electron density on the palladium center, facilitating this difficult insertion.[8]
-
Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][9]
-
Reductive Elimination: The two organic partners (the indole and the aryl group) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a Suzuki coupling is overwhelmingly dictated by the ligand bound to the palladium center. For challenging substrates like 3-bromoindoles, the choice moves beyond generic catalysts to specialized systems designed to overcome specific mechanistic hurdles.[2] We will compare the two dominant classes: palladium-phosphine and palladium-N-heterocyclic carbene (NHC) catalysts.[10]
Palladium-Phosphine Catalysts: From Classic to State-of-the-Art
These are the most traditional catalysts for Suzuki couplings.[10] The performance is fine-tuned by modulating the steric and electronic properties of the phosphine ligand.
-
Classic Ligands (e.g., PPh₃): While foundational, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often struggle with electron-rich or sterically hindered substrates like 3-bromoindoles, requiring higher catalyst loadings and temperatures, and frequently resulting in lower yields.[2]
-
Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald Ligands): The development of ligands such as SPhos and XPhos revolutionized Suzuki couplings.[8][10][11] Their significant steric bulk promotes the reductive elimination step, while their strong electron-donating character facilitates the difficult oxidative addition of the C-Br bond.[8][11] These ligands have demonstrated remarkable efficiency for coupling a wide array of heteroaryl halides and can often be used at low catalyst loadings and even room temperature.[11][12]
Palladium-NHC Catalysts: The New Standard for Robustness
N-heterocyclic carbenes (NHCs) have emerged as superior alternatives to phosphines for many applications. They act as powerful σ-donors, forming highly stable bonds with the palladium center.[10]
-
Key Advantages: This stability translates into higher catalyst turnover numbers (TONs) and frequencies (TOFs), meaning the catalyst can complete more cycles before decomposing.[10] This makes them exceptionally effective for challenging couplings that require prolonged reaction times or elevated temperatures.
-
Common Systems: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, such as PEPPSI-IPr, are particularly effective.[1][2] These complexes are often air- and moisture-stable, simplifying handling, and are highly active for coupling a broad range of (hetero)aryl chlorides and bromides.[2]
Quantitative Performance Comparison
To provide a clear comparison, the following table summarizes typical performance data for the Suzuki-Miyaura coupling of 3-bromoindole with phenylboronic acid using different catalyst systems.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Characteristics |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O | 100 | 12 - 24 | 40 - 75 | Classic catalyst; often requires higher loading and gives moderate yields for this substrate. |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | 1,4-Dioxane | 80 - 100 | 2 - 8 | 90 - 98 | High activity due to bulky, electron-rich ligand; excellent for challenging substrates.[2][8] |
| PEPPSI-IPr | 0.5 - 1 | Cs₂CO₃ | t-AmylOH | 100 | 1 - 4 | 92 - 99 | Highly stable and active NHC precatalyst; robust and efficient, often with lower catalyst loading.[2] |
| Pd/C | 3 - 5 | K₂CO₃ | H₂O/Isopropanol | 80 | 12 | 60 - 85 | Heterogeneous catalyst; simplifies product purification but may show lower activity and potential for leaching.[13] |
Note: The data presented is a synthesized representation from multiple literature sources to illustrate comparative performance and may vary based on the specific indole substrate, boronic acid, and precise reaction conditions.
Experimental Protocols and Workflow
Adherence to a rigorous experimental protocol is critical for reproducibility and success. Below are representative procedures for two leading catalyst systems.
Protocol 1: Suzuki Coupling using a Buchwald Ligand (Pd(OAc)₂/SPhos)
This protocol leverages a modern phosphine ligand known for high reactivity.
-
Vessel Preparation: To a flame-dried Schlenk flask, add 3-bromoindole (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the premixed catalyst to the flask, followed by 5 mL of degassed 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Causality: The use of a strong base like K₃PO₄ is crucial for transmetalation, and the 2:1 ligand-to-palladium ratio ensures the formation of the active monoligated palladium species. Degassing the solvent is vital to prevent the oxidation and deactivation of the Pd(0) catalyst.[14]
Protocol 2: Suzuki Coupling using an NHC Precatalyst (PEPPSI-IPr)
This protocol highlights the operational simplicity of using a stable precatalyst.
-
Reagent Loading: In a reaction vial, combine 3-bromoindole (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the PEPPSI-IPr catalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add 5 mL of t-amyl alcohol. It is good practice, though not always essential with stable precatalysts, to use a degassed solvent.
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring. Monitor by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Causality: The PEPPSI precatalyst is thermally stable and generates the active Pd(0)-NHC species in situ. The combination of a strong base (Cs₂CO₃) and a polar, high-boiling solvent like t-amyl alcohol often accelerates the reaction with NHC catalysts.[2]
General Experimental Workflow
A systematic approach is key when optimizing a new Suzuki coupling. The following workflow can be used to screen catalysts and conditions efficiently.
Caption: A generalized experimental workflow for catalyst screening.
Troubleshooting Common Issues
Even with robust catalysts, the Suzuki coupling of 3-bromoindoles can be problematic. A logical approach to troubleshooting is essential.
Caption: A logical workflow for diagnosing and solving common issues.
-
Issue: Inefficient Oxidative Addition: This is a common problem with electron-rich 3-bromoindoles.[15] The solution is often to switch to a catalyst system with a more electron-donating ligand, such as moving from Pd(PPh₃)₄ to a Pd/SPhos system.
-
Issue: Catalyst Deactivation by Indole N-H: The acidic proton on the indole nitrogen can react with the base or coordinate to the palladium center, inhibiting catalysis.[4] If switching to a more robust NHC catalyst does not resolve the issue, N-protection of the indole (e.g., with a Boc or SEM group) may be necessary, though this adds steps to the overall synthesis.
-
Issue: Boronic Acid Decomposition: Arylboronic acids can undergo homocoupling or protodeboronation under the reaction conditions. Using a slight excess (1.1-1.3 equivalents) is standard. If decomposition is severe, consider switching to a more stable boronate ester (e.g., a pinacol ester) or a potassium aryltrifluoroborate salt.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of 3-bromoindoles, moving beyond classical catalysts is not just an optimization, but often a necessity.
-
For General Application and High Performance: Catalyst systems based on bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) offer an excellent starting point, providing high yields under relatively mild conditions for a broad range of substrates.[8][11]
-
For Maximum Robustness and Challenging Substrates: Palladium-NHC precatalysts (e.g., PEPPSI-IPr) are the preferred choice when dealing with particularly difficult couplings, or when catalyst stability and high turnover are paramount. Their ease of handling is an added operational advantage.[2][10]
Ultimately, the optimal catalyst is substrate-dependent. The systematic screening workflow outlined in this guide provides a logical framework for identifying the most effective catalyst system, empowering researchers to efficiently synthesize the valuable 3-arylindole motif for applications in drug discovery and beyond.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Halogen Wars: A Comparative Guide to the Biological Activity of 5-Chloro vs. 5-Bromo-Indole Derivatives
For Immediate Release
A Deep Dive into Halogenated Indoles: Unpacking the Biological Significance of Chlorine vs. Bromine Substitution
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Strategic modification of this core, particularly through halogenation at the 5-position, has proven to be a powerful tool for modulating the biological and physicochemical properties of these molecules.[3][4] This guide offers an in-depth, data-driven comparison of 5-chloro- and 5-bromo-indole derivatives, providing researchers, scientists, and drug development professionals with insights to inform rational drug design.
The Subtle but Significant Impact of the Halogen: Physicochemical Properties
The choice between a chlorine and a bromine atom at the 5-position of the indole ring, while seemingly minor, imparts distinct physicochemical characteristics that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Bromine is larger and more polarizable than chlorine, which affects properties like lipophilicity and intermolecular interactions.[3]
Table 1: Comparison of Physicochemical Properties of 5-Chloro-Indole and 5-Bromo-Indole.
| Property | 5-Chloro-Indole | 5-Bromo-Indole | Rationale for Difference |
|---|---|---|---|
| Molecular Formula | C₈H₆ClN | C₈H₆BrN | Different halogen atom. |
| Molecular Weight | 151.59 g/mol [5][6] | 196.05 g/mol [3] | Bromine has a higher atomic mass than chlorine.[3] |
| Melting Point | 69-71 °C[3][5] | 90-93 °C[3] | The larger size and greater polarizability of bromine can lead to stronger intermolecular forces, requiring more energy to break the crystal lattice.[3] |
| Calculated logP | 2.9[3] | 3.1[3] | Bromine is generally more lipophilic than chlorine, which can impact membrane permeability and protein binding.[3] |
| Electronic Effect | Electron-withdrawing[3] | Electron-withdrawing[3] | Both halogens are electron-withdrawing via induction, influencing the reactivity of the indole ring.[3] |
Biological Activity Showdown: Anticancer and Antimicrobial Efficacy
Both 5-chloro- and 5-bromo-indole derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.[1][3][4]
Anticancer Activity: Targeting Key Signaling Pathways
A substantial body of research highlights the potential of these halogenated indoles as potent anticancer agents.[1][4] Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][7][8]
The introduction of a chlorine atom at the 5-position has been shown to enhance the anticancer efficacy of indole derivatives.[1] For instance, certain 5-chloro-indole-2-carboxylate derivatives have displayed potent inhibitory activity against EGFR and its mutants.[1][7] One study reported a 5-chloro-indole derivative with a GI₅₀ of 29 nM, outperforming the reference drug erlotinib.[7] Another study highlighted a (S)-5-chloro-indole derivative as a novel inhibitor of Dishevelled 1 (DVL1), a key component of the WNT signaling pathway, with an EC₅₀ of 0.49 ± 0.11 μM.[9]
Similarly, 5-bromo-indole derivatives have emerged as a promising class of anticancer agents, also targeting pathways like the EGFR signaling cascade.[4] The larger size and greater polarizability of bromine can sometimes facilitate stronger halogen bonding interactions within a protein's active site, potentially leading to increased potency.[3]
Table 2: Comparative Antiproliferative and Enzyme Inhibitory Activities of 5-Chloro and 5-Bromo-Indole Derivatives.
| Compound Class | Cancer Cell Line/Enzyme | Activity (GI₅₀/IC₅₀/EC₅₀) | Key Findings |
|---|---|---|---|
| 5-Chloro-Indole Derivatives | |||
| Indole-2-carboxylate 3e | Panc-1, MCF-7, A-549 | GI₅₀ = 29 nM[7] | More potent than the reference drug erlotinib (GI₅₀ = 33 nM).[7] |
| Pyrrolo[3,4-b]indol-3-ones 5a-c | Various | GI₅₀ = 48 nM, 62 nM, 54 nM[7] | Cyclization of the indole-2-carboxylate structure led to a decrease in antiproliferative action.[7] |
| (S)-5-Chloro-indole-2-carboxamide (RS4690) | DVL1 | EC₅₀ = 0.49 ± 0.11 μM[9] | Showed better inhibition of DVL1 compared to the (R)-enantiomer.[9] |
| 5-Bromo-Indole Derivatives |
| Indole-2-carboxamides 7a-c | E. coli, P. aeruginosa | MIC = 0.35–1.25 μg/mL[10] | Exhibited higher antibacterial activity than the standard drugs gentamicin and ciprofloxacin against these strains.[10] |
Note: Direct comparison of anticancer activity is challenging as the base molecular scaffolds in the cited studies are not identical. However, the data indicates that potent derivatives exist in both series.
Antimicrobial Activity: A Promising Frontier
Halogenated indoles also exhibit significant potential as antimicrobial agents.[10][11][12] A study on 5-bromoindole-2-carboxamides revealed potent antibacterial activity against pathogenic Gram-negative bacteria, with some compounds showing higher activity than the standard drugs gentamicin and ciprofloxacin.[10] While specific comparative studies against 5-chloro-indole derivatives are limited in this domain, the broader class of halogenated indoles is recognized for its antimicrobial and biofilm-inhibiting properties.[11]
Experimental Protocols: A Guide for Researchers
To facilitate further research in this area, this section provides standardized experimental workflows for assessing the biological activities of these compounds.
General Workflow for Anticancer Drug Screening
Step-by-Step Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-chloro or 5-bromo-indole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI₅₀) by plotting the percentage of cell viability against the compound concentration.
General Workflow for Antimicrobial Susceptibility Testing
Step-by-Step Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The Underlying Mechanisms: A Look at Signaling Pathways
The anticancer activity of many 5-halogenated indole derivatives is attributed to their ability to inhibit protein kinases, such as EGFR, which are crucial for tumor growth and survival.[1][2]
Synthesis Considerations
Both 5-chloro- and 5-bromo-indoles are accessible through various synthetic routes.[2][3] Interestingly, a common and efficient method for synthesizing 5-chloro-indoles involves a halogen-exchange reaction from the more readily available 5-bromo-indole precursors, which can be a cost-effective strategy for large-scale production.[3][13]
Conclusion and Future Outlook
This comparative guide underscores the significance of the 5-position halogen in dictating the biological activity of indole derivatives.
-
Physicochemical Properties: 5-bromo-indoles are generally more lipophilic and have stronger intermolecular forces compared to their 5-chloro counterparts, which can influence their ADME properties.[3]
-
Biological Activity: Potent anticancer and antimicrobial agents have been identified in both series. The choice between chlorine and bromine can subtly modulate binding affinities and inhibitory potency. For instance, the larger size of bromine may offer better occupancy in certain hydrophobic pockets or enhance halogen bonding, potentially leading to increased potency.[3]
-
Synthesis: While both are synthetically accessible, the ability to synthesize 5-chloro-indoles from 5-bromo-indoles provides a flexible and potentially economical route for chemical synthesis.[3][13]
Further research focusing on direct comparative studies with identical molecular scaffolds will be invaluable in precisely elucidating the structure-activity relationships and guiding the development of next-generation therapeutics based on the versatile indole core.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 3-Bromo-5-methoxy-1h-indole
For researchers, scientists, and professionals in drug development, the purity of chemical entities like 3-Bromo-5-methoxy-1h-indole is of paramount importance. The presence of impurities in such starting materials can lead to unwanted side reactions, reduced yields, and complications during purification, ultimately impacting the safety and efficacy of the final product.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.
The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required sensitivity, and the intended application.[2] This guide will delve into the theoretical underpinnings, practical implementation, and comparative advantages of both HPLC and GC-MS, empowering you to make an informed decision for your specific analytical needs.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its wide applicability, reliability, and reproducibility.[3] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for many small molecule pharmaceuticals.[4][5]
The Rationale for HPLC in Purity Assessment
The indole scaffold, a common motif in biologically active molecules, and its derivatives are often amenable to HPLC analysis.[6] For this compound, a reversed-phase HPLC method offers a robust approach to separate the main component from potential impurities arising from synthesis or degradation. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[7]
Experimental Protocol: A Validated Approach
A well-developed and validated HPLC method is crucial for obtaining accurate and reliable purity data.[8] The following protocol is a representative example for the purity assessment of this compound. Method validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1) to ensure the method is fit for its intended purpose.[3][9]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Instrumentation | HPLC system with a UV-Vis or PDA detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 90% A, 10% B2-15 min: Linear gradient to 10% A, 90% B15-18 min: Hold at 10% A, 90% B18-20 min: Return to 90% A, 10% B20-25 min: Re-equilibration |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7] |
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[7]
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatiles
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[10] It is the gold standard for the analysis of volatile and semi-volatile compounds.[4]
The Rationale for GC-MS in Purity Assessment
For this compound, GC-MS can be an invaluable tool for identifying and quantifying volatile impurities that may not be readily detected by HPLC.[7] This includes residual solvents from the synthesis process or volatile byproducts. The mass spectrometer provides structural information about the separated components, allowing for their definitive identification by comparing their fragmentation patterns to spectral libraries.[10][11]
Experimental Protocol: A Detailed Approach
The following protocol outlines a typical GC-MS method for the analysis of this compound. It is important to note that the high temperatures used in GC can potentially cause degradation of thermally labile compounds.[5]
Table 2: GC-MS Method Parameters
| Parameter | Condition |
| Instrumentation | Gas chromatograph coupled to a mass spectrometer |
| Column | HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 10 min at 280 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 m/z |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL. |
Impurity Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The presence of a bromine atom can be inferred from the characteristic isotopic pattern of the molecular ion and fragment peaks.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS purity assessment.
Objective Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical goals. The following table provides a direct comparison of the two techniques.
Table 3: Comparison of HPLC and GC-MS for Purity Assessment
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile, thermally labile compounds[4] | Volatile, thermally stable compounds[10] |
| Primary Application | Quantitative purity, non-volatile impurities | Identification of volatile impurities, residual solvents[7] |
| Sensitivity | Good, detector-dependent | Very high, especially for targeted analysis[2][10] |
| Selectivity | High, based on chromatographic separation | Very high, combines chromatography and mass spectrometry |
| Identification Power | Limited to retention time matching with standards | Definitive identification through mass spectral library matching |
| Instrumentation Cost | Generally lower than GC-MS[1] | Higher initial investment[2] |
| Operational Complexity | Can be complex to develop robust methods[8] | Requires expertise in both chromatography and mass spectrometry |
Conclusion: A Synergistic Approach
For a comprehensive purity assessment of this compound, a synergistic approach utilizing both HPLC and GC-MS is recommended. HPLC serves as the primary tool for quantifying the main component and detecting non-volatile impurities, providing a robust measure of overall purity.[3] GC-MS complements this by offering unparalleled sensitivity for the detection and identification of volatile and semi-volatile impurities, such as residual solvents, which are critical for ensuring the quality and safety of pharmaceutical ingredients.[7] By leveraging the strengths of both techniques, researchers and drug development professionals can gain a complete and accurate impurity profile, ensuring the integrity of their research and the quality of their products.
References
- 1. blog.brewerscience.com [blog.brewerscience.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. veeprho.com [veeprho.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. amptechfl.com [amptechfl.com]
- 11. whitman.edu [whitman.edu]
A Comparative Guide to Synthetic Intermediates for 5-Methoxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including pharmaceuticals and neurotransmitters.[1] The strategic selection of synthetic intermediates is paramount in developing efficient, scalable, and cost-effective routes to these valuable derivatives. This guide provides an in-depth comparison of traditional and alternative synthetic intermediates for the preparation of 5-methoxyindole derivatives, supported by experimental data and protocols.
Traditional Approaches: The Fischer Indole Synthesis and its Progenitors
The Fischer indole synthesis, discovered in 1883, remains a cornerstone for constructing the indole nucleus.[1] This acid-catalyzed cyclization of a phenylhydrazone, typically formed from p-anisidine (4-methoxyphenylhydrazine) and a carbonyl compound, is a widely utilized method for preparing 5-methoxyindoles.[1][2]
Key Intermediates and Considerations
The primary intermediates in the Fischer synthesis are the p-methoxyphenylhydrazones derived from various aldehydes and ketones. The choice of the carbonyl component dictates the substitution pattern at the C2 and C3 positions of the resulting indole.
Common Carbonyl Intermediates:
-
Pyruvic acid or its esters: Leads to the formation of 5-methoxyindole-2-carboxylic acid derivatives.
-
Hydroxyacetone: Yields 5-methoxy-2-methylindole.[3]
-
Acetone: Results in 2,3-dimethyl-5-methoxyindole.
While robust, the Fischer synthesis is not without its challenges. Harsh acidic conditions can lead to low yields and the formation of tarry byproducts due to the degradation of starting materials or the product.[4] The electron-donating nature of the methoxy group can also promote undesired side reactions.[5] For instance, the use of hydrochloric acid as a catalyst can lead to the formation of chlorinated byproducts through the displacement of the methoxy group.[5]
Experimental Protocol: Fischer Indole Synthesis of 5-Methoxy-2-methylindole
This protocol describes the synthesis of 5-methoxy-2-methylindole using p-anisidine and hydroxyacetone.
Materials:
-
p-Anisidine
-
Hydroxyacetone
-
Acetic acid
-
Acetonitrile
Procedure:
-
In a suitable reaction vessel, combine p-anisidine (1.0 eq), hydroxyacetone (0.7 eq), and acetic acid.[3]
-
Heat the mixture to reflux and maintain for 8 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetic acid by distillation under reduced pressure.[3]
-
Recrystallize the residue from acetonitrile to yield the 5-methoxy-2-methylindole product.[3]
Alternative Synthetic Intermediates and Modern Methodologies
To overcome the limitations of classical methods, several alternative synthetic intermediates and strategies have been developed. These often provide milder reaction conditions, improved regioselectivity, and broader functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions: The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[6][7] This method offers a convergent and flexible approach to a wide range of substituted indoles.
Key Intermediates:
-
2-Iodo-4-methoxyaniline: The aniline component that provides the benzene ring and the methoxy group at the 5-position.
-
Internal Alkynes: The choice of alkyne determines the substituents at the C2 and C3 positions of the indole ring.
The Larock synthesis generally proceeds under milder conditions than the Fischer synthesis and exhibits high regioselectivity.[7]
Experimental Protocol: Larock Synthesis of a 2,3-Disubstituted 5-Methoxyindole
This protocol outlines a general procedure for the Larock indole synthesis.
Materials:
-
2-Iodo-4-methoxyaniline
-
Disubstituted alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add 2-iodo-4-methoxyaniline (1.0 eq), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq).[5]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add Pd(OAc)₂ (5 mol%) under the inert atmosphere.[5]
-
Add anhydrous DMF, followed by the alkyne (1.5-2.0 eq).[5]
-
Heat the reaction mixture to 80-120 °C and stir until completion (monitored by TLC or GC-MS).[5]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.[5]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.[5]
Nucleophilic Substitution on Haloindoles: The Ullmann Condensation
An alternative route involves the synthesis of the indole core first, followed by the introduction of the methoxy group. A common starting material for this approach is 5-bromoindole. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a frequently employed method for this transformation.[4]
Key Intermediates:
-
5-Bromoindole: A commercially available or readily synthesized haloindole.
-
Sodium methoxide: The source of the methoxy group.
This approach can be advantageous for large-scale synthesis due to the availability of the starting materials.[8] A patented method describes a high-yield synthesis of 5-methoxyindole from 5-bromoindole using a copper catalyst system.[9]
Experimental Protocol: Ullmann Condensation for 5-Methoxyindole Synthesis
This protocol is adapted from a patented procedure for the synthesis of 5-methoxyindole from 5-bromoindole.[4][9]
Materials:
-
5-Bromoindole
-
Sodium methoxide (30% solution in methanol)
-
Phenanthroline
-
Cuprous bromide (CuBr)
Procedure:
-
In a reaction vessel, combine 5-bromoindole (1.0 eq), a 30% solution of sodium methoxide in methanol (2.0 eq of NaOMe), phenanthroline, and cuprous bromide at room temperature.[4]
-
Stir the mixture and heat to 120 °C for 10 hours.[4]
-
After completion, cool the mixture to room temperature and filter.
-
Distill the filtrate under reduced pressure to recover methanol.[9]
-
The residue is then purified by extraction and recrystallization to obtain 5-methoxyindole.[4][9]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, scale of the reaction, and availability of starting materials. The following table provides a comparative overview of the discussed methods.
| Synthetic Route | Key Intermediates | Advantages | Disadvantages | Typical Yields |
| Fischer Indole Synthesis | p-Anisidine, Carbonyl compounds[1] | Well-established, versatile for various substitutions.[1] | Harsh acidic conditions, potential for side reactions and low yields.[4][5] | Variable, can be high for optimized reactions. |
| Larock Indole Synthesis | 2-Iodo-4-methoxyaniline, Alkynes[6] | Mild conditions, high regioselectivity, broad substrate scope.[7] | Requires palladium catalyst, starting materials can be expensive. | Good to excellent, often >80%.[7] |
| Ullmann Condensation | 5-Bromoindole, Sodium methoxide[4] | Suitable for large-scale synthesis, high conversion rates reported.[8][9] | Requires a copper catalyst, potential for catalyst contamination in the product.[4] | >95% conversion reported.[9] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations of the discussed synthetic routes.
Caption: The Fischer Indole Synthesis Pathway.
Caption: The Larock Indole Synthesis Pathway.
Caption: The Ullmann Condensation Pathway.
Conclusion
The synthesis of 5-methoxyindole derivatives can be achieved through a variety of routes, each with its own set of advantages and disadvantages. The classical Fischer indole synthesis remains a viable option, particularly for specific substitution patterns. However, modern palladium- and copper-catalyzed methods, such as the Larock synthesis and Ullmann condensation, offer milder conditions, greater functional group tolerance, and often higher yields. The selection of the most appropriate synthetic intermediate and methodology should be guided by the specific target molecule, desired scale, and economic considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-Bromo-5-methoxy-1H-indole in Drug Discovery
Introduction: The Strategic Value of a Functionalized Indole
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence makes it a "privileged scaffold," a framework that is repeatedly recognized by biological targets.[3] However, the success of a drug discovery campaign often hinges not just on the core scaffold, but on the strategic placement of functional groups that modulate potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth analysis of 3-Bromo-5-methoxy-1H-indole , a key building block for synthesizing complex indole derivatives.[4] We will move beyond a simple price-per-gram comparison to evaluate its true cost-effectiveness. The central thesis is that the upfront cost of a highly functionalized intermediate like this compound is frequently justified by increased synthetic efficiency, higher yields, and shorter, more convergent synthetic routes, ultimately reducing the overall cost and timeline of bringing a drug candidate to fruition. This guide is intended for researchers, medicinal chemists, and process development scientists who make critical decisions about sourcing starting materials for their discovery pipelines.
Physicochemical Properties & Commercial Availability
A building block's utility is fundamentally tied to its properties and accessibility. This compound is a stable, crystalline solid amenable to standard laboratory handling. Its key value lies in the orthogonal reactivity of its functional groups: the C3-bromine atom serves as a versatile handle for cross-coupling reactions, while the electron-donating C5-methoxy group activates the indole ring, influencing reactivity and providing a potential site for metabolic modulation.[3]
A summary of its properties and representative sourcing information is provided below. Prices are indicative and subject to change based on supplier, purity, and scale.
| Property | Value | Source |
| CAS Number | 85092-83-7 | [5] |
| Molecular Formula | C₉H₈BrNO | [5] |
| Molecular Weight | 226.07 g/mol | [5] |
| Purity (Typical) | >95% | [5] |
| Storage | 2-8 °C, Sealed in dry | [5] |
| Indicative Price (1g) | ~$205.00 - $480.00 | [5] |
| Indicative Price (5g) | ~$560.00 | [5] |
The Synthetic Advantage: Causality of Functional Groups
The cost-effectiveness of this compound stems directly from its chemical architecture. The strategic placement of the bromine and methoxy groups provides distinct advantages over simpler, and ostensibly cheaper, indole starting materials.
-
The C3-Bromo Handle: The bromine atom at the C3 position is primed for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry, allowing for the rapid and predictable formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[6] This enables the direct installation of diverse aryl, heteroaryl, or alkyl groups, a common strategy for exploring the Structure-Activity Relationship (SAR) of a new chemical series.
-
The C5-Methoxy Activator: The methoxy group at the C5 position is an electron-donating group. Its presence increases the electron density of the indole ring system, making it more nucleophilic and enhancing its reactivity in certain transformations.[3] This activation can lead to higher reaction yields and faster reaction times compared to unsubstituted indoles. Furthermore, the methoxy group can serve as a metabolic blocker or be a key pharmacophoric element interacting with the biological target.
The diagram below illustrates the key synthetic pathways enabled by this building block.
Comparative Analysis with Alternatives
To understand the cost-effectiveness, we must compare this compound not only on price but also on synthetic utility.
| Building Block | Indicative Price (1g) | Key Features & Cost-Effectiveness Considerations |
| This compound | ~$205.00 - $480.00 | Pro: Pre-functionalized for direct, late-stage diversification via cross-coupling. The methoxy group can enhance reactivity, leading to higher yields and potentially fewer purification steps. Ideal for convergent syntheses. Con: Higher initial purchase price. |
| 3-Bromo-1H-indole | ~$90.00 | Pro: Significantly lower purchase price. A good choice if the methoxy group is not required in the final target. Con: Lacks the activating effect of the methoxy group, which may lead to lower yields or require harsher reaction conditions. If a C5-substituent is needed later, it requires additional, potentially low-yielding, synthetic steps. |
| 5-Methoxy-1H-indole | ~$50.00 - $100.00 | Pro: Low purchase price. Con: Lacks the C3-bromo handle for cross-coupling. Introducing functionality at C3 would require a separate bromination or C-H activation step, adding to the step count, reducing overall yield, and increasing process complexity and cost. |
The choice depends on the synthetic strategy. For a linear synthesis where the C5-methoxy group is installed early, starting with a cheaper material may seem economical. However, for convergent and diversification-focused approaches common in medicinal chemistry, the ability to use a single, highly functionalized building block in multiple, high-yielding final-step reactions often proves more cost-effective.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a self-validating, detailed procedure for a representative Buchwald-Hartwig amination, a cornerstone C-N bond-forming reaction in drug discovery.[5][6] The principles described here are directly applicable to this compound.
Objective: To couple an aryl bromide with a primary amine to demonstrate a typical high-yield, late-stage functionalization.
Materials:
-
Aryl Bromide (e.g., this compound, 1.0 equiv)
-
Amine (e.g., Aniline, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, Degassed Toluene (to 0.1 M)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask. Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Reagent Addition (Solids): Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv) to the flask.
-
Reagent Addition (Substrate): Add the this compound (1.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Nucleophile Addition: Add the amine (1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
The following diagram outlines this experimental workflow.
Cost-Effectiveness Decision Framework
The decision to use a premium building block is a strategic one. The following framework, presented as a decision-making diagram, can guide this choice.
This logical flow illustrates that when factors like speed, yield, and the need for diverse analogs are paramount—as they often are in competitive drug discovery programs—the higher initial cost is offset by gains in efficiency and a higher probability of success.
Conclusion
While a simple catalog comparison might favor cheaper, less functionalized indole precursors, a holistic, field-proven analysis reveals the superior cost-effectiveness of This compound for many modern drug discovery applications. Its pre-installed, orthogonally reactive functional handles enable rapid, efficient, and convergent synthetic strategies. This translates to saved time, reduced consumption of reagents and solvents over fewer synthetic steps, and an accelerated path to generating critical SAR data. For research teams aiming to innovate quickly and efficiently, this compound is not just a reagent, but a strategic investment in the productivity of the discovery pipeline.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Study of LSD1 Inhibitors Based on Indole Analogs: A Guide for Researchers
The epigenetic eraser, Lysine-Specific Demethylase 1 (LSD1), has emerged as a critical target in oncology and other therapeutic areas due to its role in regulating gene expression through the demethylation of histone and non-histone proteins.[1] Overexpression of LSD1 is frequently observed in various cancers, where it contributes to oncogenesis by suppressing tumor suppressor genes and promoting cell proliferation.[2][3] This has spurred the development of a diverse array of LSD1 inhibitors, with several candidates progressing into clinical trials.[2] Among the various chemical scaffolds explored, indole and its analogs have proven to be a fertile ground for the discovery of potent and selective LSD1 inhibitors.
This guide provides a comparative analysis of key LSD1 inhibitors based on indole and indole-like structures, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
The Central Role of LSD1 in Cellular Signaling
LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[4] By removing these marks, LSD1 generally acts as a transcriptional repressor. It is a key component of several large transcriptional regulatory complexes, including the CoREST and NuRD complexes. The dysregulation of LSD1 activity has been implicated in a variety of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and various solid tumors.[2][5]
Caption: Simplified signaling pathway of LSD1-mediated gene repression and its inhibition.
Comparative Analysis of Indole-Based LSD1 Inhibitors
This section provides a head-to-head comparison of prominent indole-based and indole-like LSD1 inhibitors. The data presented is a synthesis of preclinical and clinical findings, highlighting key differences in their biochemical and cellular activities.
Pulrodemstat (CC-90011): A Potent, Reversible, and Clinically Investigated Inhibitor
Pulrodemstat (CC-90011) is a potent, selective, and orally active reversible inhibitor of LSD1.[6] Its development marks a significant step in the field, offering a potential safety advantage over irreversible inhibitors.
Biochemical Potency and Selectivity:
CC-90011 exhibits remarkable potency against LSD1 with a reported IC50 of 0.25 nM .[6] Importantly, it displays high selectivity with less enzymatic inhibition against the related enzymes LSD2, MAO-A, and MAO-B.[6] This selectivity is crucial for minimizing off-target effects.
Cellular Activity and In Vivo Efficacy:
In cellular assays, Pulrodemstat demonstrates potent on-target effects. It induces the differentiation of acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cells.[6] For instance, in the THP-1 AML cell line, it induces the differentiation marker CD11b with an EC50 of 7 nM and shows antiproliferative activity in Kasumi-1 AML cells with an EC50 of 2 nM .[6]
Preclinical studies in patient-derived xenograft (PDX) models of SCLC have shown that oral administration of CC-90011 leads to significant tumor growth inhibition.[6] These promising preclinical data have led to its investigation in clinical trials for advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma.[5] A Phase 1 study established a recommended Phase 2 dose of 60 mg once per week, with thrombocytopenia being the most common manageable adverse event.[7]
Indole-5-yl-cyclopropanamine Derivatives: A Promising Class of Irreversible Inhibitors
A series of indole-5-yl-cyclopropanamine derivatives have been investigated as selective, irreversible inhibitors of LSD1. These compounds are based on the tranylcypromine (TCP) scaffold, a known irreversible LSD1 inhibitor.
Biochemical Potency and Selectivity:
Within this class, a notable compound, 12u , has demonstrated potent inhibitory activity against LSD1 with an IC50 of 25.3 nM .[8] Further studies on related compounds within this series have explored the structure-activity relationship (SAR) to optimize potency and selectivity.
Cellular Activity and In Vivo Efficacy:
Compound 12u has shown antiproliferative effects against various cancer cell lines, including MGC-803, KYSE450, and HCT-116 cells, with IC50 values in the micromolar range (14.3, 22.8, and 16.3 µM, respectively).[8] Mechanistic studies in MGC-803 cells confirmed that this compound directly targets LSD1, leading to an increase in H3K4 and H3K9 methylation levels.[8] Furthermore, it was shown to induce apoptosis and differentiation, and inhibit cell migration and stemness.[8]
Melatonin: An Endogenous Molecule with an Indirect Inhibitory Effect
Melatonin, a well-known hormone containing an indole nucleus, has been shown to exert anti-cancer effects in oral cancer models through the suppression of LSD1 expression.[9]
Mechanism of Action:
Unlike direct enzymatic inhibitors, melatonin's primary mechanism appears to be the downregulation of LSD1 at the mRNA and protein levels.[9] This leads to a subsequent increase in histone H3 lysine 4 (H3K4) methylation. While it does not directly inhibit the catalytic activity of the LSD1 enzyme in the same manner as the other compounds discussed, its ability to modulate the LSD1 pathway is significant.
Cellular and In Vivo Effects:
In vitro studies have demonstrated that melatonin inhibits the proliferation of oral cancer cell lines in a dose-dependent manner.[9] In patient-derived tumor xenograft (PDTX) models of oral cancer, treatment with melatonin resulted in significant inhibition of tumor growth and weight, which was associated with reduced LSD1 expression in the tumors.[2]
Data Summary Table
| Inhibitor | Type | Target | IC50 (LSD1) | Cellular Activity (EC50) | Key Features |
| Pulrodemstat (CC-90011) | Reversible, Indole-like | LSD1 | 0.25 nM[6] | 2 nM (Kasumi-1), 7 nM (THP-1)[6] | Orally active, clinical candidate, high selectivity. |
| Compound 12u | Irreversible, Indole Analog | LSD1 | 25.3 nM[8] | 14.3-22.8 µM (various cell lines)[8] | Tranylcypromine-based, induces apoptosis and differentiation. |
| Melatonin | Expression Modulator, Indole | LSD1 Pathway | Not Applicable (indirect) | Proliferation inhibition in µM range[9] | Endogenous molecule, downregulates LSD1 expression. |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are generalized, step-by-step methodologies for key assays used in the evaluation of LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay (Biochemical)
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of LSD1. A common method is the peroxidase-coupled assay.
Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a fluorogenic or chromogenic substrate (e.g., Amplex Red), leading to a measurable signal that is proportional to LSD1 activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT). Prepare stock solutions of recombinant human LSD1, a biotinylated H3K4me2 peptide substrate, and the test inhibitor in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, HRP, and Amplex Red.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells.
-
Enzyme and Substrate Addition: Add the LSD1 enzyme and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Signal Detection: Measure the fluorescence (e.g., Ex/Em = 530/590 nm) or absorbance at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical LSD1 enzymatic inhibition assay.
Cellular Proliferation Assay
This assay assesses the effect of an LSD1 inhibitor on the growth of cancer cells.
Principle: The viability of cells after treatment with the inhibitor is measured using various methods, such as the MTS or CellTiter-Glo assay, which quantify metabolic activity or ATP levels, respectively.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Kasumi-1, THP-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the LSD1 inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for the recommended time to allow for color or luminescence development.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the EC50 or GI50 value.
Western Blot for Histone Methylation
This technique is used to confirm the on-target effect of the LSD1 inhibitor in cells by measuring changes in histone methylation levels.
Principle: Following cell treatment with the inhibitor, total histones are extracted and separated by SDS-PAGE. Specific antibodies are used to detect the levels of H3K4me2 and total H3 (as a loading control).
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the LSD1 inhibitor for a defined time. Harvest the cells and extract histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against H3K4me2 and total H3 overnight.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the relative change in methylation.
Conclusion and Future Perspectives
The development of LSD1 inhibitors based on indole and indole-like scaffolds has yielded highly potent and selective compounds with significant therapeutic potential. The reversible inhibitor Pulrodemstat (CC-90011) stands out due to its impressive potency and promising clinical data, highlighting the potential benefits of a reversible mechanism of action. The indole-5-yl-cyclopropanamine derivatives represent a promising class of irreversible inhibitors that warrant further investigation and optimization.
Melatonin, while not a direct enzymatic inhibitor, offers an alternative strategy for modulating the LSD1 pathway by affecting its expression. This underscores the importance of considering different mechanisms of action when targeting a particular pathway.
Future research in this area will likely focus on developing next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as exploring novel combination therapies to overcome potential resistance mechanisms. The continued investigation of indole-based LSD1 inhibitors holds great promise for the development of new and effective treatments for cancer and other diseases.
References
- 1. Natural products as LSD1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for anticancer therapy: a patent review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New histone demethylase LSD1 inhibitor selectively targets teratocarcinoma and embryonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 7. researchgate.net [researchgate.net]
- 8. Melatonin exerts anti-oral cancer effect via suppressing LSD1 in patient-derived tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melatonin exerts anti-oral cancer effect via suppressing LSD1 in patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-methoxy-1H-indole
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. For drug development professionals and researchers, understanding the proper disposal procedures for compounds like 3-Bromo-5-methoxy-1H-indole is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the responsible management of this halogenated indole derivative, ensuring the protection of personnel and the environment.
Part 1: Hazard Profile and Risk Assessment
This compound (CAS No. 85092-83-7) is a brominated heterocyclic compound.[1][2] While comprehensive toxicological data for this specific molecule is not extensively published, its structure as a halogenated organic compound necessitates a cautious approach. Halogenated organics are a class of chemicals regulated by the Environmental Protection Agency (EPA) due to their potential for persistence in the environment and the hazardous byproducts that can form upon improper treatment.[3][4]
Safety Data Sheets (SDS) for structurally similar brominated indole compounds indicate hazards such as skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[5][6][7] Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [1][8] |
| Molecular Weight | 226.07 g/mol | [1][2] |
| Appearance | Solid (form may vary) | [9] |
| Storage | 2-8 °C, Sealed in dry conditions | [2][10] |
| Boiling Point | 355.6 °C at 760 mmHg | [1] |
The primary risk associated with improper disposal is the introduction of a persistent halogenated organic pollutant into the environment. Furthermore, mixing halogenated waste with other chemical waste streams, such as non-halogenated solvents, can complicate the disposal process and may violate regulatory requirements.[11]
Part 2: Pre-Disposal Safety and Waste Segregation
Effective disposal begins with meticulous handling and segregation at the point of generation. Adherence to these protocols is the most critical step in preventing cross-contamination and ensuring the waste is managed correctly.
Engineering Controls and Personal Protective Equipment (PPE)
All manipulations of this compound, including weighing, solution preparation, and waste consolidation, must be performed within a certified chemical fume hood. This primary engineering control is essential to minimize the inhalation of airborne particulates.[12]
A comprehensive suite of PPE is mandatory to create a barrier between the researcher and the chemical.[13][14]
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Item Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety goggles or glasses with side shields.[12] A face shield should be worn over goggles if there is a significant splash risk.[15] | Protects eyes from chemical splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness 0.11 mm).[7] For prolonged contact or submersion, consult the glove manufacturer's resistance guide. | Prevents direct skin contact, which can cause irritation and potential absorption. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat.[12] Full-length pants and closed-toe shoes made of a non-porous material are also required.[12] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is generally not required when working in a certified fume hood. However, it should be available for emergency situations like a large spill.[12] | Provides respiratory protection in the event of engineering control failure or a spill. |
Protocol for Waste Segregation
The principle of segregation is paramount. Halogenated organic waste must be kept separate from non-halogenated waste streams.[11]
-
Designate Waste Containers: Before starting any experiment, designate separate, clearly labeled hazardous waste containers for "Halogenated Organic Solid Waste" and "Halogenated Organic Liquid Waste."
-
Solid Waste Collection: Dispose of all materials contaminated with this compound, such as unused solid compound, contaminated weigh paper, gloves, and bench paper, directly into the "Halogenated Organic Solid Waste" container.[12]
-
Liquid Waste Collection: Collect all solutions containing this compound into the "Halogenated Organic Liquid Waste" container. This includes reaction mixtures, washings from quenched reactions, and solvent used for rinsing contaminated glassware.
-
Avoid Mixing: Under no circumstances should halogenated waste be mixed with non-halogenated solvents or aqueous waste.[11] Doing so contaminates the entire volume, increasing disposal costs and regulatory complexity.
Part 3: Spill and Decontamination Procedures
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol
This protocol is for incidental spills that can be safely managed by laboratory personnel. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[16]
-
Alert Personnel: Immediately notify others in the laboratory of the spill.[16]
-
Don PPE: Ensure you are wearing the full PPE detailed in Table 2.
-
Contain the Spill: If the spill is liquid, use a non-reactive absorbent material like vermiculite or absorbent clay (kitty litter) to dike the spill and prevent it from spreading.[16] Do not use combustible materials like paper towels on flammable solvent spills.
-
Absorb and Collect: Slowly add the absorbent material to the spill, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools (e.g., a plastic scoop) to collect the material.[16] For solid spills, gently sweep the material to avoid creating dust.
-
Package the Waste: Place all collected spill debris into the designated "Halogenated Organic Solid Waste" container.
-
Decontaminate the Area: Wash the contaminated surface with soap and water. Collect the rinse water as hazardous liquid waste if the spill was of a highly concentrated or toxic material.[16]
-
Report and Restock: Report the incident to your supervisor and restock any used spill kit supplies.[16]
Part 4: The Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company, coordinated through your institution's EHS office. The laboratory's responsibility is to ensure the waste is correctly packaged, labeled, and stored pending pickup.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from experiments involving this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Protocol for Waste Container Management
-
Container Selection: Use only chemically compatible containers provided or approved by your EHS department. Ensure containers are in good condition with secure, threaded caps.[11]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all constituents (no formulas or abbreviations). List "this compound" and any solvents or other reagents present.
-
The date when waste was first added (the "accumulation start date").
-
-
Storage: Keep waste containers closed at all times except when actively adding waste.[11] Store the sealed containers in a designated and properly signed Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.
-
Disposal: Once the container is full, or if work on the project is complete, contact your institution's EHS department to arrange for pickup. Do not dispose of this chemical down the drain or in the regular trash.[7][12] The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility, which is designed to break the carbon-halogen bonds and prevent the formation of toxic byproducts like dioxins.[3]
By adhering to this comprehensive guide, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. The responsible management of chemical reagents like this compound is a shared and critical responsibility within the scientific community.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. fishersci.fr [fishersci.fr]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 9. nbinno.com [nbinno.com]
- 10. This compound - CAS:85092-83-7 - Sunway Pharm Ltd [3wpharm.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. gerpac.eu [gerpac.eu]
- 15. benchchem.com [benchchem.com]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Personal protective equipment for handling 3-Bromo-5-methoxy-1h-indole
Essential Safety and Handling Guide for 3-Bromo-5-methoxy-1H-indole
For the vanguard of scientific research and drug development, the meticulous handling of novel chemical entities is not merely a procedural formality but the bedrock of laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, a compound of interest in synthetic chemistry and pharmaceutical research. As a brominated indole derivative, it necessitates a cautious and informed approach. This document synthesizes data from structurally similar compounds to establish a robust safety protocol, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment: Understanding the Compound
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Type | Potential Effects | Primary Routes of Exposure |
| Acute Health Effects | May cause skin, eye, and respiratory tract irritation.[6][1][4] Harmful if swallowed or inhaled.[1][5] | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Chronic Health Effects | Long-term exposure data is not available. Minimize exposure to prevent potential unforeseen chronic effects. | Repeated or prolonged exposure |
| Fire and Explosion | Combustible.[1] In a fire, it may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1] | Heat, flames, and sources of ignition |
| Reactivity | Likely incompatible with strong oxidizing agents and strong acids.[1][3] | Contact with incompatible materials |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to create a barrier between the researcher and the chemical. The selection of PPE is dictated by the potential hazards identified in the risk assessment.[7][8][9]
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[10] | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles during high-risk procedures (e.g., handling large quantities, potential for splashing). | Provides full-face protection.[10] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves (minimum 5 mil thickness) are suitable for incidental contact. For prolonged contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact.[10] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[10] Must be fully buttoned. | Protects skin and personal clothing from contamination. |
| Full-Length Pants | Covers the lower body to prevent skin exposure.[10] | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[10] | |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a fume hood or if engineering controls are insufficient. Use a cartridge appropriate for organic vapors and particulates.[2] | Prevents inhalation of airborne particles and vapors. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and ensuring procedural consistency.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to contain airborne particulates and vapors.[10]
Standard Operating Procedures:
-
Preparation:
-
Before beginning work, ensure all required PPE is inspected and worn correctly.
-
Verify that a safety shower and eyewash station are accessible.[3]
-
Cover the work surface within the fume hood with disposable, absorbent bench paper.
-
-
Weighing and Transfer:
-
Use an analytical balance inside the fume hood or in an enclosure.
-
Handle the solid compound with a spatula to minimize dust generation.
-
Use anti-static weigh paper or a tared container for weighing.
-
-
Solution Preparation:
-
Slowly add the solid this compound to the solvent in an appropriate flask or beaker within the fume hood.
-
Keep containers covered when not in use.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment used.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and correct action is crucial.
Table 3: Emergency Response Protocol
| Incident | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled hazardous waste container.[11] |
| Large Spill | Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[12][13][14]
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid compound, contaminated weigh paper, and other contaminated solids in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[10]
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic liquids.[10][12][13] Do not mix with non-halogenated waste streams.[12][13]
-
Contaminated PPE: Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated hazardous waste container.[10]
Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Never dispose of this chemical or its waste down the drain or in the regular trash. [10][11]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment conducive to innovation and discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. osha.com [osha.com]
- 8. osha.gov [osha.gov]
- 9. OSHA Guidelines for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 10. benchchem.com [benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

